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  • Product: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid
  • CAS: 1219960-66-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid: Synthesis, Properties, and Scientific Context

Foreword: Unveiling a Niche Molecule at the Crossroads of Conformational Constraint and Bioactivity In the landscape of modern medicinal chemistry and drug development, the strategic design of small molecules with precis...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Niche Molecule at the Crossroads of Conformational Constraint and Bioactivity

In the landscape of modern medicinal chemistry and drug development, the strategic design of small molecules with precisely tailored properties is paramount. 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid emerges as a molecule of significant interest, embodying the convergence of two key structural motifs: a conformationally rigid cyclobutane ring and an α,α-disubstituted amino acid scaffold. This guide provides an in-depth technical exploration of its synthesis, predicted physicochemical properties, and the scientific rationale underpinning its potential applications. We will delve into the causality behind synthetic choices and provide a framework for its practical application in research settings, grounded in established chemical principles.

Strategic Importance and Rationale

The structural architecture of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is not arbitrary; it is a deliberate design aimed at conferring specific advantages in a biological context.

  • The Cyclobutane Moiety: The inclusion of a cyclobutane ring is a strategic choice to introduce conformational rigidity.[1] Unlike flexible alkyl chains, the puckered four-membered ring restricts the rotational freedom of the acyl group, which can lead to a more defined orientation when interacting with a biological target, such as an enzyme's active site. This can enhance binding affinity and selectivity. Furthermore, cyclobutane rings are increasingly utilized in medicinal chemistry to improve metabolic stability and act as non-planar bioisosteres for other groups.[1]

  • The α,α-Disubstituted Amino Acid Core: The 2-amino-2-methylpropanoic acid backbone provides a stable, sterically hindered core. The presence of two methyl groups on the alpha-carbon protects the adjacent amide bond from enzymatic cleavage by peptidases, a common metabolic liability for many peptide-based drugs. This structural feature is known to induce specific secondary structures in peptides and can serve as a robust scaffold for presenting other functional groups.[2]

  • The N-Acyl Amino Acid (NAAA) Class: As a whole, the molecule belongs to the N-acyl amino acid family. These are endogenous signaling lipids with a wide array of physiological roles, including involvement in pain perception, inflammation, and metabolic regulation.[3][4][5] The synthesis of novel NAAAs is a fertile area of research for discovering new therapeutic agents that can modulate these pathways.

Synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid: A Methodological Deep Dive

The synthesis of this target molecule is predicated on the formation of an amide bond between cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid. While direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, several reliable methods exist to achieve this transformation efficiently.[6] The most common and versatile approach involves the activation of the carboxylic acid.

Starting Materials
Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Cyclobutanecarboxylic acid3721-95-7C₅H₈O₂100.12Colorless liquid or solid, commercially available.[7]
2-Amino-2-methylpropanoic acid62-57-7C₄H₉NO₂103.12White crystalline solid, commercially available.
Preferred Synthetic Pathway: Carbodiimide-Mediated Coupling

The use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a cornerstone of modern amide synthesis due to its high efficiency and mild reaction conditions.

The workflow for this synthesis can be visualized as follows:

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products R1 Cyclobutanecarboxylic Acid P1 Activation of Carboxylic Acid R1->P1 Step 1 R2 2-Amino-2-methylpropanoic Acid P2 Nucleophilic Attack by Amine R2->P2 C Coupling Agent (e.g., EDC) C->P1 Step 1 A Additive (e.g., HOBt) A->P1 Step 1 S Anhydrous Solvent (e.g., DMF, DCM) S->P2 P1->P2 Reactive Intermediate P3 Work-up & Purification P2->P3 Product 2-(Cyclobutanecarboxamido)- 2-methylpropanoic Acid P3->Product Byproduct Urea Byproduct P3->Byproduct

Caption: Carbodiimide-mediated synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid via EDC/HOBt coupling.

Materials:

  • Cyclobutanecarboxylic acid (1.0 eq)

  • 2-Amino-2-methylpropanoic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methylpropanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the mixture and stir until a clear solution is obtained. Causality: DIPEA is a non-nucleophilic base used to deprotonate the amino acid's carboxylic acid and the amine, facilitating the reaction and neutralizing the HCl salt of EDC.

  • Carboxylic Acid Addition: Add cyclobutanecarboxylic acid (1.0 eq) to the reaction mixture.

  • Activation and Coupling: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts efficiently with the amine.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with acetic acid) to afford the pure 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Physicochemical Properties: Predictions and Rationale

In the absence of empirical data, the physicochemical properties of the target molecule can be predicted based on its structural components and by analogy to similar N-acyl amino acids.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₅NO₃Based on structural assembly.
Molecular Weight 185.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small, non-chromophoric organic acids and amides.
Melting Point Moderately highThe presence of both a carboxylic acid and an amide group allows for strong intermolecular hydrogen bonding, leading to a higher melting point than non-polar analogues of similar molecular weight.[8]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Sparingly soluble in water, with solubility increasing at higher pH. Insoluble in non-polar solvents (e.g., Hexane).The carboxylic acid provides a polar, ionizable group, while the cyclobutane and methyl groups contribute to lipophilicity. The amphiphilic nature dictates its solubility profile.[9]
pKa ~4-5The pKa is primarily determined by the carboxylic acid group. It is expected to be in the typical range for a carboxylic acid, slightly influenced by the adjacent amide group.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons (a complex multiplet), the two equivalent methyl groups (a singlet), the amide N-H (a broad singlet), and the carboxylic acid O-H (a very broad singlet, often not observed).

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbons of the amide and carboxylic acid (in the 170-180 ppm range), the quaternary carbon of the amino acid, the methyl carbons, and the carbons of the cyclobutane ring.

Potential Applications and Biological Context

The unique structure of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid suggests its utility in several areas of drug discovery and chemical biology.

  • Enzyme Inhibitors: As suggested by a commercial supplier, this molecule can serve as a building block for more complex enzyme inhibitors.[4] The rigid cyclobutane group can probe specific hydrophobic pockets in an enzyme's active site, while the carboxylic acid can form key ionic or hydrogen-bond interactions.

  • Probes for N-Acyl Amino Acid Signaling: Given its classification as an NAAA, it could be used as a tool compound to study the receptors and enzymes involved in NAAA signaling pathways.[4] Its resistance to enzymatic degradation makes it a stable analog for investigating biological processes.

  • Scaffold for Combinatorial Libraries: The molecule presents two key functional groups—the carboxylic acid and the cyclobutane ring—that can be further modified. This makes it an attractive scaffold for the synthesis of compound libraries aimed at screening for various biological activities.

The following diagram illustrates the logical relationship between the molecule's structural features and its potential applications.

G Core 2-(Cyclobutanecarboxamido)- 2-methylpropanoic Acid F1 Cyclobutane Ring Core->F1 F2 α,α-Disubstituted Amino Acid Core->F2 F3 N-Acyl Amino Acid (NAAA) Class Core->F3 P1 Conformational Rigidity Metabolic Stability F1->P1 P2 Peptidase Resistance Defined Scaffold F2->P2 P3 Lipid Signaling Modulator F3->P3 A1 Enzyme Inhibitors P1->A1 A3 Drug Discovery Scaffolds P1->A3 P2->A1 A2 Chemical Probes P2->A2 P2->A3 P3->A2

Caption: Structure-Property-Application relationships.

Conclusion and Future Outlook

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid represents a thoughtfully designed chemical entity with significant potential for research and development. While empirical data on its properties and activity remain to be published, its synthesis is readily achievable through standard, well-understood chemical methodologies. Its structural features—a rigid cyclobutane group and a stable amino acid core—provide a strong rationale for its exploration as a modulator of biological systems, particularly in the development of enzyme inhibitors and probes for lipid signaling pathways. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising molecule in their scientific endeavors.

References

  • Ning, J. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • Bradshaw, H. B., & Walker, J. M. (2009). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 158(2), 435–443.
  • Shikhaliev, K. S., et al. (2014). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 83(8), 727-747. Retrieved from [Link]

  • Deming, T. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808920.
  • Ojima, I. (2008). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical Record, 8(2), 99-112. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.
  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 37-48.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]

  • Di Marzo, V., & Goparaju, S. K. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimie, 186, 119-129. Retrieved from [Link]

  • Iannotti, F. A., et al. (2016). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 17(9), 1568. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3): Uncharted Territory in Drug Discovery

Senior Application Scientist Note: This document serves as a foundational exploration of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Following a comprehensive review of publicly accessible scientific literature an...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document serves as a foundational exploration of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Following a comprehensive review of publicly accessible scientific literature and patent databases, it is evident that this compound represents a largely unexplored area of chemical and biological research. While its structural motifs suggest potential as a pharmaceutical intermediate, particularly within the realm of enzyme inhibitors, there is a notable absence of published data on its specific biological targets, mechanism of action, and therapeutic applications.

This guide, therefore, deviates from a conventional whitepaper format that would detail established protocols and biological effects. Instead, it will provide a technical overview of the compound's known properties, a plausible synthetic route based on established chemical principles, and a forward-looking perspective on the necessary research to elucidate its potential role in drug development. This approach is designed to equip researchers and drug development professionals with the foundational knowledge required to initiate a research program centered on this molecule.

Part 1: Core Compound Characteristics

Based on available chemical supplier data, the fundamental properties of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid are summarized below.

PropertyValueSource
CAS Number 1219960-66-3[1][2]
Molecular Formula C₉H₁₅NO₃[1][3]
Molecular Weight 185.22 g/mol [1][3]
Appearance White to off-white solid[1]
Storage Sealed in a dry environment at room temperature[1]

Part 2: A Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Materials:

  • 2-amino-2-methylpropanoic acid

  • Cyclobutanecarbonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-2-methylpropanoic acid in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained. Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride.

  • Triethylamine acts as a base to deprotonate the amino group of 2-amino-2-methylpropanoic acid, making it a more potent nucleophile, and also to neutralize the HCl byproduct of the reaction.

  • The dropwise addition of the acyl chloride at 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend 2-amino-2-methylpropanoic acid in DCM add_tea Add Triethylamine start->add_tea cool Cool to 0°C add_tea->cool add_acyl Add Cyclobutanecarbonyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify end end purify->end Final Product Research_Roadmap cluster_discovery Discovery & Hypothesis Generation cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development in_silico In Silico Target Prediction enzyme_assays Enzyme Inhibition Assays in_silico->enzyme_assays phenotypic_screening Phenotypic Screening (e.g., Cancer Cell Lines) in_silico->phenotypic_screening receptor_binding Receptor Binding Assays in_silico->receptor_binding moa Mechanism of Action Elucidation enzyme_assays->moa phenotypic_screening->moa receptor_binding->moa sar Structure-Activity Relationship (SAR) Studies moa->sar in_vivo In Vivo Efficacy Models sar->in_vivo admet ADME/Tox Profiling in_vivo->admet

Caption: A logical research workflow to characterize the biological activity of the topic compound.

Conclusion

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3) stands as a molecule with untapped potential. While its current profile is limited to basic chemical identifiers, its structure is suggestive of a role as a bioactive compound. This guide has provided a framework for its synthesis and a comprehensive roadmap for its biological evaluation. For researchers and drug development professionals, this compound represents a greenfield opportunity for discovery. The systematic approach outlined here, from computational prediction to preclinical evaluation, provides a clear path forward to potentially uncover a novel therapeutic agent.

References

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. MySkinRecipes. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters. [Link]

  • Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro. PubMed. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. [Link]

  • 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Structure and Characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS No. 1219960-66-3).[1][2] Aimed at resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS No. 1219960-66-3).[1][2] Aimed at researchers, chemists, and professionals in drug development, this document outlines a robust framework for confirming the identity, purity, and structural integrity of this molecule. We delve into the causality behind the chosen synthetic and analytical methodologies, emphasizing a multi-technique, self-validating approach. Key characterization techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, are discussed in detail. The guide includes step-by-step protocols, predicted spectral data, and illustrative diagrams to ensure clarity and reproducibility.

Introduction and Molecular Overview

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a chemical entity featuring a unique combination of a strained four-membered carbocycle and an α,α-disubstituted amino acid derivative.[3] The cyclobutane moiety is a sought-after motif in medicinal chemistry, valued for its ability to act as a conformationally restricted scaffold and enhance the three-dimensionality of drug candidates, a concept often termed "escaping from flatland."[3] The core structure consists of a cyclobutane ring linked via an amide bond to the nitrogen of 2-amino-2-methylpropanoic acid. This latter component, a non-proteinogenic amino acid, is known to induce helical conformations in peptides.[4] The rigorous and unambiguous characterization of such molecules is a cornerstone of chemical synthesis and drug discovery, ensuring that subsequent biological or material science studies are based on a compound of confirmed structure and high purity.

This guide establishes a systematic workflow for the synthesis and comprehensive characterization of this target molecule.

Molecular Structure Breakdown:

  • Cyclobutanecarboxamide Moiety: Provides a rigid, sp³-rich scaffold.

  • Amide Linkage: A planar and stable connecting group.

  • 2-Methylpropanoic Acid Moiety: An α,α-disubstituted amino acid core, providing a carboxylic acid functional group for further derivatization or interaction with biological targets.

Below is a diagram illustrating the atom connectivity of the target molecule.

Caption: 2D representation of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Synthesis Pathway: Amide Coupling

The most direct and logical synthetic route to 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is via a standard amide coupling reaction. This involves the acylation of the amine group of 2-amino-2-methylpropanoic acid with an activated derivative of cyclobutanecarboxylic acid, such as cyclobutanecarbonyl chloride.

Rationale for Experimental Choices:

  • Reactants: 2-Amino-2-methylpropanoic acid serves as the amine nucleophile.[4][5] Cyclobutanecarbonyl chloride is a commercially available and highly reactive acylating agent, ensuring an efficient reaction.

  • Solvent: A biphasic system of a non-protic organic solvent like Dichloromethane (DCM) and an aqueous basic solution (e.g., saturated sodium bicarbonate) is ideal.[6] The organic phase dissolves the reactants, while the aqueous base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction between the acid chloride and the amine, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis
  • Preparation: In a round-bottom flask, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Add an equal volume of Dichloromethane (DCM) to create a biphasic mixture. Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Reaction: Add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with 1M HCl, followed by brine.

  • Acidification & Isolation: To the remaining aqueous layer from the initial separation, carefully add 5M HCl until the pH reaches ~3.[7] A white precipitate of the product should form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of the target molecule via amide coupling.

Structural and Physicochemical Characterization

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the final compound.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Expected Result: A single major peak with >95% purity by area percentage.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

Ion Mode Expected Ion Calculated m/z
Positive (ESI+)[M+H]⁺199.12 + 1.01 = 200.13
Positive (ESI+)[M+Na]⁺199.12 + 22.99 = 222.11
Negative (ESI-)[M-H]⁻199.12 - 1.01 = 198.11
Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol

Rationale: The presence of these adducts provides high confidence in the assigned molecular weight. The fragmentation pattern in MS/MS experiments could further confirm the structure by showing losses corresponding to the carboxylic acid group (-45 Da) or cleavage of the amide bond.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[8] The following are predicted chemical shifts (δ) in ppm.

Predicted ¹H NMR Data:

Assignment # of Protons Predicted δ (ppm) Multiplicity Rationale
Carboxylic Acid (-COOH)1H10.0 - 12.0Broad Singlet (br s)Acidic proton, often broad and exchangeable.
Amide (-NH-)1H7.5 - 8.5Singlet (s)Amide proton, deshielded by the adjacent carbonyl.
Cyclobutane (-CH-)1H2.8 - 3.2Multiplet (m)Methine proton alpha to the amide carbonyl, deshielded.
Cyclobutane (-CH₂-)4H1.8 - 2.3Multiplet (m)Methylene protons on the cyclobutane ring.[6]
Cyclobutane (-CH₂-)2H1.6 - 1.9Multiplet (m)Methylene proton beta to the carbonyl.
Methyl (-CH₃)6H~1.5Singlet (s)Two equivalent methyl groups on the quaternary carbon.

Predicted ¹³C NMR Data:

Assignment Predicted δ (ppm) Rationale
Carboxylic Acid Carbonyl (-C OOH)175 - 180Typical range for a carboxylic acid carbon.[9]
Amide Carbonyl (-C ONH-)170 - 175Typical range for an amide carbonyl carbon.
Quaternary Carbon (-C (CH₃)₂)55 - 60Quaternary carbon attached to N and two methyls.
Cyclobutane Methine (-C H-)40 - 45Methine carbon alpha to the carbonyl.
Cyclobutane Methylenes (-C H₂-)25 - 30Methylene carbons adjacent to the methine.
Cyclobutane Methylene (-C H₂-)~18Methylene carbon beta to the carbonyl.
Methyl Carbons (-C H₃)20 - 25Equivalent methyl carbons.[9]

Note: NMR chemical shifts can be unpredictable for fluxional cyclobutane rings, but these predictions provide a solid baseline for analysis.[6]

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol:

  • System: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two).

  • Technique: Attenuated Total Reflectance (ATR) on solid sample.

  • Range: 4000 - 400 cm⁻¹.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type
2500 - 3300 (broad)O-H (Carboxylic Acid)Stretching
3200 - 3400 (sharp)N-H (Amide)Stretching
2850 - 3000C-H (Alkyl)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1640C=O (Amide I Band)Stretching
~1550N-H bend (Amide II Band)Bending

The IR spectrum provides definitive evidence for the carboxylic acid and amide functionalities, which are the core chemical handles of the molecule.

Caption: A comprehensive analytical workflow for compound characterization.

Conclusion

The structural and physicochemical characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid requires a synergistic application of synthetic chemistry and modern analytical techniques. The outlined amide coupling provides an efficient pathway to the molecule. Subsequent analysis by HPLC, MS, NMR, and IR spectroscopy creates a robust, self-validating dataset that confirms the molecule's identity, purity, and key structural features with a high degree of confidence. This systematic approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and development.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PubMed Central. Retrieved from [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. Retrieved from [Link]

  • Waser, J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1071-1082. American Chemical Society. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. (n.d.). Seedchem. Retrieved from [Link]

  • Kim, T. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. NIH. Retrieved from [Link]

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.). Google Patents.
  • 2-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Exploratory

The Strategic Integration of a Constrained Scaffold: A Technical Guide to 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. This guide introduces 2-(Cyclobutane...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. This guide introduces 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a unique and conformationally constrained scaffold, as a strategic building block in drug discovery. By synergistically combining the rigid, puckered structure of a cyclobutane ring with the helix-inducing properties of an α,α-disubstituted amino acid, this scaffold offers a compelling platform for developing next-generation therapeutics. We will dissect the rationale behind its design, provide detailed synthetic protocols, and explore its potential applications, particularly in the design of enzyme inhibitors, with field-proven experimental workflows.

Introduction: The Rationale for a Hybrid Scaffold

The design of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is predicated on the strategic fusion of two powerful concepts in medicinal chemistry: the use of bioisosteres to enhance drug-like properties and the application of conformational constraints to improve target affinity and metabolic stability.

  • The Cyclobutane Moiety: The cyclobutane ring is increasingly utilized as a bioisostere for larger, more flexible cyclic systems or unsaturated groups.[1][2] Its inherent ring strain results in a puckered, three-dimensional conformation that can orient substituents in well-defined vectors, facilitating optimal interactions within a biological target's binding pocket.[3][4] Furthermore, the cyclobutane core is relatively inert and can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[5] Marketed drugs like the hepatitis C protease inhibitor boceprevir incorporate a cyclobutane group to improve potency.

  • The α,α-Disubstituted Amino Acid Core: The 2-amino-2-methylpropanoic acid (Aib, or α-aminoisobutyric acid) component is a non-proteinogenic amino acid known for its profound impact on peptide structure.[3][6] The gem-dimethyl group at the α-carbon sterically restricts the available Ramachandran space, strongly promoting the adoption of helical secondary structures, such as the 3₁₀-helix.[1][7] This conformational rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.[7] This structural feature is also instrumental in increasing resistance to proteolytic degradation.[7]

By combining these two motifs, the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold presents a pre-organized, metabolically robust framework for the development of targeted therapeutics, particularly as enzyme inhibitors or constrained peptide mimetics.

Synthesis and Characterization of the Scaffold

The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3) is a straightforward process involving the coupling of two commercially available starting materials: cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid. The most common and reliable method for forming the central amide bond is via an activated carboxylic acid intermediate.

General Synthesis Workflow

The overall synthetic strategy involves two main steps: the activation of cyclobutanecarboxylic acid and its subsequent coupling with 2-amino-2-methylpropanoic acid.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂) F 2-(Cyclobutanecarboxamido)- 2-methylpropanoic Acid (Final Product) C->F Coupling C->F Schotten-Baumann Reaction D 2-Amino-2-methylpropanoic Acid E Base (e.g., NaOH)

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is based on the well-established Schotten-Baumann reaction conditions, which are robust for the N-acylation of amino acids.[8]

Step 1: Preparation of Cyclobutanecarbonyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is a colorless oil and can be used in the next step without further purification.

Step 2: Coupling with 2-Amino-2-methylpropanoic Acid

  • In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH). Cool the solution in an ice bath to 0-5°C.

  • While vigorously stirring the amino acid solution, slowly and simultaneously add the crude cyclobutanecarbonyl chloride (1.1 eq) and an additional portion of aqueous sodium hydroxide (1.1 eq) dropwise, ensuring the pH of the mixture remains alkaline (pH 9-11).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold hydrochloric acid (e.g., 2M HCl).

  • The white precipitate of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Self-Validation and Characterization: The integrity of the final compound should be confirmed using standard analytical techniques.

Analytical Method Expected Outcome
¹H NMR Signals corresponding to the cyclobutane ring protons, the gem-dimethyl protons of the Aib moiety, and the amide proton.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), the quaternary carbon of the Aib unit, and the carbons of the cyclobutane ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₉H₁₅NO₃ (185.22 g/mol ).
Melting Point A sharp, defined melting point indicating the purity of the compound.

Applications in Drug Discovery: A Scaffold for Protease Inhibitors

The structural characteristics of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid make it an excellent candidate for the core scaffold of various enzyme inhibitors, particularly proteases. The cyclobutane group can occupy hydrophobic pockets (S-pockets) within the enzyme's active site, while the carboxylic acid can form critical hydrogen bonds or electrostatic interactions with catalytic residues.

Design Strategy for a Hypothetical Serine Protease Inhibitor

Serine proteases, such as thrombin or trypsin, feature a catalytic triad (Ser-His-Asp) and a series of substrate-binding pockets (S1, S2, etc.). A library of inhibitors can be generated by functionalizing the core scaffold.

G cluster_0 Target Interaction Points cluster_1 Enzyme Active Site Features Scaffold 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid Core P1 Carboxylic Acid (Warhead) Scaffold:f0->P1 P2 Cyclobutane Ring Scaffold:f0->P2 P3 Methyl Groups (Aib) Scaffold:f0->P3 S1 Catalytic Triad (e.g., Ser, His) P1->S1 H-Bonding/ Electrostatic Interaction S2 S2 Hydrophobic Pocket P2->S2 Hydrophobic Interaction S3 S1 Pocket P3->S3 Steric Fit/ Hydrophobic Interaction

Caption: Logical relationships in inhibitor design using the scaffold.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a representative fluorescence-based assay to screen for inhibitory activity against a model serine protease like trypsin.

Materials:

  • Test compound (dissolved in DMSO)

  • Trypsin (from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂

  • Fluorogenic Substrate: Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-L-Arg-AMC)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, create an intermediate plate by diluting these stock solutions into the Assay Buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound dilution (or DMSO for control wells).

    • Add 25 µL of the trypsin solution (prepared in Assay Buffer to a final concentration of e.g., 10 nM).

    • Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate Boc-L-Arg-AMC (prepared in Assay Buffer to a final concentration of e.g., 20 µM) to all wells.

  • Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: A known trypsin inhibitor (e.g., aprotinin) should be run in parallel to validate assay performance.

  • Z'-factor Calculation: The separation between positive and negative controls should be assessed to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is considered excellent.

Pharmacokinetic Considerations

The inherent properties of the scaffold suggest a favorable pharmacokinetic profile.

Structural Feature Predicted Pharmacokinetic Advantage Relevant References
Cyclobutane Ring Increased metabolic stability; resistance to CYP450 oxidation. Can improve oral bioavailability by reducing first-pass metabolism.[4][5]
Amide Bond The steric hindrance from the adjacent gem-dimethyl group is expected to increase resistance to amidases.[7]
Aib Moiety Enhances proteolytic resistance of peptide-based drugs.[3][7]
Overall Rigidity Reduces the number of conformations, potentially lowering off-target binding and improving the overall safety profile.[1][6]

A standard in vitro ADME (Absorption, Distribution, Metabolism, Excretion) panel would be the next logical step to experimentally validate these predicted properties. This would include assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 cell model).

Conclusion and Future Outlook

The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold is more than just a novel chemical entity; it is a manifestation of a rational design strategy aimed at embedding drug-like properties deep within a molecular core. Its synthesis is accessible, and its structural features—conformational rigidity and steric shielding—provide a solid foundation for developing potent and selective enzyme inhibitors with enhanced metabolic stability. Future work should focus on building libraries based on this core, exploring diverse functionalizations of the carboxylic acid and cyclobutane ring, and screening them against various therapeutic targets, including proteases, kinases, and other enzyme families. This scaffold represents a valuable and under-explored tool for medicinal chemists aiming to navigate the complexities of modern drug discovery.

References

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Wang, L., et al. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Detergent & Cosmetics, 45(10), 75-81. [Link]

  • Aravinda, S., et al. (2003). Non-protein amino acids in peptide design. Resonance, 8(8), 42-53. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]

  • Ohfune, Y., & Shinada, T. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 123(10), 829-45. [Link]

  • Peyton, D. H., & Mellman, D. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808603. [Link]

  • Uma, K., & Balaram, P. (1989). Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Indian Journal of Chemistry - Section B, 28(B), 705-710. [Link]

  • Sani, F., et al. (2018). The synthesis of alpha,alpha-disubsituted alpha-amino acids via Ichikawa rearrangement. Request PDF. [Link]

  • Szeltner, Z., et al. (2012). Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. Request PDF. [Link]

  • Harland, S. J., et al. (1984). Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function. Cancer Research, 44(4), 1693-7. [Link]

  • Di Marzo, V., & Maccarrone, M. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(4), 540. [Link]

  • Reddy, B. V. S., et al. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • Asolkar, R. N., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Fitoterapia, 97, 138-51. [Link]

  • Al-Majid, A. M., & Barakat, A. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 13(1), 3-12. [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(30), 7249-7254. [Link]

  • Egorin, M. J., et al. (1984). Pharmacokinetics and dosage reduction of cis-diammine(1,1-cyclobutanedicarboxylato)platinum in patients with impaired renal function. Cancer Research, 44(11), 5432-8. [Link]

  • Al-Majid, A. M., & Barakat, A. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Vertex AI Search. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • McGrath, A., et al. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

  • ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. [Link]

  • Joosten, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 69-82. [Link]

  • LibreTexts Chemistry. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Introduction In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is contingent upon a thorough understanding of its fundamenta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS No. 1219960-66-3), a molecule of interest as a potential pharmaceutical intermediate or building block.[1][2]

While specific experimental data for this compound is not extensively published, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical theoretical considerations and provides detailed, field-proven experimental protocols to rigorously assess its solubility and stability profile. The methodologies described herein are grounded in established regulatory guidelines and best practices, ensuring the generation of trustworthy and actionable data.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the molecule's structure is essential for predicting its behavior and designing appropriate analytical strategies.

Structure:

  • IUPAC Name: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • CAS Number: 1219960-66-3[2][3]

  • Molecular Formula: C₉H₁₅NO₃[2]

  • Molecular Weight: 185.22 g/mol [2]

The structure features two key functional groups that dictate its properties:

  • A tertiary amide linkage, which is generally characterized by high stability due to resonance delocalization.[4]

  • A carboxylic acid group, which imparts acidic properties and provides a handle for pH-dependent solubility.

Based on these functional groups, we can predict certain characteristics that will be explored experimentally. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other small aliphatic carboxylic acids like 2-methylpropanoic acid.[5] This implies that the molecule's charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.

Part 1: Comprehensive Solubility Assessment

Aqueous solubility is a critical factor influencing drug absorption and formulation design.[6][7] A compound must dissolve to be absorbed. The assessment of solubility is not a single measurement but a multi-faceted investigation into both its kinetic and thermodynamic properties.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they provide different insights relevant to different stages of drug development.[8]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput method often used in early discovery to rank compounds and flag potential issues.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with the solid material.[8][10] This is a more time-consuming but definitive measurement, critical for pre-formulation and late-stage development.[11]

The workflow for a comprehensive solubility assessment involves a tiered approach, starting with high-throughput kinetic screening and progressing to definitive thermodynamic studies for promising candidates.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic solubility.[6] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in various aqueous buffers.

Materials:

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated orbital shaker with temperature control (37 °C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid to separate vials containing each of the selected aqueous buffers (e.g., 2-5 mg in 1 mL of buffer). The key is to ensure solid material remains visible after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature, typically 37 ± 1 °C to simulate physiological conditions.[6] Agitate for a minimum of 24-48 hours to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand briefly. Carefully collect the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. Centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration of the supernatant through a 0.22 µm syringe filter is a robust method.[10] Causality Note: Filtration removes fine particulates that may remain suspended after centrifugation, which would otherwise lead to an overestimation of solubility.

  • Quantification: Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile). Create a calibration curve by making serial dilutions of the stock solution.

  • Analyze the filtered supernatant from Step 3 and the calibration standards using a validated HPLC-UV method. The mobile phase should be chosen to ensure the compound does not precipitate upon injection.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This value represents the thermodynamic solubility at that specific pH and temperature.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Example Thermodynamic Solubility Data

Buffer System pH Temperature (°C) Solubility (µg/mL)
Citrate Buffer 3.0 37 Hypothetical Value
PBS 7.4 37 Hypothetical Value

| Borate Buffer | 9.0 | 37 | Hypothetical Value |

Interpretation: Given the carboxylic acid moiety, the solubility of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is expected to be significantly higher at pH 7.4 and 9.0 (where it is deprotonated and anionic) compared to pH 3.0 (where it is predominantly in its neutral, less soluble form). This pH-dependent profile is critical for predicting its absorption in the gastrointestinal tract.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing determines how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12] Forced degradation studies are the cornerstone of this assessment.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[12][13] The objectives are multi-fold:

  • To identify the likely degradation products.[13]

  • To establish the intrinsic stability of the molecule and its degradation pathways.[13]

  • To demonstrate the specificity and peak purity capabilities of the analytical method, thereby creating a "stability-indicating method".[14][15]

The presence of an amide and a carboxylic acid suggests that hydrolysis will be a primary degradation pathway to investigate.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid under various stress conditions.

Materials:

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).[13]

  • Stress Conditions: Expose the sample solutions to the following conditions in parallel. An unstressed control sample should be stored at 4°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the acid strength (1 M HCl) and/or temperature (e.g., 60-80°C).[16]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. The amide bond is particularly susceptible to base-catalyzed hydrolysis.[16] Similar to acid hydrolysis, conditions can be made more stringent if necessary.

    • Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature.[16]

    • Thermal Stress: Store a solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Sample each stressed solution at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. Excessive degradation can lead to secondary degradants that complicate pathway analysis.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the HPLC column.

  • Analysis: Analyze all samples (including the time-zero and unstressed controls) using a developing stability-indicating HPLC method. A PDA detector is invaluable for assessing peak purity and identifying the formation of new chromophores. LC-MS analysis is ideal for obtaining mass information on the degradation products to aid in their identification.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[11][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][18]

Workflow for SIM Development:

The development of a SIM is an iterative process that leverages the samples generated during the forced degradation study.

G cluster_0 Method Development Cycle A 1. Initial Method Selection (e.g., Generic Gradient RPLC) B 2. Analyze Forced Degradation Samples A->B C 3. Evaluate Resolution & Peak Purity (Parent vs. Degradants) B->C D 4. Optimize Method (Gradient, pH, Column, Temp) C->D Resolution < 1.5? E 5. Final Method Validation C->E Resolution > 1.5 Peak Purity Pass D->B Re-inject & Evaluate G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid deg1 Cyclobutanecarboxylic Acid parent->deg1 Amide Cleavage deg2 2-Amino-2-methylpropanoic Acid parent->deg2 Amide Cleavage deg3 N-Oxide or Hydroxylated Species parent->deg3 Oxidative Stress

Caption: Plausible degradation pathways for the target molecule.

Conclusion

The comprehensive characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid's solubility and stability is a critical exercise in due diligence for its potential development as a pharmaceutical agent or intermediate. This guide provides the strategic framework and detailed methodologies necessary for this undertaking. By systematically applying the principles of thermodynamic solubility determination and forced degradation analysis coupled with the development of a robust stability-indicating method, researchers can generate the high-quality, reliable data required to make informed decisions, mitigate risks in development, and build a comprehensive profile for regulatory submission. The inherent stability of the amide bond, contrasted with the pH-dependent reactivity of the carboxylic acid, presents a classic case study in pre-formulation science, demanding rigorous and logical investigation.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).
  • Stability Indicating HPLC Method Development: A Review.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Drug solubility: why testing early m
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. MySkinRecipes.
  • 2-methylpropanoic acid. 景明化工股份有限公司.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.

Sources

Exploratory

An In-Depth Technical Guide to 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry. While specific biological activity and therapeutic targ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry. While specific biological activity and therapeutic targets for this exact compound are not extensively documented in public literature, its structural motifs—the cyclobutane carboxamide and the gem-dimethylpropanoic acid—are well-established pharmacophores. This guide will deconstruct the molecule's components, propose a viable synthetic route based on established organic chemistry principles, and explore its potential applications in drug discovery by drawing parallels with analogous structures. The content is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this and similar scaffolds in their work.

Introduction: The Strategic Importance of Constrained Scaffolds

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The incorporation of rigid structural elements is a widely employed strategy to achieve these goals. Small carbocycles, such as cyclobutane, have emerged as powerful tools for medicinal chemists. The cyclobutane ring imposes significant conformational constraints on a molecule, which can reduce the entropic penalty upon binding to a biological target and lock the pharmacophore into a bioactive conformation.[1][2] This rigidity can lead to improved binding affinity and selectivity.

The molecule 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid combines this constrained cyclobutane ring with a gem-dimethyl group on the adjacent propanoic acid moiety. The gem-dimethyl group, another privileged motif in medicinal chemistry, is known to enhance metabolic stability, improve membrane permeability, and contribute to a favorable pharmacokinetic profile.[3][4][5] This guide will explore the synergistic potential of these structural features.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 1219960-66-3[6][7]
Molecular Formula C₉H₁₅NO₃[6][7]
Molecular Weight 185.22 g/mol [7]
Appearance White to off-white powder/solid[8][9]
Storage Room temperature, sealed in a dry environment[8]

Proposed Synthesis Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Cyclobutanecarbonyl Chloride (2)

Cyclobutanecarbonyl chloride can be prepared from cyclobutanecarboxylic acid (1) using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM), add a catalytic amount of dimethylformamide (DMF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclobutanecarbonyl chloride (2), which can be used in the next step without further purification.

Step 2: Amide Coupling to form 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (4)

The final product is synthesized via an amide bond formation between cyclobutanecarbonyl chloride (2) and 2-amino-2-methylpropanoic acid (3). A base is required to neutralize the HCl generated during the reaction.

  • Dissolve 2-amino-2-methylpropanoic acid (3) (1.0 eq) in a suitable solvent system, such as a mixture of DCM and an aqueous solution of a base (e.g., sodium hydroxide or triethylamine, 2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the crude cyclobutanecarbonyl chloride (2) (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (4).

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid (1) Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride (2) Cyclobutanecarboxylic_Acid->Cyclobutanecarbonyl_Chloride Chlorination SOCl2 SOCl₂ / cat. DMF SOCl2->Cyclobutanecarboxylic_Acid Final_Product 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid (4) Cyclobutanecarbonyl_Chloride->Final_Product Amidation 2-Amino-2-methylpropanoic_Acid 2-Amino-2-methylpropanoic Acid (3) 2-Amino-2-methylpropanoic_Acid->Final_Product Base Base (e.g., NaOH or Et₃N) Base->2-Amino-2-methylpropanoic_Acid

Proposed synthesis workflow for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Role in Medicinal Chemistry and Potential Applications

The structural features of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid suggest its utility as a scaffold or building block in drug discovery.

The Cyclobutane Moiety: A Conformational Lock

The puckered, three-dimensional structure of the cyclobutane ring serves to limit the conformational flexibility of the molecule.[1] This "conformational locking" can be advantageous in several ways:

  • Increased Potency: By pre-organizing the molecule into a conformation that is favorable for binding to a target, the entropic cost of binding is reduced, potentially leading to higher affinity and potency.[1]

  • Improved Selectivity: A rigid conformation can better fit the specific topology of a target's binding site, reducing off-target interactions and improving the selectivity profile of a drug candidate.

  • Metabolic Stability: The introduction of a strained ring can block sites of metabolic attack, prolonging the half-life of a compound.[1]

The Gem-Dimethyl Group: A Pharmacokinetic Enhancer

The gem-dimethyl group on the propanoic acid portion of the molecule is another strategically important feature. Its benefits include:

  • The Thorpe-Ingold Effect: The presence of two methyl groups on the alpha-carbon restricts the rotation of adjacent bonds, further rigidifying the structure and potentially enhancing binding.[4][12]

  • Blocking Metabolic Oxidation: The quaternary carbon created by the gem-dimethyl group is resistant to metabolic oxidation, a common pathway for drug metabolism. This can lead to improved metabolic stability and a longer in vivo half-life.[5]

  • Modulating Physicochemical Properties: The gem-dimethyl group can influence properties like lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[4]

Structural_Features cluster_cyclobutane Cyclobutane Carboxamide Moiety cluster_gem_dimethyl gem-Dimethylpropanoic Acid Moiety Molecule 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid Conformational_Constraint Conformational Constraint Molecule->Conformational_Constraint provides Metabolic_Stability Metabolic Stability Molecule->Metabolic_Stability provides Improved_Selectivity Improved Selectivity Conformational_Constraint->Improved_Selectivity Potency_Enhancement Potency Enhancement Conformational_Constraint->Potency_Enhancement Pharmacokinetic_Enhancement Pharmacokinetic Enhancement Metabolic_Stability->Pharmacokinetic_Enhancement Thorpe-Ingold_Effect Thorpe-Ingold Effect Metabolic_Stability->Thorpe-Ingold_Effect

Key structural features and their medicinal chemistry implications.
Potential Therapeutic Areas

Given that this molecule is described as an intermediate for enzyme inhibitors, it could be a valuable starting point for developing drugs for a range of diseases. The amide and carboxylic acid functional groups provide handles for further chemical modification to target specific enzymes, such as proteases, kinases, or hydrolases. The combination of conformational rigidity and metabolic stability makes this scaffold attractive for developing orally bioavailable drugs targeting challenging protein-protein interactions.

Conclusion and Future Outlook

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid represents a promising, albeit underexplored, scaffold in medicinal chemistry. Its design incorporates two key principles of modern drug discovery: conformational constraint and metabolic stabilization. While direct biological data is currently lacking in the public domain, the rationale for its use in drug discovery programs is strong. This guide has provided a framework for its synthesis and an exploration of its potential based on the well-documented roles of its constituent parts. Further research into the biological activities of this molecule and its derivatives is warranted and could lead to the development of novel therapeutics with improved pharmacological properties.

References

  • Maddani, M. R., & Moorthy, N. S. H. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7569–7594. [Link][3]

  • Maddani, M. R., & Moorthy, N. S. H. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2689–2689. [Link][4][12]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. [Link][10]

  • ResearchGate. (n.d.). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. [Link][5]

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 47-63. [Link][1]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link][12]

  • Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(10), 2951–2958. [Link][2]

  • Hebei Disha Biotechnology Co., Ltd. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid CAS NO 1219960-66-3. [Link][9]

Sources

Foundational

The Cyclobutane Scaffold: A Privileged Motif in Bioactive Compounds and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in the design of modern therapeutics. Its unique conformational properties, inherent strain, and three-dimensional architecture offer medicinal chemists a powerful tool to modulate the biological activity and pharmacokinetic profiles of small molecules.[1][2][3] This guide provides a comprehensive exploration of the biological significance of cyclobutane-containing compounds, delving into their diverse origins, mechanisms of action, and the strategic rationale behind their incorporation into drug candidates. We will examine key examples from nature and the laboratory, detailing the experimental methodologies used to uncover their therapeutic potential and providing insights into the design of future cyclobutane-based drugs.

The Cyclobutane Ring: A Unique Structural Element in Medicinal Chemistry

The cyclobutane moiety possesses a distinct set of physicochemical properties that render it an attractive component in drug design. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane ring is characterized by significant ring strain, leading to a puckered conformation.[1] This inherent rigidity can be advantageous in several ways:

  • Conformational Restriction: By locking a molecule into a specific three-dimensional arrangement, the cyclobutane ring can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[1][3]

  • Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can improve a compound's pharmacokinetic profile by blocking sites of oxidative metabolism.[1][3][4]

  • Pharmacophore Scaffolding: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, leading to optimized interactions with a target protein.[1][3]

  • Bioisosterism: Cyclobutane rings can serve as non-planar bioisosteres for aromatic rings, improving properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][4] This "escape from flatland" is a growing trend in modern drug design.[4][5]

These properties have led to the increasing incorporation of cyclobutane motifs in drug candidates across various therapeutic areas.[1][2]

Naturally Occurring Cyclobutanes: A Source of Bioactive Leads

Nature provides a rich diversity of cyclobutane-containing compounds with a wide spectrum of biological activities.[6][7] These natural products have often served as the starting point for the development of new therapeutic agents.

Alkaloids with Antimicrobial and Antitumor Activity

A significant number of cyclobutane-containing alkaloids have been isolated from both terrestrial and marine organisms, demonstrating potent biological effects.[6][7]

  • Sceptrin: Isolated from the marine sponge Agelas sceptrum, sceptrin features a unique dimeric structure containing a central cyclobutane ring. It exhibits notable antimicrobial properties.[1]

  • Pipercyclobutanamides and Nigramides: Isolated from the fruits and roots of Piper nigrum (black pepper), these dimeric amides possess a cyclobutane ring and have been identified as potent inhibitors of cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies.[6]

  • Incarvilleine: This monoterpene alkaloid from Incarvillea sinensis displays strong analgesic and sedative activities, with its cyclobutane ring being a key structural feature.[6]

Terpenoids and Pheromones
  • Grandisol: A monoterpene containing a cyclobutane ring, grandisol is a well-known insect pheromone, particularly as the sex attractant for the cotton boll weevil (Anthonomus grandis).[8][9][10] Its primary application is in pest management, where it is a major component of the lure known as grandlure.[8][10]

Cyclobutane Fatty Acids

While less common than their cyclopropane counterparts, cyclobutane-containing fatty acids have been identified and synthesized.[11] Some of these synthetic analogues have shown promising inhibitory activity against Mycobacterium tuberculosis, suggesting a potential new avenue for the development of antitubercular agents.[11][12]

Synthetic Cyclobutanes in Drug Development: Case Studies

The strategic incorporation of the cyclobutane motif into synthetic molecules has led to the development of several important drugs and clinical candidates.

Carboplatin: A Landmark in Cancer Chemotherapy

Carboplatin is a platinum-based anticancer drug widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1][2][13] It was developed as an analogue of cisplatin with the aim of reducing the severe nephrotoxicity associated with the parent compound.[14]

Mechanism of Action: Carboplatin itself is a prodrug that becomes activated intracellularly. The cyclobutane-1,1-dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[15][16] This results in the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis in rapidly dividing cancer cells.[13][15][16][17]

Experimental Protocol: DNA Cross-linking Assay

This protocol outlines a method to assess the ability of a cyclobutane-containing compound like carboplatin to induce DNA cross-links.

  • Cell Culture: Culture cancer cells (e.g., A549 lung carcinoma) to 70-80% confluency.

  • Drug Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a standard DNA extraction kit.

  • Denaturation and Renaturation: Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice to prevent reannealing of non-cross-linked strands.

  • Gel Electrophoresis: Separate the DNA samples on a denaturing agarose gel. Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will migrate more slowly.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The presence of higher molecular weight bands in the treated lanes indicates DNA cross-linking.

Tubulin Polymerization Inhibitors

The natural product combretastatin A-4, isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] However, its cis-stilbene core is prone to in vivo isomerization to the less active trans-isomer. To overcome this, cyclobutane and cyclobutene analogues have been synthesized to lock the molecule in its active cis-conformation. These analogues have demonstrated comparable or improved potency against various cancer cell lines.[2]

Diagram: Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (Cyclobutane Analogue) B Tubulin Polymerization Assay (Spectrophotometric) A->B Evaluate direct effect on tubulin C Cell Viability Assay (e.g., MTT, IC50 determination) A->C Assess cytotoxicity D Immunofluorescence Microscopy (Microtubule disruption) C->D Confirm mechanism in cells E Xenograft Mouse Model C->E Select potent compounds F Pharmacokinetic Studies (Metabolic stability) E->F G Tumor Growth Inhibition (Efficacy) E->G

Caption: Workflow for the preclinical evaluation of cyclobutane-based tubulin polymerization inhibitors.

Antiviral Nucleoside Analogues

The rigid cyclobutane ring has been employed as a carbocyclic mimic of the ribose sugar in nucleoside analogues.[18] Compounds such as Cyclobut-A and Cyclobut-G have shown broad-spectrum antiviral activity, including against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[19][20] These analogues act as chain terminators during viral DNA synthesis.[18] While some synthetic efforts in this area have yielded compounds with diminished or no activity, the scaffold remains an area of interest in the search for novel antiviral agents.[21]

The Cyclobutane Ring as a Bioisostere

A key application of the cyclobutane motif in modern drug discovery is its use as a bioisosteric replacement for other chemical groups, most notably aromatic rings.[1][4] This strategy can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

PropertyAromatic RingCyclobutane RingRationale for Improvement
Metabolic Stability Prone to CYP450-mediated oxidationGenerally more resistant to oxidationLack of pi-electrons reduces susceptibility to oxidative metabolism.[4]
Solubility Often associated with poor aqueous solubilityCan improve solubilityIncreased sp3 character and reduced planarity can disrupt crystal packing and improve solvation.[4]
Three-Dimensionality PlanarPuckered, three-dimensionalProvides better complementarity to the three-dimensional binding pockets of target proteins.[4]

An example of this strategy is in the development of inhibitors of isocitrate dehydrogenase 1 (IDH1), a target in certain cancers. Replacing a cyclohexyl group with a difluorocyclobutyl moiety in a lead compound led to the development of ivosidenib, which has improved metabolic stability and is now an approved drug.

Synthetic Strategies for Accessing Bioactive Cyclobutanes

The synthesis of functionalized cyclobutanes has historically been a challenge. However, advances in synthetic methodology have made this scaffold more accessible. The most common and versatile method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[22] This can be achieved through various means:

  • Photochemical [2+2] Cycloaddition: The irradiation of two alkene-containing molecules with UV light can induce a cycloaddition to form a cyclobutane ring.[23] This method is frequently used in the synthesis of natural products and their analogues.

  • Transition-Metal-Catalyzed [2+2] Cycloaddition: Certain transition metal catalysts can promote the [2+2] cycloaddition of alkenes, often with high stereocontrol.

  • Ketene Cycloadditions: The reaction of a ketene with an alkene is a reliable method for the synthesis of cyclobutanones, which are versatile intermediates for further functionalization.[24]

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a valuable structural motif in the field of drug discovery. Its unique conformational and physicochemical properties provide a means to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. From naturally occurring alkaloids to rationally designed anticancer and antiviral agents, the cyclobutane scaffold has demonstrated its versatility. As synthetic methodologies continue to improve, we can anticipate the even more widespread application of this small but powerful ring system in the design of the next generation of therapeutics. The continued exploration of cyclobutane-containing natural products will also undoubtedly provide new and exciting lead compounds for future drug development programs.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Dimitrova, B., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Scientific World Journal, 2015, 829738. Available from: [Link]

  • Dimitrova, B., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Carboplatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. Available from: [Link]

  • de Oliveira, R. A., et al. (2014). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences, 50(2). Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Carboplatin? Patsnap Synapse. Available from: [Link]

  • News-Medical.Net. (n.d.). Carboplatin Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). Carboplatin. Available from: [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Available from: [Link]

  • Li, H., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. PubMed. Available from: [Link]

  • Sittiwong, W., et al. (2015). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. UNL Digital Commons. Available from: [Link]

  • Jeko, J., et al. (2023). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. MDPI. Available from: [Link]

  • chemeurope.com. (n.d.). Grandisol. Available from: [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available from: [Link]

  • da Silva, A. C. F., et al. (2021). Synthetic Strategies for the (+)-Grandisol, the Main Constituent of Boll Weevil Pheromone. MDPI. Available from: [Link]

  • Sittiwong, W., et al. (2015). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Request PDF. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. Available from: [Link]

  • Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Grandisol. Available from: [Link]

  • Norbeck, D. W., et al. (1990). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry, 33(5), 1281-1285. Available from: [Link]

  • Taylor & Francis Online. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1129-1131. Available from: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. Available from: [Link]

  • Request PDF. (n.d.). Synthetic Strategies for the (+)-Grandisol, the Main Constituent of Boll Weevil Pheromone. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Grandisol. PubChem. Available from: [Link]

  • Nucleosides Nucleotides Nucleic Acids. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. PubMed. Available from: [Link]

  • Villa, J. A., & Brash, A. R. (2011). Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120. Organic Letters, 13(21), 5824-5827. Available from: [Link]

  • Li, H., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. Available from: [Link]

  • Wikipedia. (n.d.). Cyclobutane. Available from: [Link]

  • Request PDF. (n.d.). Bioactive cyclobutane-containing alkaloids. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Evaluation of Novel Derivatives of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a prospective framework for the exploration of derivatives of 2-(cyclobutanecarboxamido)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a prospective framework for the exploration of derivatives of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid. Due to the limited publicly available research on this specific molecule, this document outlines a hypothetical yet scientifically grounded research and development program. The protocols and strategies described are based on established principles in medicinal chemistry and organic synthesis.

Executive Summary

This guide provides a comprehensive technical framework for the systematic exploration of novel derivatives of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid. This parent molecule, possessing a unique combination of a strained cyclobutane ring, a stable amide linkage, and a carboxylic acid moiety, presents a compelling scaffold for the development of new chemical entities with potential therapeutic applications. The constrained nature of the cyclobutane ring is a desirable feature in modern drug discovery, offering a degree of conformational rigidity that can enhance binding to biological targets.[1] This guide will detail a strategic approach to the design, synthesis, characterization, and biological evaluation of a library of derivatives, with the goal of elucidating structure-activity relationships (SAR) and identifying lead compounds for further development.

The Core Scaffold: Rationale for Derivatization

The parent compound, 2-(cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3), serves as a promising starting point for a number of reasons:

  • Structural Rigidity: The cyclobutane moiety provides a three-dimensional structure that is conformationally restricted, which can lead to improved selectivity and potency for a biological target.[1]

  • Metabolic Stability: The gem-dimethyl group adjacent to the carboxylic acid may confer a degree of metabolic stability by sterically hindering enzymatic degradation.

  • Multiple Modification Points: The carboxylic acid and the cyclobutane ring offer distinct points for chemical modification, allowing for a systematic exploration of chemical space.

The overarching goal of this proposed research is to synthesize a diverse library of derivatives and screen them for a range of biological activities, with a particular focus on areas where similar structures have shown promise, such as anti-inflammatory and oncology indications.

Synthetic Strategy and Library Design

The synthesis of derivatives will primarily focus on modifications of the carboxylic acid moiety. The core synthetic pathway involves the amidation of the parent carboxylic acid with a variety of amines.

General Amide Coupling Protocol

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of medicinal chemistry.[2] A robust and widely applicable protocol is outlined below:

Protocol 1: General Amide Coupling

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Amine Addition: Add 1 equivalent of the desired amine to the solution.

  • Coupling Agent Addition: Add 2 equivalents of a suitable boron-based coupling reagent, such as B(OCH₂CF₃)₃. This reagent is effective for direct amidation and often allows for simple product purification.

  • Reaction Conditions: Stir the reaction mixture at 80°C for 5-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture can often be purified by filtration through a resin to remove excess reagents, followed by solvent evaporation. If necessary, further purification can be achieved by column chromatography.

dot graph TD { A[Start: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid] --> B{Amide Coupling}; C[Diverse Amines] --> B; B --> D[Derivative Library]; D --> E{Characterization}; E --> F[Biological Screening];

}

Caption: Synthetic workflow for derivative library generation.

Proposed Derivative Library

The following table outlines a starting point for a focused library of derivatives, targeting a range of chemical properties.

Derivative Class Rationale Example Amines for Coupling
Aliphatic Amines Explore the impact of chain length and branching on lipophilicity and steric interactions.Propylamine, Isobutylamine, Cyclohexylamine
Aromatic Amines Introduce aromatic rings for potential π-stacking interactions with biological targets.Aniline, 4-Fluoroaniline, 3-Methoxyaniline
Heterocyclic Amines Incorporate hydrogen bond donors and acceptors to probe polar interactions.2-Aminopyridine, 4-Aminomorpholine, 2-Aminothiazole
Chiral Amines Investigate stereochemical preferences in biological activity.(R)-(+)-α-Methylbenzylamine, (S)-(-)-1-Aminoindan

Compound Characterization

The identity and purity of all newly synthesized compounds must be unequivocally established. A combination of spectroscopic and analytical techniques will be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the chemical structure of each derivative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be utilized to verify the presence of key functional groups, such as the newly formed amide bond.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of each compound will be determined by HPLC analysis, with a target purity of ≥95%.

  • Elemental Analysis: For key compounds, elemental analysis will be performed to provide further confirmation of purity and composition.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the characterization of novel derivatives.

Biological Evaluation: A Tiered Screening Approach

Given the novelty of this chemical space, a tiered approach to biological screening is recommended. This will allow for a broad initial assessment of activity, followed by more focused secondary and mechanistic assays for promising compounds.

Tier 1: Broad Phenotypic Screening

Initially, the derivative library will be screened in a panel of cell-based assays to identify any potential biological activity.

Assay Type Rationale Example Cell Lines
Antiproliferative Assays To identify compounds with potential anticancer activity.A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)
Anti-inflammatory Assays To assess the potential to modulate inflammatory responses.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages
Antimicrobial Assays To explore potential activity against pathogenic bacteria and fungi.Staphylococcus aureus, Escherichia coli, Candida albicans

Protocol 2: Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Tier 2: Target-Based and Mechanistic Studies

Compounds that exhibit significant activity in Tier 1 screens will be advanced to more specific assays to identify their mechanism of action. The choice of these assays will be guided by the results of the initial screening. For example, if a compound shows potent anti-inflammatory activity, further studies could include ELISAs to quantify the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Structure-Activity Relationship (SAR) Analysis

The data from the biological screening will be systematically analyzed to establish structure-activity relationships.[3][4] This will involve correlating the structural modifications of the derivatives with their observed biological activity. This analysis will guide the design of a second generation of more potent and selective compounds.

Conclusion and Future Directions

This guide outlines a strategic and comprehensive approach to the exploration of novel derivatives of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid. While the current body of literature on this specific scaffold is limited, the proposed framework provides a robust starting point for a drug discovery program. Through systematic synthesis, rigorous characterization, and a tiered biological screening cascade, it is anticipated that this research will lead to the identification of novel bioactive compounds and the elucidation of valuable structure-activity relationships.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. Retrieved from [Link]

  • THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. (2019). ResearchGate. Retrieved from [Link]

  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022). Nature Communications. Retrieved from [Link]

  • Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. (2000). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules. Retrieved from [Link]

  • 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (2022). Molecules. Retrieved from [Link]

  • 2-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology. Retrieved from [Link]

  • STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid: A Detailed Guide for Researchers

This comprehensive application note provides a detailed protocol for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a novel compound with potential applications in drug discovery and development. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a novel compound with potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step experimental procedure, and discuss methods for the characterization and validation of the final product.

Introduction and Strategic Considerations

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid incorporates a sterically hindered α,α-disubstituted amino acid moiety, a structural motif of significant interest in medicinal chemistry. The gem-dimethyl group on the α-carbon can induce conformational constraints in peptides and other bioactive molecules, potentially enhancing their metabolic stability and binding affinity. The cyclobutyl group can also contribute to favorable pharmacokinetic properties.

The synthesis of this target molecule hinges on the formation of a stable amide bond between 2-amino-2-methylpropanoic acid and cyclobutanecarboxylic acid. While a direct condensation of a carboxylic acid and an amine is possible, it typically requires high temperatures and results in low yields. A more efficient and widely adopted strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Several methods exist for carboxylic acid activation. One of the most common and effective approaches is the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are highly reactive electrophiles that readily react with amines to form amides under mild conditions. This will be the cornerstone of our proposed synthetic strategy.

Synthetic Pathway Overview

The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid can be efficiently achieved in a two-step process, starting from commercially available cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

The first step involves the activation of cyclobutanecarboxylic acid by converting it to the corresponding acyl chloride, cyclobutanecarbonyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification.

Step 2: Amide Coupling to Yield 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

The second step is the nucleophilic acyl substitution reaction between the synthesized cyclobutanecarbonyl chloride and 2-amino-2-methylpropanoic acid. This reaction, often referred to as a Schotten-Baumann reaction, is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The base is crucial to prevent the protonation of the amine nucleophile, which would render it unreactive.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarboxylic_Acid->Cyclobutanecarbonyl_Chloride SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Final_Product 2-(Cyclobutanecarboxamido)- 2-methylpropanoic Acid Cyclobutanecarbonyl_Chloride->Final_Product 2-Amino-2-methylpropanoic Acid, Base 2_Amino_2_methylpropanoic_Acid 2-Amino-2-methylpropanoic Acid Base Base (e.g., NaOH)

Caption: Synthetic workflow for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
Cyclobutanecarboxylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
2-Amino-2-methylpropanoic acid≥98%Sigma-Aldrich
Sodium hydroxide (NaOH)≥97%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99%Sigma-Aldrich
Hydrochloric acid (HCl), concentrated37%Fisher Scientific
Sodium sulfate (Na₂SO₄), anhydrous≥99%Fisher Scientific
Deionized water--
Step 1: Synthesis of Cyclobutanecarbonyl Chloride

Expertise & Experience: This procedure should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl and SO₂ gases. The use of anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride product.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

  • Reagent Addition: Add anhydrous dichloromethane (40 mL) to dissolve the carboxylic acid. Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the solution at room temperature. A gentle evolution of gas should be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude cyclobutanecarbonyl chloride is obtained as a colorless to pale yellow liquid and is used in the next step without further purification.

Step 2: Synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

Trustworthiness: The success of this step relies on maintaining a basic pH to ensure the amine is deprotonated and nucleophilic. The slow addition of the acyl chloride is important to control the exothermicity of the reaction.

  • Preparation of Amine Solution: In a 250 mL beaker, dissolve 2-amino-2-methylpropanoic acid (10.3 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Acylation Reaction: While vigorously stirring the cooled amine solution, slowly add the crude cyclobutanecarbonyl chloride (from Step 1) dropwise over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Acidification and Product Isolation: Cool the reaction mixture again in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 30 mL).

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The final product, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, should be a white solid.

Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

ParameterExpected Outcome
Appearance White to off-white solid
Yield 75-85% (based on cyclobutanecarboxylic acid)
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the cyclobutyl protons, the gem-dimethyl protons, and the amide proton.
¹³C NMR Resonances for the carboxylic acid carbon, the amide carbonyl carbon, the quaternary carbon, and the carbons of the cyclobutyl ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₉H₁₅NO₃ (185.22 g/mol ).
Purity (HPLC) ≥95%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive. Avoid inhalation of fumes and contact with skin and eyes.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. The described method is scalable and utilizes readily available starting materials and reagents. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research endeavors.

References

  • Amide Bond Formation: For a general overview of amide bond formation reactions, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Schotten-Baumann Reaction: A detailed description of the Schotten-Baumann reaction can be found in various organic chemistry resources and review articles.
  • 2-Amino-2-methylpropanoic acid: Information on the properties and handling of 2-amino-2-methylpropanoic acid can be found on PubChem (CID 6119).[1][2][3]

  • Cyclobutanecarboxylic acid: Information on the properties and handling of cyclobutanecarboxylic acid can be found on PubChem (CID 19494).[4][5]

Sources

Application

analytical methods for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid characterization

An In-Depth Guide to the Analytical Characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid Senior Application Scientist Note: The comprehensive characterization of a novel chemical entity is fundamental to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Senior Application Scientist Note: The comprehensive characterization of a novel chemical entity is fundamental to drug discovery and development. This document provides a detailed framework for the analytical characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a molecule featuring a carboxylic acid, a tertiary amide, a gem-dimethyl group, and a cyclobutane ring. The methodologies outlined herein are designed to ensure structural confirmation, purity assessment, and physicochemical understanding, adhering to rigorous scientific principles and regulatory expectations. The protocols are grounded in established analytical chemistry and are designed to be self-validating systems, consistent with ICH Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Strategy

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a structurally unique N-acyl amino acid derivative. Its analytical characterization requires an orthogonal approach, employing multiple techniques to build a complete profile of the molecule. The strategy described involves a tiered approach:

  • Structural Elucidation: Unambiguous confirmation of the chemical structure using spectroscopic methods.

  • Purity and Assay: Quantification of the compound and detection of any impurities using high-resolution chromatographic techniques.

  • Physicochemical Characterization: Evaluation of solid-state and thermal properties.

This multi-faceted approach ensures a comprehensive understanding of the molecule, which is critical for its progression through research and development pipelines.

Analytical_Workflow cluster_start Sample Receipt cluster_methods Analytical Characterization cluster_techniques Specific Techniques cluster_end Data Integration & Reporting Sample Test Article: 2-(Cyclobutanecarboxamido) -2-methylpropanoic acid Struct_Elucid Structural Elucidation Sample->Struct_Elucid Purity_Assay Purity & Assay Sample->Purity_Assay PhysChem Physicochemical Properties Sample->PhysChem NMR NMR (¹H, ¹³C, 2D) Struct_Elucid->NMR MS LC-MS (High-Res) Struct_Elucid->MS FTIR FTIR Struct_Elucid->FTIR Purity_Assay->MS HPLC HPLC-UV (Purity, Assay) Purity_Assay->HPLC DSC DSC PhysChem->DSC TGA TGA PhysChem->TGA Report Certificate of Analysis (CoA) & Characterization Summary NMR->Report MS->Report FTIR->Report HPLC->Report DSC->Report TGA->Report

Caption: Orthogonal Analytical Workflow for Complete Characterization.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of non-volatile small molecules.[4] For 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a reversed-phase method is most appropriate given its expected polarity.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for reversed-phase HPLC due to its versatility in retaining a wide range of organic molecules.[5]

  • Mobile Phase pH: The molecule contains a carboxylic acid (pKa estimated ~4.5-5.0).[6] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. Operating at a low pH (e.g., 2.5-3.0) with a formic or phosphoric acid buffer will fully protonate the carboxylic acid, suppressing its ionization and promoting retention on the non-polar stationary phase.[7]

  • Detector: A UV detector is suitable as the amide bond provides a chromophore. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal detection wavelength (λ-max), anticipated to be in the low UV range (~200-220 nm).

  • Gradient Elution: A gradient method, where the percentage of organic solvent (e.g., acetonitrile) is increased over time, is recommended for initial method development.[5] This ensures that impurities with a wide range of polarities are eluted and detected, making it an ideal approach for a stability-indicating method.[8]

Protocol: HPLC-UV for Purity and Assay

Objective: To quantify 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid and separate it from potential impurities.

Instrumentation & Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 Column (e.g., 100 x 3.0 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: Well-characterized 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in diluent.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 0.5 mL/min.

    • Set the injection volume to 5 µL.

    • Set the PDA detector to collect data from 190-400 nm, with quantification at 205 nm.

  • Run the Gradient Program: Execute the gradient as detailed in the table below.

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution. Purity is determined by area percent normalization. Assay is determined by comparing the peak area of the sample to that of the reference standard of known concentration.

Parameter Value Rationale
Column C18, 100 x 3.0 mm, 2.7 µmProvides good efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the carboxylic acid.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector PDA @ 205 nmLow wavelength needed for the amide chromophore.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
Gradient 0-1 min: 5% BHolds at initial conditions for equilibration.
1-10 min: 5% to 95% BLinear gradient to elute compounds of varying polarity.
10-12 min: 95% BColumn wash to remove strongly retained components.
12-12.1 min: 95% to 5% BRapid return to initial conditions.
12.1-15 min: 5% BColumn re-equilibration for next injection.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the definitive proof of structure. A combination of NMR, Mass Spectrometry, and FTIR is required for an unambiguous assignment.[10]

Spectroscopy_Logic cluster_goal Structural Question cluster_techniques Spectroscopic Techniques cluster_answers Information Provided Q_Structure What is the exact chemical structure? NMR NMR (¹H, ¹³C, COSY, HMBC) Q_Structure->NMR MS High-Res MS (LC-MS) Q_Structure->MS FTIR FTIR Q_Structure->FTIR A_NMR C-H Framework Connectivity NMR->A_NMR A_MS Molecular Formula (from exact mass) MS->A_MS A_FTIR Functional Groups (Amide, Carboxylic Acid) FTIR->A_FTIR A_NMR->Q_Structure A_MS->Q_Structure A_FTIR->Q_Structure

Caption: Logic for using orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[11][12] A suite of 1D and 2D experiments is required.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a proton spectrum. This will show the number of unique proton environments, their integration (ratio), and splitting patterns (J-coupling).

  • ¹³C NMR: Acquire a carbon spectrum. This will show the number of unique carbon environments. A DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is crucial for connecting fragments of the molecule, for example, linking the cyclobutane protons to the amide carbonyl carbon.[13][14]

Structural Unit ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
-COOH ~12.0 (broad singlet)~175-180Proton on α-carbon to carbonyl carbon.
-C=O (Amide) N/A~170-175Cyclobutane CH and gem-dimethyl CH₃ protons to this carbon.
-C(CH₃)₂- ~1.5 (singlet, 6H)~25 (CH₃), ~60 (Quaternary C)Methyl protons to quaternary carbon and amide carbonyl.
Cyclobutane CH ~2.5-3.5 (multiplet, 1H)~40-50CH proton to amide carbonyl.
Cyclobutane CH₂ ~1.8-2.4 (multiplets, 6H)~20-30Protons correlate to each other via COSY.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically coupled with LC (LC-MS), provides the exact molecular weight, allowing for the determination of the molecular formula. Tandem MS (MS/MS) provides fragmentation data that helps confirm the structure.[15]

Protocol: LC-MS Analysis

  • Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.

    • Positive Mode [M+H]⁺: Protonation will likely occur on the amide oxygen or nitrogen.

    • Negative Mode [M-H]⁻: Deprotonation will occur at the carboxylic acid.

  • Analysis:

    • Determine the exact mass of the molecular ion to four decimal places and use software to predict the elemental composition. For C₁₀H₁₇NO₃, the expected monoisotopic mass is 199.1208.

    • Perform MS/MS on the parent ion. Expected fragmentation includes the loss of water (-18), loss of CO₂ (-44) from the carboxylic acid, and cleavage of the amide bond.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of powder on the ATR crystal and apply pressure.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch2500-3300Very broad, often obscuring C-H stretches.[18]
C=O stretch1700-1725Strong, sharp.[19][20]
Amide C=O stretch (Amide I)1630-1680Strong, sharp.[21]
Alkyl C-H stretch2850-3000Medium to strong.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a pharmaceutical compound.[22][23] They provide information on melting point, polymorphism, and thermal stability.[24][25][26]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal events like polymorphic transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature above the expected melting point (e.g., 250 °C).

  • Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and determine the presence of residual solvents or water.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 400 °C).

  • Analysis: A plot of mass versus temperature is generated. Significant weight loss indicates decomposition. Weight loss at temperatures below ~120 °C may indicate the presence of volatile solvents or water.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Martin, G. E., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Martin, G. E., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Thermal Analysis Techniques. Impact Analytical. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. IJSREM. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid. PubChem. [Link]

  • 2-Methylpropanoic acid. FooDB. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • Propanoic acid, 2-methyl-, cyclohexyl ester. PubChem. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • mass spectrum of 2-methylpropanoic acid. docbrown.info. [Link]

  • The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society. [Link]

  • 4-(Cyclopropylcarbonyl)-I+-,I+--dimethylbenzeneacetic acid. PubChem. [Link]

  • 3-Cyclopentyl-2-methylpropanoic acid. PubChem. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in Human Plasma

Introduction The accurate quantification of novel therapeutic candidates in biological matrices is a cornerstone of preclinical and clinical drug development. 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a small...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of novel therapeutic candidates in biological matrices is a cornerstone of preclinical and clinical drug development. 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a small molecule entity whose chemical structure, featuring a carboxylic acid and an amide linkage, presents specific challenges and opportunities for bioanalysis. The molecular formula is C₉H₁₅NO₃ with a molecular weight of 185.22 g/mol [1].

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in human plasma. The method employs a straightforward protein precipitation sample preparation protocol and utilizes reversed-phase chromatography coupled with negative ion electrospray ionization. The principles and protocols outlined herein are designed to meet the rigorous standards of regulated bioanalysis, providing a solid foundation for pharmacokinetic and toxicokinetic studies.[2][3][4]

Scientific Rationale & Method Principles

Chromatographic Strategy

The analyte is a polar, acidic compound. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is the logical choice.[5][6] A C18 stationary phase provides a nonpolar surface for hydrophobic interaction.[7]

  • Causality of Mobile Phase pH: The key to retaining and achieving good peak shape for an acidic analyte like this is controlling its ionization state.[8] By acidifying the mobile phase with formic acid, the carboxylic acid functional group remains largely in its neutral, protonated form (-COOH). This increases its hydrophobicity, leading to greater retention on the C18 column and preventing the peak distortion often seen with ionized acids under neutral pH conditions.[8]

Mass Spectrometry Strategy
  • Ionization Mode: The presence of a carboxylic acid group makes the analyte an ideal candidate for negative ion electrospray ionization (ESI-).[9] In the ESI source, the molecule readily loses a proton to form a stable deprotonated molecule, [M-H]⁻, which serves as the precursor ion for MS/MS analysis. While positive mode ESI is more common, negative mode is often preferred for compounds that are strong acids, as it can offer enhanced sensitivity and selectivity.[9]

  • Multiple Reaction Monitoring (MRM): For ultimate selectivity and sensitivity, a triple quadrupole mass spectrometer is operated in MRM mode. This involves selecting the [M-H]⁻ precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process drastically reduces chemical noise and matrix interference.

Materials and Methods

Chemicals and Reagents
  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid reference standard (>98% purity)

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid-¹³C₃,¹⁵N internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Control Human Plasma (K₂EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.

Optimized LC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min
Injection Volume 5 µL
Column Temp. 40 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode ESI Negative
Spray Voltage -3000 V
Sheath Gas 40 (Arbitrary Units)
Aux Gas 10 (Arbitrary Units)
Ion Transfer Tube Temp. 325 °C
Vaporizer Temp. 350 °C
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions Note: These values are theoretical and require empirical optimization on the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 184.1140.1 (Loss of CO₂)15
Analyte (Confirming) 184.185.1 (Cyclobutylcarbonyl fragment)25
Internal Standard (IS) 188.1144.115

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[10][11] Acetonitrile is used as the precipitating agent.[10][12]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 200 µL of the 100 ng/mL IS working solution (in acetonitrile) to each tube. The IS solution acts as both the precipitating agent and the source of the internal standard.

  • Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Pipette 50 µL Plasma add_is 2. Add 200 µL IS in ACN (Precipitating Agent) plasma->add_is vortex 3. Vortex for 30 sec add_is->vortex centrifuge 4. Centrifuge at >12,000g vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation Framework

This method is designed to be validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3] Key validation parameters that must be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Calibration Curve and Linearity: A typical curve should range from 1 ng/mL to 1000 ng/mL with a coefficient of determination (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: The efficiency of the analyte's extraction from the biological matrix.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in human plasma. The combination of a simple and efficient protein precipitation sample preparation with a selective and sensitive LC-MS/MS method offers the high-throughput capabilities required in a drug development setting. The scientific rationale behind the choice of chromatography and mass spectrometry conditions ensures a high-quality, reproducible method suitable for regulated bioanalysis.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health. [Link]

  • Reversed Phase Chromatography: Basic Principles. Scribd. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Steps for ESI Optimization (Electrospray Ionization). Blogger. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

  • Reversed Phase Chromatography Principle. Hawach Scientific. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. National Institutes of Health. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. MySkinRecipes. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester. Cheméo. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid. PubChem. [Link]

  • Compound 2-Methylpropanoic acid. FooDB. [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. [Link]

Sources

Application

The Strategic Integration of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid in the Synthesis of Novel Protease Inhibitors: An Application Note

Introduction: The Quest for Specificity and Potency in Protease Inhibition Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are central to a myriad of physiological and pathological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Protease Inhibition

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are central to a myriad of physiological and pathological processes.[1] Their dysregulation is a hallmark of numerous diseases, including viral infections, cancer, and inflammatory disorders, making them prime targets for therapeutic intervention.[1] The development of protease inhibitors has revolutionized the treatment of diseases such as HIV, with peptidomimetic inhibitors forming the cornerstone of many therapeutic regimens. A key challenge in this field is the design of inhibitors with high specificity and potency to minimize off-target effects and enhance therapeutic efficacy. This application note details the strategic use of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid as a pivotal building block in the synthesis of advanced protease inhibitors, particularly focusing on the generation of α-ketoamide-based covalent inhibitors.

The rationale for employing the cyclobutane moiety stems from its unique stereochemical properties. The puckered conformation of the cyclobutane ring offers a rigid scaffold that can effectively orient pharmacophoric elements and fill hydrophobic pockets within the enzyme's active site.[2] This conformational constraint can lead to a significant enhancement in binding affinity and selectivity compared to more flexible acyclic or larger cyclic analogues. The gem-dimethyl group on the propanoic acid backbone further restricts conformational freedom, pre-organizing the molecule for optimal interaction with the target protease.

This guide provides a comprehensive overview of the physicochemical properties of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, detailed protocols for its incorporation into peptidomimetic backbones to synthesize α-ketoamide inhibitors, and methodologies for the biochemical characterization of these novel therapeutic candidates.

Physicochemical Properties of the Core Building Block

A thorough understanding of the properties of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[3]
Molecular Weight 185.22 g/mol [3]
CAS Number 1219960-66-3N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and DMFN/A
Purity ≥97%N/A

Synthesis of α-Ketoamide Protease Inhibitors: A Step-by-Step Protocol

The synthesis of α-ketoamide protease inhibitors using 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid involves a multi-step process that includes the coupling of this building block to a peptide or peptidomimetic backbone, followed by the transformation of the terminal carboxylic acid into the α-ketoamide "warhead." This warhead is designed to form a reversible covalent bond with the catalytic cysteine or serine residue in the active site of the target protease.

Logical Workflow for Synthesis

G cluster_0 Synthesis of Peptidomimetic Backbone cluster_1 Coupling with Core Building Block cluster_2 α-Ketoamide Warhead Formation P1 P2-P3 Dipeptide Synthesis P2 Deprotection of N-terminus P1->P2 C2 Amide Bond Formation P2->C2 Coupling Partner C1 Activation of 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid C1->C2 W1 Conversion of Carboxylic Acid to α-Hydroxy Amide C2->W1 Protected Tripeptide W2 Oxidation to α-Ketoamide W1->W2 F Purification and Characterization W2->F Final Inhibitor

Caption: Synthetic workflow for α-ketoamide protease inhibitors.

Detailed Experimental Protocol

Part 1: Coupling of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid to a Dipeptide

This protocol describes the coupling of the title compound to a representative dipeptide (e.g., Leu-Ala-OMe) using standard peptide coupling reagents.

Materials:

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • H-Leu-Ala-OMe·HCl (or other desired dipeptide)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dipeptide Preparation: To a solution of H-Leu-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (2.2 equivalents) at 0 °C and stir for 15 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C.

  • Coupling Reaction: Add DIC (1.2 equivalents) to the solution from step 2 and stir for 20 minutes at 0 °C. To this mixture, add the solution from step 1. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired protected tripeptide.

Part 2: Synthesis of the α-Ketoamide Warhead

This part of the protocol details the conversion of the C-terminal methyl ester of the tripeptide to the α-ketoamide.

Materials:

  • Protected tripeptide from Part 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N HCl

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dess-Martin periodinane (DMP)

  • Anhydrous DCM

Procedure:

  • Saponification: Dissolve the protected tripeptide (1.0 equivalent) in a mixture of THF:MeOH:H₂O (3:1:1). Add LiOH (2.0 equivalents) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Weinreb Amide Formation: To a solution of the carboxylic acid from step 2 (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents), and DIPEA (3.0 equivalents) in anhydrous DCM, add BOP reagent (1.2 equivalents) at 0 °C. Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Dilute with DCM, wash with saturated aqueous sodium bicarbonate and brine. Dry, concentrate, and purify by column chromatography to obtain the Weinreb amide.

  • Grignard Reaction (Formation of α-keto alcohol): This step should be performed with caution. To a solution of the Weinreb amide (1.0 equivalent) in anhydrous THF at -78 °C, add a solution of methylmagnesium bromide (1.5 equivalents in THF) dropwise. Stir for 1 hour at -78 °C, then quench with saturated aqueous ammonium chloride.

  • Oxidation to α-Ketoamide: To a solution of the crude α-keto alcohol from the previous step in anhydrous DCM, add Dess-Martin periodinane (1.5 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, wash with saturated sodium bicarbonate and brine. Dry, concentrate, and purify by preparative HPLC to yield the final α-ketoamide inhibitor.

Mechanism of Action and Structure-Activity Relationship (SAR)

The synthesized α-ketoamide inhibitors are designed to act as covalent reversible inhibitors of cysteine or serine proteases. The electrophilic α-ketoamide moiety is attacked by the nucleophilic thiol (cysteine) or hydroxyl (serine) group of the catalytic residue in the enzyme's active site, forming a tetrahedral hemiacetal or hemiketal intermediate. This covalent adduct mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.

Structure-Activity Relationship Diagram

SAR cluster_0 Key Structural Features and their Roles cluster_1 SAR Insights P1 P1 Moiety: 2-(Cyclobutanecarboxamido)-2-methylpropyl - Provides conformational rigidity - Fills hydrophobic S1 pocket - Gem-dimethyl group restricts rotation Warhead α-Ketoamide Warhead: - Covalent interaction with catalytic residue - Mimics transition state P2_P3 P2/P3 Residues: - Determine specificity for target protease - Form hydrogen bonds with enzyme backbone SAR1 Cyclobutane vs. Other Rings: Cyclobutane often shows superior potency compared to cyclopropyl or cyclopentyl analogs. SAR2 P2 Substituent: Crucial for achieving high potency and selectivity. Bulky, hydrophobic groups are often favored. SAR3 α-Ketoamide Modifications: Modifications can influence reactivity and cell permeability.

Caption: Key structure-activity relationships of the synthesized inhibitors.

The cyclobutane ring at the P1 position is critical for achieving high potency. Its rigid, puckered structure allows for optimal van der Waals contacts within the S1 binding pocket of many proteases, a feature that can be superior to more flexible or differently sized cyclic substituents. The gem-dimethyl group further enhances this effect by limiting bond rotation and reducing the entropic penalty upon binding. Structure-activity relationship studies on related protease inhibitors have shown that variations in the P2 and P3 positions are crucial for modulating selectivity towards different proteases.[4]

Biochemical Characterization and Quality Control

The potency of the synthesized inhibitors must be quantified through rigorous biochemical assays.

Protocol: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to determine the potency of an inhibitor. A common method involves a fluorescence-based assay using a fluorogenic peptide substrate.

Materials:

  • Purified target protease

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Synthesized inhibitor

  • DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the target protease. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases a fluorophore, resulting in an increase in fluorescence.[5]

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Data Presentation: Comparative Inhibitory Activity
InhibitorTarget ProteaseIC₅₀ (nM)
Compound A (Cyclobutane) Protease X15
Compound B (Cyclopentyl) Protease X50
Compound C (Acyclic) Protease X250

This table illustrates a hypothetical comparison demonstrating the potential potency advantage conferred by the cyclobutane moiety.

Conclusion

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a valuable and strategically important building block for the synthesis of novel protease inhibitors. Its inherent conformational rigidity, stemming from the cyclobutane ring and gem-dimethyl substitution, provides a powerful tool for designing potent and selective inhibitors. The detailed synthetic and analytical protocols provided in this application note offer a robust framework for researchers in drug discovery to explore the potential of this compound in developing next-generation protease-targeted therapeutics.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. Retrieved from [Link]

  • bioRxiv. (2020). Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication. Retrieved from [Link]

  • bioRxiv. (2024). Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. Retrieved from [Link]

  • BioWorld. (2020). Novel alpha-ketoamide inhibitor with activity against main protease of SARS-CoV-2. Retrieved from [Link]

  • ACS Publications. (2020). α‑Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency. Retrieved from [Link]

  • PubMed. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site. Retrieved from [Link]

  • MDPI. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture | Request PDF. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubMed. (1998). Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site. Retrieved from [Link]

  • ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • Bentham Science. (n.d.). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Design and Synthesis of Protease Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Experimental Design for 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid in Inflammatory Models

Introduction: A Novel Propanoic Acid Derivative for Inflammation Research The landscape of inflammatory disease treatment is continually evolving, driven by the search for novel therapeutic agents with improved efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Propanoic Acid Derivative for Inflammation Research

The landscape of inflammatory disease treatment is continually evolving, driven by the search for novel therapeutic agents with improved efficacy and safety profiles. The arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known molecules like ibuprofen and naproxen, represents a cornerstone in the management of inflammation.[1][2][3] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[4] The core propanoic acid scaffold is a well-established pharmacophore for anti-inflammatory activity.

This document introduces 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid , a novel compound that merges the established anti-inflammatory potential of a propanoic acid backbone with a cyclobutane carboxamide moiety. The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity and explore novel chemical space, which can lead to enhanced biological activity and improved pharmacokinetic properties.[5][6] The incorporation of a carboxamide linkage further offers opportunities for diverse molecular interactions.

Given its hybrid structure, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid presents a compelling candidate for investigation as a novel anti-inflammatory agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate its potential in both in vitro and in vivo models of inflammation. The protocols herein are designed to not only assess the compound's efficacy but also to provide insights into its potential mechanism of action.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of a novel compound's anti-inflammatory potential is most effectively and ethically performed using cell-based in vitro models. These assays allow for a controlled investigation of the compound's direct effects on inflammatory pathways at the cellular and molecular level.

Rationale for In Vitro Model Selection

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a robust inflammatory response in immune cells like macrophages.[7][8] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][9] This leads to the production and release of a plethora of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][10] Therefore, an LPS-stimulated macrophage model is an ideal system to screen for the anti-inflammatory activity of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Key Signaling Pathways in Inflammation

Two of the most critical signaling pathways in the inflammatory response are the NF-κB and MAPK pathways. A thorough investigation of a potential anti-inflammatory compound should assess its impact on these cascades.

  • The NF-κB Pathway: This pathway is a central regulator of inflammation.[4][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13]

  • The MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[1][2][9] Activation of these kinases is a hallmark of the inflammatory response.

Diagram 1: Simplified Overview of LPS-Induced Inflammatory Signaling

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression MAPK_Activation->Gene_Expression Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokine_Release

Caption: LPS binding to TLR4 activates IKK and MAPK pathways, leading to NF-κB activation and pro-inflammatory cytokine release.

Protocol: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This protocol details the steps to assess the ability of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable macrophage line, e.g., THP-1)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • Dexamethasone (positive control)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • ELISA kits for TNF-α, IL-6, and IL-1β[5][14]

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Pre-treat the cells with various concentrations of the test compound or dexamethasone (e.g., 1 µM) for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[15] Include a non-stimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]

  • Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Parameter Description
Cell Line RAW 264.7 (murine macrophage)
Stimulant Lipopolysaccharide (LPS), 100 ng/mL
Test Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Positive Control Dexamethasone (1 µM)
Incubation Time 24 hours
Primary Readout TNF-α, IL-6, IL-1β levels (pg/mL or ng/mL)
Secondary Readout Cell Viability (%)

Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

Following promising in vitro results, the next critical step is to evaluate the anti-inflammatory efficacy of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in a living organism. In vivo models of acute inflammation are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[16]

Rationale for In Vivo Model Selection

The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). This model allows for the straightforward and quantitative assessment of a compound's ability to reduce inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing acute inflammation in a rat model and evaluating the anti-inflammatory effects of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Indomethacin or another reference NSAID (positive control)

  • 1% (w/v) solution of lambda-carrageenan in sterile saline

  • Plebismometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2-4: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (e.g., 10, 30, 100 mg/kg, orally)

    • Group 5: Indomethacin (e.g., 10 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the paw volume at time t, and V₀ is the initial paw volume). Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Parameter Description
Animal Model Male Wistar rats (180-220 g)
Inducing Agent 1% Carrageenan (0.1 mL, subplantar)
Test Compound Doses 10, 30, 100 mg/kg, p.o. (example range)
Positive Control Indomethacin (10 mg/kg, p.o.)
Measurement Times 0, 1, 2, 3, 4, 5 hours post-carrageenan
Primary Readout Paw Volume (mL)
Calculated Endpoint Percentage Inhibition of Edema

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Edema_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_induction_measurement Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization grouping Grouping & Dosing (Vehicle, Test Compound, Positive Control) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline carrageenan Carrageenan Injection baseline->carrageenan measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurement calculation Calculate Edema & % Inhibition measurement->calculation results Results Interpretation calculation->results

Caption: Workflow for the carrageenan-induced paw edema assay, from animal preparation to data analysis.

Conclusion and Future Directions

The experimental designs outlined in these application notes provide a robust framework for the initial characterization of the anti-inflammatory properties of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Positive results from both the in vitro cytokine inhibition assay and the in vivo carrageenan-induced paw edema model would provide strong evidence for its potential as a novel anti-inflammatory agent.

Further investigations could delve deeper into the compound's mechanism of action. This could include Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, as well as cyclooxygenase (COX-1 and COX-2) inhibition assays to determine if the compound acts through a classical NSAID mechanism. Additionally, exploring its efficacy in chronic inflammation models, such as collagen-induced arthritis, would be a logical next step in its preclinical development.

References

  • Ali, A., & Sharma, P. K. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3376-3387.
  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2012). Methods in molecular biology (Clifton, N.J.), 949, 395–403.
  • Ibuprofen, (+-)-. (n.d.). PubChem. Retrieved from [Link]

  • Propionic Acids - Non-Steroidal Anti-Inflammatory Drug(NSAID). (2018, March 31). BrainKart. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Molecules, 24(22), 4191.
  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023.
  • Bioactive cyclobutane-containing alkaloids. (2020). Mini-Reviews in Organic Chemistry, 17(5), 536-544.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Frontiers in Immunology, 9, 764.
  • Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. Retrieved from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. Retrieved from [Link]

  • Inflammatory Cytokine Multiplex ELISA Kits are launched. (n.d.). Arigo biolaboratories. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2020). ChemMedChem, 15(23), 2236–2248.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology, 9, 752.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1215.
  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Modeling the In Vivo Inflammatory Response to Single Acute, Chronic,... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 10). Retrieved from [Link]

  • In Vivo Models of Inflammation. (2003). Methods in Molecular Biology, 225, 109-113.
  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. (2020). Frontiers in Bioengineering and Biotechnology, 8, 591.
  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018, December 11). Vels University. Retrieved from [Link]

  • In silico models of acute inflammation in animals. (2012). Journal of Surgical Research, 176(2), e75-e83.
  • Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). STAR Protocols, 3(3), 101538.
  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. (2017). International Journal of Nanomedicine, 12, 8659–8671.

Sources

Application

Application Notes &amp; Protocols: Investigating the Metabolic Effects of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Metabolic Potential of a Novel Carboxylic Acid Derivative The compound 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Potential of a Novel Carboxylic Acid Derivative

The compound 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a synthetic molecule featuring a cyclobutane ring, a carboxamide linkage, and a carboxylic acid moiety. While this specific compound is not extensively documented in peer-reviewed literature regarding its effects on metabolic pathways, its structural components are of significant interest in medicinal chemistry. The cyclobutane ring, for instance, is increasingly incorporated into drug candidates to enhance metabolic stability and confer unique conformational properties.[1][2] The carboxylic acid group is a common feature in many drugs and can be a site for metabolic transformation, such as glucuronidation.[3]

These application notes provide a comprehensive framework for the initial investigation of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (referred to as 'Compound X' hereafter) in the context of metabolic pathway studies. The provided protocols are designed to be a starting point for researchers to characterize its biological activity, identify potential molecular targets, and elucidate its impact on cellular metabolism.

Hypothesized Mechanisms of Action: A Structural Perspective

Based on its chemical structure, Compound X could potentially interact with metabolic pathways through several mechanisms. These hypotheses can guide the design of initial screening experiments:

  • Enzyme Inhibition: The carboxylic acid group could mimic the endogenous substrates of certain metabolic enzymes, potentially leading to competitive inhibition. Enzymes involved in fatty acid metabolism or the Krebs cycle are plausible targets.

  • Modulation of Cellular Signaling: Carboxylic acids can influence intracellular pH and signaling pathways that are sensitive to metabolic state, such as the AMPK or mTOR pathways.

  • Altered Nutrient Transport: The compound might interfere with membrane transporters responsible for the uptake of key nutrients like glucose or amino acids.

Experimental Workflow for Characterizing Metabolic Effects

The following workflow provides a logical progression from initial compound validation to in-depth metabolic analysis.

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Screening for Metabolic Effects cluster_2 Phase 3: Mechanism of Action Studies A Compound QC (Purity, Identity) B Solubility & Stability Assessment A->B Formulation C Cytotoxicity Assays (e.g., MTT, LDH) B->C Determine Dosing D Glucose & Lactate Assays C->D Select Non-toxic Conc. E Oxygen Consumption Rate (OCR) Measurement D->E F Extracellular Acidification Rate (ECAR) Measurement D->F G In Vitro Enzyme Inhibition Assays E->G Identify Target Pathway F->G H Metabolomics (LC-MS, GC-MS) G->H Confirm Cellular Effects I Western Blotting (Signaling Pathways) H->I Validate Mechanism

Caption: A generalized workflow for the metabolic characterization of a novel compound.

Detailed Experimental Protocols

Protocol 1: Determination of Non-Toxic Working Concentration

Rationale: It is crucial to distinguish between specific metabolic effects and general cytotoxicity. This protocol establishes the concentration range of Compound X that does not cause significant cell death.

Materials:

  • Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the research area)

  • Complete cell culture medium

  • Compound X

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 100 mM stock solution of Compound X in DMSO.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Compound X dose) and an untreated control.

  • Replace the medium in the cell plate with the medium containing the different concentrations of Compound X.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration that results in >90% cell viability for subsequent metabolic assays.

Protocol 2: Screening for Effects on Glycolysis and Oxidative Phosphorylation

Rationale: This protocol provides a high-level overview of the compound's impact on the two major energy-producing pathways: glycolysis and oxidative phosphorylation (OXPHOS). This is achieved by measuring the rates of extracellular acidification (ECAR), an indicator of glycolysis, and oxygen consumption (OCR), an indicator of OXPHOS.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Compound X at the pre-determined non-toxic concentration

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF plate and allow them to adhere to form a monolayer.

  • The next day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with Compound X and the mitochondrial stress test compounds.

  • Perform a baseline measurement of OCR and ECAR.

  • Inject Compound X and monitor the changes in OCR and ECAR.

  • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function in the presence of Compound X.

  • Analyze the data to determine if Compound X affects basal respiration, ATP production, maximal respiration, or glycolytic rate.

Protocol 3: Untargeted Metabolomics for Pathway Analysis

Rationale: To obtain an unbiased view of the metabolic pathways affected by Compound X, an untargeted metabolomics approach can be employed.

Materials:

  • Cells in culture (e.g., 6-well plates)

  • Compound X at a non-toxic concentration

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge

  • LC-MS/MS or GC-MS system

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with Compound X or vehicle control for a specified period (e.g., 6, 12, or 24 hours).

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding liquid nitrogen directly to the plate for 10-20 seconds.

  • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex thoroughly and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube for analysis by LC-MS/MS or GC-MS.

  • Analyze the data using pathway analysis software to identify metabolic pathways that are significantly altered by Compound X.

Hypothetical Impact on a Metabolic Pathway

The following diagram illustrates a hypothetical scenario where Compound X inhibits a key enzyme in fatty acid beta-oxidation, leading to a compensatory increase in glycolysis.

metabolic_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Increased Flux AcetylCoA_glyc Acetyl-CoA Pyruvate->AcetylCoA_glyc TCA TCA Cycle AcetylCoA_glyc->TCA FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA Enzyme CPT1/FAO Enzyme FattyAcylCoA->Enzyme AcetylCoA_fao Acetyl-CoA AcetylCoA_fao->TCA CompoundX Compound X CompoundX->Enzyme Inhibition Enzyme->AcetylCoA_fao Beta-oxidation

Caption: Hypothetical inhibition of fatty acid oxidation by Compound X.

Summary of Experimental Parameters

Experiment Parameter Typical Range/Value Purpose
Cytotoxicity Assay Compound X Concentration0.1 - 100 µMDetermine IC50 and non-toxic working concentration
Incubation Time24, 48, 72 hoursAssess time-dependent toxicity
Seahorse XF Assay Cell Seeding Density20,000 - 80,000 cells/wellEnsure optimal OCR/ECAR measurements
Compound X ConcentrationHighest non-toxic doseMaximize potential metabolic effects without cell death
Metabolomics Treatment Time6, 12, 24 hoursCapture early and late metabolic changes
Number of Replicates5-6 per groupEnsure statistical power

References

Method

Application Note &amp; Protocols: Characterizing Novel NLRP3 Inflammasome Inhibitors Derived from 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Using Cell-Based Assays

Abstract The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a host of inflammatory diseases.[1][2] Small molecule inhibitors targeting NLRP3 are therefore a pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a host of inflammatory diseases.[1][2] Small molecule inhibitors targeting NLRP3 are therefore a promising therapeutic avenue.[3] This guide provides a comprehensive framework and detailed protocols for researchers evaluating the efficacy, potency, and mechanism of action of novel inhibitors derived from the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold. We present a suite of robust, self-validating cell-based assays designed to measure key downstream events of NLRP3 activation, including caspase-1 activity and IL-1β secretion.

Introduction: Targeting the NLRP3 Inflammasome

The innate immune system relies on pattern recognition receptors to detect danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) is a cytosolic sensor that, upon activation, assembles a multi-protein complex known as the inflammasome.[5] This complex serves as a platform for the activation of caspase-1, a protease that cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[6][7] Activated caspase-1 also cleaves gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of programmed cell death.[4]

Given that aberrant NLRP3 activation is pathogenic in conditions like cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and neurodegenerative disorders, significant effort is focused on developing specific pharmacological inhibitors.[8][9] Compounds based on the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid core represent a potential new class of such inhibitors. This document provides the scientific rationale and step-by-step protocols to rigorously test their biological activity in a cellular context.

Scientific Foundation: The Two-Signal Model of NLRP3 Activation

Understanding the mechanism of NLRP3 activation is fundamental to designing and interpreting inhibitor assays. Canonical activation of the NLRP3 inflammasome is a two-step process, providing distinct intervention points for analysis.[4]

  • Signal 1 (Priming): This initial step is typically triggered by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[4] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, notably NLRP3 and pro-IL-1β, which accumulate in the cytosol.[2]

  • Signal 2 (Activation): A wide array of secondary stimuli, including ATP, pore-forming toxins (e.g., nigericin), or crystalline materials, triggers the conformational change, oligomerization, and assembly of the NLRP3 inflammasome complex.[2][3] This assembly, which includes the adaptor protein ASC, facilitates the proximity-induced auto-activation of pro-caspase-1.[9]

Our experimental strategy is to provide Signal 1 to all cells (except negative controls) to ensure the necessary proteins are expressed, and then to add the test inhibitor before providing Signal 2. This allows for the specific interrogation of the inhibitor's ability to block the activation and assembly stage of the inflammasome.

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Downstream Downstream Effects LPS PAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription & Translation NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B Secreted IL-1β pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC) NLRP3_protein->Inflammasome Activators DAMPs (e.g., ATP, Nigericin) Activators->Inflammasome pro_Casp1 pro-Caspase-1 Inflammasome->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis GSDMD Cleavage Inhibitor Inhibitor (e.g., 2-CBMPA derivative) Inhibitor->Inflammasome Blocks Assembly

Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model and the point of intervention for inhibitors.

Experimental Design & Key Parameters

Robust and reproducible data depend on careful experimental design. The following section outlines critical choices and provides a reference table for setting up your assays.

Cell Line Selection and Culture
  • THP-1 Cells: A human monocytic cell line that is a gold standard for inflammasome research. They require differentiation into a macrophage-like state, typically using Phorbol 12-myristate 13-acetate (PMA), to become responsive.

  • J774A.1 Cells: A murine macrophage-like cell line that is often used and does not require PMA differentiation.[4]

  • Primary Cells: Bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cells (PBMCs) from humans provide a more physiologically relevant system but come with higher variability.[3]

Causality: The choice of cell line impacts translational relevance. THP-1 cells are a reliable, homogenous model for initial screening, while primary cells are better for validating lead compounds.

Controls for a Self-Validating System

To ensure data integrity, every assay plate must include a full set of controls:

  • Untreated Control: Cells + Media only. Establishes baseline levels.

  • Priming Only Control: Cells + LPS only. Shows the effect of Signal 1 alone.

  • Activated Control: Cells + LPS + Activator (e.g., Nigericin). Represents the maximum signal (0% inhibition).

  • Vehicle Control: Cells + LPS + Activator + Vehicle (e.g., DMSO). Accounts for any effect of the inhibitor's solvent.

  • Positive Control Inhibitor: A well-characterized NLRP3 inhibitor like MCC950. This validates that the assay system is responsive to known inhibitors.[1][8]

Summary of Experimental Parameters

The following table provides recommended starting concentrations and incubation times. Note: These should be optimized for your specific cell line and laboratory conditions.[10]

ParameterTHP-1 CellsJ774A.1 CellsRationale & Notes
Seeding Density 0.5 - 1.5 x 10⁶ cells/mL0.2 - 0.5 x 10⁶ cells/mLEnsures a confluent monolayer and sufficient cell numbers for signal detection.
PMA Differentiation 50 - 100 ng/mL for 24-48hNot ApplicablePrimes THP-1 cells to a macrophage-like phenotype responsive to stimuli.
Signal 1: Priming 1 µg/mL LPS for 3-4h1 µg/mL LPS for 3-4hInduces expression of NLRP3 and pro-IL-1β.[4]
Inhibitor Incubation 1 hour (pre-Signal 2)1 hour (pre-Signal 2)Allows sufficient time for cell penetration and target engagement before activation.
Signal 2: Activation 5-20 µM Nigericin for 1-2h5-20 µM Nigericin for 1-2hA potent K+ efflux inducer that robustly activates NLRP3.[10]
Positive Control 1-10 µM MCC9501-10 µM MCC950Validates assay performance and provides a benchmark for potency.[1]

Core Assay Protocols

The following protocols detail the primary methods for assessing inhibitor efficacy.

Workflow cluster_prep cluster_assay cluster_readout Seed 1. Seed Cells (e.g., THP-1) in 96-well plate Differentiate 2. Differentiate with PMA (24-48h, if required) Seed->Differentiate Wash 3. Wash & Replace Media Differentiate->Wash Prime 4. Prime with LPS (Signal 1) (3-4h) Wash->Prime Inhibit 5. Add Inhibitor / Controls (1h) Prime->Inhibit Activate 6. Activate with Nigericin (Signal 2) (1-2h) Inhibit->Activate Collect 7. Collect Supernatant (for ELISA / LDH Assay) Activate->Collect Lyse 8. Lyse Remaining Cells (for Caspase-1 Assay) Activate->Lyse Assay 9. Perform Downstream Assays (ELISA, Caspase-Glo®, etc.) Collect->Assay Lyse->Assay

Caption: General experimental workflow for cell-based NLRP3 inhibitor screening.

Protocol 1: Measurement of Caspase-1 Activity

This assay directly measures the enzymatic activity of the inflammasome's core effector protease. Bioluminescent assays are highly sensitive and provide a wide dynamic range.[11][12]

Principle: A specific caspase-1 substrate (e.g., Z-WEHD) is linked to a pro-luciferin molecule.[6] When cleaved by active caspase-1 in the cell lysate or supernatant, the released aminoluciferin is consumed by a thermostable luciferase, generating a light signal proportional to caspase-1 activity.

Materials:

  • Differentiated and treated cells in a 96-well plate

  • Caspase-Glo® 1 Inflammasome Assay kit (or equivalent)[11]

  • Luminometer

Procedure:

  • Sample Preparation: After the activation step, carefully collect the cell culture supernatant for the IL-1β ELISA (Protocol 2). The remaining adherent cells will be used for this assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 1 Reagent to each well containing the remaining cells. This reagent contains a lysis buffer to release the intracellular caspase-1.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 60-90 minutes, protected from light.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background (untreated control) from all readings. Normalize the data by expressing it as a percentage of the activated control (LPS + Nigericin), which is set to 100%. Plot the inhibitor concentration vs. % activity and fit a dose-response curve to determine the IC₅₀.

Protocol 2: Quantification of Secreted IL-1β by ELISA

This assay measures the primary biologically active cytokine produced downstream of NLRP3 activation and is a crucial indicator of functional inflammasome inhibition.

Principle: This is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A plate is pre-coated with a capture antibody specific for human IL-1β. The collected cell supernatant is added, and any IL-1β present binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. Finally, a colorimetric substrate (TMB) is added, and the resulting color change is proportional to the amount of IL-1β.

Materials:

  • Cell culture supernatants collected in Step 1 of Protocol 1.

  • Human IL-1β ELISA Kit (e.g., from STEMCELL, Invitrogen, or R&D Systems).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation: Prepare all standards, buffers, and reagents as described in the ELISA kit manual.

  • Standard Curve: Create a standard curve by performing serial dilutions of the provided IL-1β standard. This is essential for quantifying the concentration in your samples.

  • Sample Incubation: Add 50-100 µL of your collected cell culture supernatants (and standards) to the appropriate wells of the antibody-coated plate. Incubate as per the kit's instructions (typically 1-2 hours).

  • Washing and Detection: Wash the plate multiple times to remove unbound material. Add the detection antibody, incubate, wash again, and then add the streptavidin-HRP conjugate. Incubate and perform a final wash.

  • Signal Development: Add the TMB substrate and incubate in the dark until a sufficient color gradient develops in the standard curve wells. Stop the reaction with the provided Stop Solution.

  • Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-1β (in pg/mL) in your experimental samples. Calculate the IC₅₀ as described for the caspase-1 assay.

Data Interpretation & Trustworthiness

Assay ReadoutExpected Result with Potent InhibitorInterpretation
Caspase-1 Activity Dose-dependent decrease in luminescenceThe inhibitor directly or indirectly blocks the enzymatic activity of the inflammasome.
IL-1β Secretion Dose-dependent decrease in concentrationThe inhibitor effectively blocks the functional downstream consequence of inflammasome activation.
Cell Viability (LDH Assay) No significant change compared to vehicleThe inhibitor is not cytotoxic at active concentrations and specifically inhibits pyroptosis, not general cell death pathways.

Expert Insight: Concordance between the Caspase-1 and IL-1β assay results strongly suggests on-target NLRP3 pathway inhibition.[13] If you observe inhibition of IL-1β secretion without a corresponding decrease in caspase-1 activity, it could indicate an off-target effect on the cytokine secretion pathway, warranting further investigation.

Conclusion

The protocols outlined in this application note provide a robust, multi-faceted approach to characterizing novel inhibitors of the NLRP3 inflammasome, such as those derived from 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. By measuring both direct enzymatic activity (Caspase-1) and a key functional output (IL-1β secretion) within a carefully controlled experimental design, researchers can confidently determine the potency and cellular efficacy of their compounds, accelerating the path toward new anti-inflammatory therapeutics.

References

  • [4] Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery. Available at: [Link]

  • [14] Bio-Techne. (n.d.). Caspase-1: Activity Assays. Bio-Techne Website. Available at: [Link]

  • [12] O’Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods. Available at: [Link]

  • [15] RayBiotech. (n.d.). Caspase 1 Activity Assay Kit (Fluorometric). RayBiotech Website. Available at: [Link]

  • [1] Wu, J., et al. (2021). Cell-based assay platforms for NLRP3 inflammasome drug discovery. AACR Annual Meeting 2021. Abstract available at: [Link]

  • [10] Vande Walle, L., et al. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. Available at: [Link]

  • [16] Eagle Biosciences. (n.d.). Human IL-1b ELISA Kit. Eagle Biosciences Website. Available at: [Link]

  • [13] Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections Blog. Available at: [Link]

  • [17] Tsuchiya, K., et al. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments. Available at: [Link]

  • [2] Pellegrini, C., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules. Available at: [Link]

  • [18] AFG Scientific. (n.d.). Human Interleukin 1β (IL-1β) Elisa Kit. AFG Scientific Website. Available at: [Link]

  • [8] Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. Available at: [Link]

  • [5] Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available at: [Link]

  • [3] Robertson, A. A. B., et al. (2019). Inhibiting the NLRP3 Inflammasome. Molecules. Available at: [Link]

  • [9] Sharma, D., & Sharma, D. (2021). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences. Available at: [Link]

  • [7] Yang, Y., et al. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Roadmap for Developing Enzyme Inhibitors from 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic development of enzyme inhibitors, using 2-(Cyclobutanecarboxamido)-2-methylpropanoi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic development of enzyme inhibitors, using 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid as a novel starting scaffold. Recognizing the potential of this molecule due to its structural motifs that can mimic peptide bonds and interact with enzyme active sites, this document outlines a strategic pathway from initial hit identification to lead optimization.[1][2][3] We present detailed protocols for high-throughput screening, determination of inhibitor potency (IC50), and elucidation of the mechanism of action through kinetic studies. The methodologies are designed to be robust and self-validating, ensuring scientific rigor and reproducibility. This document serves as a practical, experience-driven guide, emphasizing the causal relationships behind experimental choices to empower researchers in their quest for novel therapeutics.

Introduction: The Rationale for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid as a Scaffold

The journey of drug discovery often begins with the identification of a promising chemical scaffold.[1][4] 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid presents several features that make it an attractive starting point for the development of enzyme inhibitors. Its structure contains a cyclobutane ring, which can confer conformational rigidity, an amide linkage that can participate in hydrogen bonding interactions within an enzyme's active site, and a carboxylic acid group, a common feature in many enzyme inhibitors that can interact with catalytic residues or metal ions.[5] The methyl groups on the propanoic acid backbone can also contribute to hydrophobic interactions.

The design of potent and selective enzyme inhibitors is a cornerstone of modern pharmacology.[6][7] By blocking the activity of specific enzymes involved in disease pathways, it is possible to develop targeted therapies with improved efficacy and reduced side effects.[8][9] This guide will walk you through the essential stages of inhibitor development, from initial screening to detailed characterization.

The Inhibitor Development Workflow: A Strategic Overview

The process of developing an enzyme inhibitor from a novel scaffold is an iterative cycle of design, synthesis, and testing.[10] The overall workflow can be visualized as a multi-stage process, beginning with a broad screen to identify initial "hits" and progressively refining these hits into potent and selective "leads."

Inhibitor_Development_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Target_Selection Target Enzyme Selection & Assay Development HTS High-Throughput Screening (HTS) Target_Selection->HTS Validated Assay Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Primary Hits IC50 IC50 Determination Hit_Confirmation->IC50 Confirmed Hits SAR Structure-Activity Relationship (SAR) IC50->SAR Potency Data MOA Mechanism of Action (MOA) Studies SAR->MOA Optimized Analogs Lead_Opt Lead Optimization (Potency, Selectivity, ADMET) MOA->Lead_Opt Characterized Leads In_Vivo In Vivo / Cellular Efficacy Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for enzyme inhibitor discovery and development.

Phase 1: Hit Identification

The initial phase of the project focuses on identifying whether the core scaffold of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid or its simple analogs exhibit inhibitory activity against a target enzyme of interest.

Target Enzyme Selection and Assay Development

The choice of the target enzyme is critical and will be dictated by the therapeutic area of interest. Once a target is chosen, a robust and reliable assay is required to measure its activity.[11] This assay will be the workhorse for the entire screening campaign. Common assay formats include:

  • Spectrophotometric/Colorimetric Assays: These assays measure the change in absorbance of a substrate or product.[12]

  • Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence upon enzyme activity.[12][13]

  • Luminometric Assays: These assays measure the light produced by a chemical reaction.

  • LC-MS Based Assays: Liquid chromatography-mass spectrometry can be used to directly measure the formation of product.[12]

Key Consideration: The chosen assay must be amenable to high-throughput screening (HTS), meaning it should be rapid, reproducible, and cost-effective.[14][15]

Protocol: High-Throughput Screening (HTS)

HTS allows for the rapid screening of a large number of compounds to identify initial "hits".[13][16]

Objective: To identify derivatives of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid that inhibit the target enzyme.

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer

  • Compound Library (derivatives of the scaffold)

  • Positive Control (known inhibitor)

  • Negative Control (DMSO or buffer)

  • Microplates (e.g., 384-well)

  • Plate Reader (appropriate for the assay format)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each library compound and controls into the wells of a microplate.

  • Enzyme Addition: Add the target enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Read Plate: After a specific incubation period, measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Data Interpretation: Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) in the primary screen.

Phase 2: Hit-to-Lead

Once initial hits are identified, the next phase involves confirming their activity, determining their potency, and understanding how they inhibit the enzyme.[2]

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[17]

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

Procedure:

  • Prepare a serial dilution of the hit compound.

  • Perform the enzyme assay with each concentration of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDScaffold ModificationIC50 (µM)
CBMP-001Unmodified25.3
CBMP-002Phenyl group on cyclobutane8.1
CBMP-003Hydroxyl group on cyclobutane15.6
CBMP-004Amide replaced with sulfonamide>100
Protocol: Mechanism of Action (MOA) Studies

Understanding the mechanism of inhibition is crucial for rational drug design.[8][17] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[18]

Objective: To determine the mode of inhibition of the lead compounds.

Procedure:

  • Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant) in the presence of the inhibitor.[18]

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

MOA_Decision_Tree Start Perform Kinetic Analysis with Varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plot Start->Plot Vmax_Change Does Vmax decrease? Plot->Vmax_Change Km_Change Does Km change? Vmax_Change->Km_Change Yes Competitive Competitive Inhibition Vmax_Change->Competitive No Noncompetitive Non-competitive Inhibition Km_Change->Noncompetitive No Uncompetitive Uncompetitive Inhibition Km_Change->Uncompetitive Yes, and lines are parallel Mixed Mixed Inhibition Km_Change->Mixed Yes, and lines intersect to the left of the y-axis

Caption: A decision tree for determining the mechanism of enzyme inhibition.

Phase 3: Lead Optimization

The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the lead compounds.[1][3] This is an iterative process involving medicinal chemists and biologists.[2][10]

Strategies for Optimization:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the lead compound to identify key functional groups responsible for its activity.[8][10]

  • Improving Selectivity: Modify the compound to reduce its binding to off-target enzymes.

  • Optimizing ADMET Properties: Enhance properties such as solubility, metabolic stability, and cell permeability.[3]

Conclusion

The development of enzyme inhibitors from a novel scaffold like 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a challenging yet rewarding endeavor. By following a systematic and scientifically rigorous approach as outlined in these application notes, researchers can significantly increase their chances of success. The protocols provided herein serve as a starting point and should be adapted and optimized for the specific enzyme target and assay system being used.

References

  • Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). Translational Research: Lead Optimization. [Link]

  • Patsnap Synapse. What are the methods of lead optimization in drug discovery?[Link]

  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • Royal Society of Chemistry. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • PubMed. Mechanistic and kinetic studies of inhibition of enzymes. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Exploring Enzyme Assays for Biochemical Insights. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • MDPI. Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. Enzyme Kinetics and Mechanisms. [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • National Center for Biotechnology Information. Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

  • MySkinRecipes. 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. [Link]

  • SciSpace. Structure-based discovery of a new class of enzyme inhibitors. [Link]

  • PubMed. Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors. [Link]

  • ResearchGate. Enzymes and their inhibition drug development. [Link]

  • PubMed Central. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]

  • PubMed. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. [Link]

  • PubMed. Inhibitors of crayfish glutamic acid decarboxylase. [Link]

  • PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid and its derivatives, a class of compounds of increasing interest in medicinal chemistry and drug discovery.[1] The unique structural motif, combining a rigid cyclobutane ring with an amide and a sterically hindered carboxylic acid, presents specific challenges and opportunities for purification. This guide moves beyond generic protocols to explain the underlying principles and strategic decision-making required for selecting and optimizing purification techniques. We will cover crystallographic methods, advanced chromatographic strategies, and classical extraction techniques, providing detailed, field-tested protocols for each.

Introduction: The Structural Significance and Purification Challenges

The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold is a key building block in the development of novel therapeutics. The cyclobutane moiety, with its rigid, puckered conformation, offers a three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The presence of both a hydrogen-bond donating amide group and a hydrogen-bond accepting/donating carboxylic acid group dictates the molecule's polarity and potential for intermolecular interactions, which are critical considerations for purification.[2][3][4]

The primary purification challenges for this class of compounds often stem from:

  • High Polarity: The presence of both amide and carboxylic acid functionalities can lead to strong interactions with polar stationary phases in chromatography, potentially causing streaking or poor recovery.[5][6]

  • Amphiphilic Nature: The molecule possesses both a nonpolar cyclobutane ring and polar functional groups, which can complicate solubility and crystallization solvent selection.

  • Potential for Polymorphism: The ability to form strong hydrogen bonds increases the likelihood of forming different crystal lattices (polymorphs), which can have different physical properties.[2][3][4]

  • Chirality: Depending on the synthetic route and specific derivatives, chiral centers may be present, necessitating enantioselective purification methods.[7][8][9]

This guide will provide a logical framework for addressing these challenges, enabling researchers to achieve high purity and yield.

Strategic Approach to Purification

The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities, and the physical state of the crude product. A general decision-making workflow is presented below.

Purification_Strategy start Crude Product 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid derivative is_solid Is the product a solid? start->is_solid is_liquid Product is a liquid/oil is_solid->is_liquid No recrystallization Recrystallization (First choice for solids) is_solid->recrystallization Yes impurities_bp Are impurities volatile with significantly different boiling points? is_liquid->impurities_bp distillation Distillation (if thermally stable) impurities_bp->distillation Yes chromatography_liquid Chromatography impurities_bp->chromatography_liquid No purity_check1 Purity > 98%? distillation->purity_check1 chromatography_liquid->purity_check1 recrystallization->purity_check1 final_product Final Pure Product purity_check1->final_product Yes acid_base Acid-Base Extraction (To remove neutral/basic impurities) purity_check1->acid_base No chromatography_solid Column Chromatography acid_base->chromatography_solid purity_check2 Purity > 98%? chromatography_solid->purity_check2 purity_check2->recrystallization No, attempt re-purification purity_check2->final_product Yes

Caption: Decision workflow for selecting a purification strategy.

Recrystallization: The Gold Standard for Solid Compounds

For solid derivatives of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, recrystallization is often the most efficient and scalable purification method.[10][11] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality in Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[10][11] Given the amphiphilic nature of the target molecule, a single solvent may not be optimal. A mixed-solvent system often provides the necessary fine-tuning of polarity.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (v/v)RationaleTarget Impurities
Ethanol/Water Ethanol solubilizes the compound when hot, and the gradual addition of water as an anti-solvent induces crystallization upon cooling.Polar impurities that remain in the aqueous ethanol mother liquor.
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for the polar functionalities, while hexane reduces the overall polarity to decrease solubility upon cooling.Non-polar impurities that remain soluble in the hexane-rich solvent.
Isopropanol A single protic solvent that can often provide the desired solubility profile.A broad range of moderately polar and non-polar impurities.
Protocol: Recrystallization of a Solid Derivative

This protocol assumes the starting material is a solid crude product.

  • Solubility Testing: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents at room temperature and upon heating.

  • Dissolution: Place 1.0 g of the crude 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid derivative in a 50 mL Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (e.g., ethanol) to completely dissolve the solid.[11][12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.[12]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[11]

Column Chromatography: For Complex Mixtures and Non-Crystalline Products

When recrystallization is ineffective or the product is an oil, column chromatography is the preferred method.[5] The choice between normal-phase and reversed-phase chromatography depends on the polarity of the compound and its impurities.

Normal-Phase Flash Chromatography

Due to the polar nature of the carboxylic acid and amide groups, strong interaction with the silica gel stationary phase is expected.[6][14] This can lead to significant band tailing.

Causality Behind Additives: To mitigate tailing, a small amount of a volatile acid (e.g., acetic acid or formic acid) is added to the mobile phase.[5] This suppresses the deprotonation of the carboxylic acid, ensuring it elutes as a single, neutral species, resulting in sharper peaks.[5]

Chromatography_Workflow start Crude Product tlc TLC Method Development (e.g., EtOAc/Hexane + 1% Acetic Acid) start->tlc rf_check Aim for Rf ≈ 0.3 tlc->rf_check column_prep Column Packing (Silica Gel Slurry) rf_check->column_prep sample_loading Sample Loading (Dry or minimal solvent) column_prep->sample_loading elution Elution with Mobile Phase (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation final_product Final Pure Product evaporation->final_product

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol: Normal-Phase Flash Chromatography

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% acetic acid to the eluent to improve peak shape.[5] Aim for an Rf value of 0.2-0.4 for the target compound.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[15] Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[6]

  • Elution: Run the column using the predetermined solvent system. A gradient elution, gradually increasing the polarity, may be necessary to separate closely eluting impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase (C18) Chromatography

For highly polar derivatives or for removing persistent polar impurities, reversed-phase chromatography is an excellent alternative.[16] Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase.

Protocol: Reversed-Phase Flash Chromatography

  • Method Development: Use analytical HPLC or C18 TLC plates to develop a separation method. A common mobile phase is a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid to aid in peak shape and solubility.[16]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

  • Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase, such as a small amount of the mobile phase itself or a stronger solvent like methanol.

  • Elution and Collection: Elute the column with the developed gradient, collecting fractions.

  • Isolation: Combine pure fractions. Note that removing water and acetonitrile may require lyophilization or careful rotary evaporation.

Chiral Purification

If the synthesis of the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid derivative results in a racemic mixture, chiral separation is necessary to isolate the individual enantiomers. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[8]

Table 2: Chiral Separation Methodologies

TechniqueStationary PhaseMobile PhaseRationale
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol or other non-polar/polar mixturesBroad applicability and high success rate for resolving a wide range of chiral compounds.[8]
Chiral SFC Similar to HPLC (e.g., Amylose- or Cellulose-based CSPs)Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol)Faster, uses less organic solvent, and can provide excellent resolution. Particularly effective for polar molecules.[8][17]

Protocol: Analytical Chiral HPLC Method Development

  • Column Screening: Screen several polysaccharide-based chiral columns with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).

  • Mobile Phase Optimization: Once partial separation is observed, optimize the ratio of the mobile phase components to improve resolution.

  • Additive Effects: The addition of a small amount of an acidic or basic modifier can sometimes dramatically improve separation.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate larger quantities of each enantiomer.

Acid-Base Extraction

This classical technique is highly effective for removing neutral or basic impurities from the acidic target compound.[5]

Extraction_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_base Extract with Aqueous Base (e.g., NaHCO₃ solution) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate extract_product Extract Product back into Fresh Organic Solvent precipitate->extract_product dry_evaporate Dry and Evaporate Solvent extract_product->dry_evaporate final_product Final Pure Product dry_evaporate->final_product

Caption: Workflow for Acid-Base Extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[5] The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out of the solution.

  • Isolation: The purified product can be isolated either by filtration if it is a solid, or by re-extracting it into a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified carboxylic acid.[5]

Conclusion

The purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid derivatives requires a systematic and informed approach. By understanding the key physicochemical properties imparted by the cyclobutane, amide, and carboxylic acid moieties, researchers can strategically select and optimize from a suite of powerful purification techniques. This guide provides the foundational knowledge and detailed protocols to confidently tackle these challenges, ultimately accelerating the drug development process.

References

  • Vertex AI Search. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • RSC Publishing. (2022). Polymorphism in carboxamide compounds with high-Z′ crystal structures.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • RSC Publishing. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • ResearchGate. (n.d.). Polymorphism in Carboxamide Compound with High-Z' Crystal Structure.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis.
  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Unknown Source. (n.d.). EXPERIMENT (3)
  • Unknown Source. (n.d.).
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Unknown Source. (n.d.).
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Unknown Source. (n.d.).
  • FAMU. (2016). Lab Report Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PMC - NIH. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Chemistry LibreTexts. (2025). Running a flash column.
  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • MDPI. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
  • ResearchGate. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • Patent 0032620. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • PMC - NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

Application

Application Note: Spectroscopic Characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid using NMR and IR Spectroscopy

Abstract This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of 2-(Cyclobutanec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the theoretical underpinnings, experimental protocols, and expected spectral data for this compound, emphasizing the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a molecule incorporating a secondary amide, a carboxylic acid, and a strained cyclobutane ring, presents a unique spectroscopic challenge. Its characterization demands a multi-faceted analytical approach. This application note will demonstrate how the synergistic use of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a detailed and self-validating picture of the molecule's atomic connectivity and functional group arrangement. Understanding the principles behind spectral features is paramount for accurate interpretation and troubleshooting.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecule's constituent parts is crucial for predicting and interpreting its spectroscopic data.

Molecular Structure Diagram

Caption: Chemical structure of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups, which act as "reporters" within the molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic fingerprint.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale and Key Features
Carboxylic AcidO-H stretch3300 - 2500Broad, StrongThe broadness is a hallmark of the hydrogen-bonded dimer formation characteristic of carboxylic acids. This band may overlap with C-H stretching frequencies.[1]
AmideN-H stretch3500 - 3100Medium, SharpAs a secondary amide, a single N-H stretching band is expected. Its position can be influenced by hydrogen bonding.
Alkyl C-HC-H stretch3000 - 2850Medium to StrongThese arise from the cyclobutane and methyl groups. The puckered nature of the cyclobutane ring can lead to a complex pattern of absorptions.[2]
Carbonyl (Acid)C=O stretch1725 - 1700StrongThe carbonyl of the carboxylic acid typically appears in this region.[1]
Carbonyl (Amide)C=O stretch (Amide I)1690 - 1650StrongThe amide carbonyl (Amide I band) is typically at a lower frequency than the acid carbonyl due to resonance with the nitrogen lone pair, which imparts more single-bond character.[3]
AmideN-H bend (Amide II)1550 - 1510MediumThis band, characteristic of secondary amides, arises from a coupling of the N-H in-plane bend and the C-N stretch.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular puzzle.

Expected ¹H NMR Chemical Shifts:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange.
Amide (-NH-)7.5 - 8.5Singlet or Triplet1HThe chemical shift is variable and depends on solvent and concentration. Coupling to the adjacent cyclobutane methine proton may be observed.
Cyclobutane (-CH-)2.5 - 3.5Multiplet1HThe methine proton adjacent to the carbonyl group is deshielded.
Cyclobutane (-CH₂-)1.8 - 2.4Multiplet6HThe methylene protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling in the puckered ring system.[2][4] Unsubstituted cyclobutane protons resonate around 1.96 ppm.[2][4][5][6][7]
Methyl (-CH₃)1.2 - 1.6Singlet6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon, hence they appear as a single sharp peak.

Expected ¹³C NMR Chemical Shifts:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (Carboxylic Acid)175 - 185The carbonyl carbon of the carboxylic acid is highly deshielded.[8]
Carbonyl (Amide)170 - 180The amide carbonyl carbon is also deshielded, but typically slightly upfield from the carboxylic acid carbonyl.[9]
Quaternary Carbon (-C(CH₃)₂)50 - 60The chemical shift of this carbon is influenced by the attached nitrogen and methyl groups.
Cyclobutane (-CH-)40 - 50The methine carbon of the cyclobutane ring is deshielded by the adjacent carbonyl group.
Methyl (-CH₃)20 - 30The equivalent methyl carbons will appear as a single resonance.
Cyclobutane (-CH₂-)15 - 30The methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[2][10]

Experimental Protocols

Adherence to meticulous experimental procedures is critical for acquiring high-quality, reproducible spectroscopic data.

IR Spectroscopy Protocol

Objective: To obtain a high-resolution infrared spectrum to identify the key functional groups.

Methodology: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation. Alternatively, the KBr pellet method can be used.

ATR-FTIR Workflow

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure to ensure good contact B->C D Collect background spectrum (empty crystal) C->D E Collect sample spectrum D->E F Perform ATR correction E->F G Baseline correction F->G H Peak picking and labeling G->H

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol (ATR-FTIR):

  • Instrument Preparation: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Scan: Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

  • Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline corrected and the peaks of interest identified and labeled.

Alternative Protocol (KBr Pellet):

  • Grind a small amount of the sample (0.1-2% of the KBr amount) with dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

  • Transfer the mixture to a pellet die and press under high pressure using a hydraulic press to form a transparent or translucent pellet.[11][12]

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Causality in Solvent Choice: The choice of a deuterated solvent is critical. It must dissolve the sample completely to ensure a homogeneous solution, which is essential for achieving sharp spectral lines.[13] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[13] However, if the acidic proton or amide proton signals are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a better choice as it slows down the exchange rate of these labile protons with residual water, resulting in sharper signals.

NMR Sample Preparation Workflow

NMR_Sample_Prep_Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C Add Internal Standard (TMS) B->C D Filter solution into NMR tube (using pipette with glass wool) C->D E Cap and label the tube D->E F Insert into spectrometer E->F

Caption: Standard workflow for preparing an NMR sample.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh the required amount of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[8][15]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Sample Positioning: Ensure the sample height in the tube is adequate (typically around 4-5 cm) and place the tube in a spinner turbine, adjusting its depth using a depth gauge.[16]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity. Following this, the ¹H and ¹³C NMR spectra are acquired.

Conclusion

The structural characterization of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is effectively achieved through the combined application of IR and NMR spectroscopy. IR provides rapid confirmation of the key amide and carboxylic acid functional groups, while ¹H and ¹³C NMR deliver a detailed map of the carbon-hydrogen framework, confirming the connectivity and stereochemical arrangement of the cyclobutane ring and the propanoic acid moiety. The protocols and expected spectral data presented in this application note serve as a robust guide for researchers, ensuring accurate and reliable characterization of this and structurally related molecules.

References

  • Slideshare. (n.d.). Sampling techniques for ir. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • University of Leicester. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 NMR spectrum of cyclobutane. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. American Chemical Society.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyric acid image diagram. Retrieved from [Link]

  • American Chemical Society. (n.d.). 13C NMR Studies of 1,2-Poly(cyclobutene-1-carbonitrile) and Related Oligomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 24(10), 6036-6045.
  • SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols for this specific amide coupling reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a higher rate of success in your laboratory.

Reaction Overview and Core Principles

The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is achieved through the amide coupling of cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid. This reaction, while straightforward in principle, presents specific challenges primarily due to the steric hindrance around the quaternary carbon of the amine and the potential for side reactions.

The fundamental process involves the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[1] This is typically facilitated by a coupling reagent. The general reaction is as follows:

Reaction Scheme: Cyclobutanecarboxylic Acid + 2-Amino-2-methylpropanoic Acid → 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

A successful synthesis hinges on carefully selecting the coupling reagents, solvent, base, and reaction conditions to maximize yield while minimizing impurities.

Synthesis_Workflow reagents 1. Reagent Preparation (Anhydrous Conditions) activation 2. Carboxylic Acid Activation reagents->activation Coupling Reagent, Base, Solvent coupling 3. Amine Addition & Amide Coupling activation->coupling Amine workup 4. Aqueous Work-up & Extraction coupling->workup Quench purification 5. Purification (Chromatography/Recrystallization) workup->purification analysis 6. Product Analysis (NMR, LC-MS) purification->analysis

Caption: General workflow for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of the synthesis.

Q1: Which coupling reagents are most effective for this synthesis?

A: The choice of coupling reagent is critical. Given the steric hindrance from the 2-amino-2-methylpropanoic acid, a highly efficient reagent is recommended. Several classes of reagents can be employed, each with distinct advantages.[1] A comparison is provided below:

Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DIC[2]Cost-effective, widely available. Water-soluble byproducts (EDC) simplify work-up.[2]Can cause racemization (minimized with additives).[1] Byproducts (DCU from DCC) can complicate purification if not filtered properly.
Uronium/Aminium Salts HATU, HBTU[2]High efficiency, fast reaction times, low racemization.[1][2] Very effective for sterically hindered substrates.[3]Higher cost. Can react with the amine to form guanidinium byproducts if the order of addition is not controlled.
Phosphonium Salts PyBOP, PyAOP[2]Excellent for hindered couplings, do not react with the free amine component.[1]Higher cost, byproducts can be difficult to remove.
Acyl Fluoride Precursors TFFH, BTFFH[3]Acyl fluorides are small and highly reactive, making them ideal for overcoming steric hindrance.[3]Reagents can be moisture-sensitive.

For this specific synthesis, HATU or the combination of EDC with an additive like OxymaPure or HOBt are excellent starting points.[4]

Q2: Why is a base like DIPEA or triethylamine necessary?

A: A non-nucleophilic base serves two crucial functions. First, the innate acidity of the carboxylic acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][5] The base neutralizes any acid present, ensuring the amine remains as a free base. Second, many coupling reactions release an acid (e.g., HCl) as a byproduct, which must also be neutralized to drive the reaction to completion.[6] Typically, 2-3 equivalents of base are used.

Q3: What is the purpose of additives like HOBt or Oxyma?

A: When using carbodiimides like EDC or DCC, the initially formed O-acylisourea intermediate is highly reactive and prone to side reactions, including racemization of chiral centers. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) act as "trapping agents."[4] They react with the O-acylisourea to form a more stable, yet still reactive, active ester. This new intermediate is less prone to side reactions and couples efficiently with the amine, leading to higher yields and purer products.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_trapping Active Ester Formation cluster_coupling Amide Formation RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) O_acyl->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism showing the role of an additive (HOBt) with a carbodiimide (EDC).

Q4: Which solvents are recommended for this reaction?

A: The reaction requires an anhydrous (water-free) environment to prevent hydrolysis of the activated carboxylic acid intermediate.[4] Aprotic polar solvents are generally preferred because they can dissolve the reactants and salts formed during the reaction.[7] Recommended options include:

  • Dichloromethane (DCM): Good for reactions at or below room temperature.

  • Dimethylformamide (DMF): Excellent solvating power, suitable for reactions that require heating. Ensure high purity, as DMF can contain amine impurities.

  • Tetrahydrofuran (THF): Another good option, but must be properly dried before use.

Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format.

Problem: Low or No Product Yield

Q: I have set up the reaction, but after 24 hours, LC-MS analysis shows only starting materials. What went wrong?

A: This common issue usually points to a failure in one of the critical steps of the reaction. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 Was the carboxylic acid pre-activated with the coupling reagent? Start->Q1 Q2 Are reagents (especially coupling reagent) fresh and anhydrous? Q1->Q2 Yes Fix1 Action: Pre-activate R-COOH with coupling reagent for 15-30 min before adding amine. This prevents acid-base neutralization. Q1->Fix1 No A1_Yes Yes A1_No No Q3 Is steric hindrance a likely issue? Q2->Q3 Yes Fix2 Action: Use a new bottle of coupling reagent and ensure all solvents are anhydrous. Run under an inert (N2/Ar) atmosphere. Q2->Fix2 No Fix3 Action: Switch to a more potent reagent (e.g., HATU). Consider converting the acid to an acyl fluoride. Increase temperature and reaction time. Q3->Fix3 Yes End Review stoichiometry and base addition. Consult further documentation. Q3->End No

Caption: Decision tree for troubleshooting low reaction yields.

  • Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may be old, decomposed by atmospheric moisture, or used in insufficient quantity.[7]

    • Solution: Always use fresh coupling reagents from a recently opened bottle. Ensure a stoichiometry of at least 1.1-1.2 equivalents relative to the limiting reagent. If steric hindrance is suspected, switch to a more powerful reagent like HATU or COMU.[3][7]

  • Cause 2: Amine Deactivation. The carboxylic acid starting material can protonate the amine, forming an unreactive ammonium salt.[4]

    • Solution: Ensure an adequate amount (2-3 equivalents) of a non-nucleophilic base like DIPEA is present. Alternatively, pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[7]

  • Cause 3: Hydrolysis. Trace amounts of water in the solvent or on glassware can hydrolyze the activated intermediate faster than it can react with the amine.[4]

    • Solution: Use anhydrous solvents. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[4]

Problem: Complex Product Mixture and Side Reactions

Q: My crude product shows multiple spots on a TLC plate and several unexpected masses in the LC-MS. What are these impurities?

A: Side reactions are common in amide coupling. The identity of the byproduct often points to the solution.

  • Side Product: N-acylurea. If you are using DCC or DIC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove. This is more common when the amine is unreactive or sterically hindered.

    • Solution: The addition of HOBt or Oxyma minimizes this by rapidly trapping the O-acylisourea as an active ester.[4]

  • Side Product: Guanidinium byproduct. When using uronium/aminium reagents like HBTU or HATU, the reagent itself can react with the amine.

    • Solution: Control the order of addition. Add the coupling reagent to the carboxylic acid and base first. Stir for a few minutes to allow for activation before adding the amine.[7]

  • Side Product: Anhydride Formation. Two molecules of the carboxylic acid can react to form an anhydride.

    • Solution: This can sometimes be productive, as the anhydride can also react with the amine. However, it consumes an extra equivalent of your acid. Proper stoichiometry and controlled addition of reagents can minimize this.

Recommended Experimental Protocol

This protocol utilizes EDC and HOBt, a common and reliable method for this type of coupling.

Materials:

  • Cyclobutanecarboxylic acid (1.0 eq)

  • 2-Amino-2-methylpropanoic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (as solvent)

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclobutanecarboxylic acid (1.0 eq) and 2-amino-2-methylpropanoic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Finally, add DIPEA (3.0 eq) dropwise. A slight exotherm may be observed.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • Green, T. W. M., & Warr, W. A. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7769-7780. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Sletten, E. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11487-11490. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Amides: Reactions Forming and Reactions of. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to resolving one of the most common yet frustrating challenges in synthetic chemistry: low yields...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving one of the most common yet frustrating challenges in synthetic chemistry: low yields in carboxamide synthesis. The formation of an amide bond is a cornerstone reaction in the development of pharmaceuticals and other advanced materials.[1][2] This guide, structured in a flexible question-and-answer format, provides in-depth, field-proven insights to help you diagnose and overcome the hurdles in your amide coupling reactions.

Troubleshooting Guide: Diagnosing and Solving Specific Yield Issues

This section addresses specific problems you might be observing at the bench. Each question is designed to help you pinpoint the root cause of a low yield and provides a clear, actionable path toward a solution.

Q1: My reaction shows complete consumption of the starting amine, but the yield of my desired amide is low. What are the likely side reactions?

This is a classic scenario that points toward side reactions involving the activated carboxylic acid intermediate or the coupling reagents themselves. Here are the most common culprits:

  • Formation of an Acyl-Benzotriazole Intermediate: If you are using a coupling reagent like HBTU, HATU, or HCTU, the activated carboxylic acid can sometimes be observed as a stable acyl-benzotriazole intermediate. While this is a necessary step in the mechanism, if the subsequent nucleophilic attack by the amine is slow, this intermediate may accumulate or participate in other reactions.

  • Intramolecular Cyclization: For dipeptides or molecules with other internal nucleophiles, the activated terminal carbonyl can be attacked by an internal amide bond, leading to cyclization and loss of your linear product.[3]

  • Reaction with Solvent: If you are using DMF (dimethylformamide) as a solvent, residual dimethylamine can compete with your primary amine, leading to the formation of a dimethylamide byproduct.[3] This is especially problematic if the DMF quality is poor or has degraded. Consider using a more stable solvent like dimethylacetamide (DMAc) if this is suspected.[3]

  • Guanidinium By-product Formation: Uronium/aminium-based coupling reagents can react with the amine to form a guanidinium by-product, consuming your amine in an unproductive pathway. The order and timing of reagent addition are crucial to minimize this side reaction.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Use LC-MS to identify the masses of the major byproducts. This will provide crucial clues about the unwanted reactions occurring.

  • Optimize Reagent Addition: Instead of adding all reagents at once, try pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] This can minimize side reactions involving the amine and the coupling reagent.

  • Evaluate Your Solvent: If using DMF, ensure it is high purity and anhydrous. If byproduct formation corresponding to the addition of dimethylamine is observed, switch to a different solvent like DCM, THF, or DMAc.

Q2: My starting materials are sterically hindered, and the reaction is very slow or gives a low yield. How can I improve this?

Steric hindrance around the carboxylic acid or the amine is a significant barrier to efficient amide bond formation.[5][6] The bulky groups can physically block the approach of the nucleophilic amine to the activated carboxylic acid.

Strategies for Overcoming Steric Hindrance:

  • Switch to a More Reactive Coupling Reagent: For sterically demanding couplings, more potent activating agents are often required. Consider switching from a standard carbodiimide like DCC or EDC to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP.

  • Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are generally more reactive than the active esters formed by many coupling reagents. You can generate the acyl fluoride in situ using reagents like TFFH or BTFFH.[7]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely for potential decomposition of starting materials or products.

Experimental Protocol: In Situ Acyl Fluoride Formation for Hindered Couplings [7]

  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent such as DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add the amine to the solution containing the acyl fluoride.

  • Monitor the reaction for completeness. Be aware that reaction times may be significantly longer for these types of couplings.

Q3: I am working with a chiral carboxylic acid, and I'm concerned about racemization. How can I minimize or prevent it?

Racemization is a critical issue, especially in peptide synthesis, where the stereochemical integrity of amino acids must be maintained. The most common mechanism for racemization involves the formation of an oxazolone intermediate from the activated amino acid.

Key Strategies to Prevent Racemization:

  • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimide coupling reagents.[1] They react with the highly reactive O-acylisourea intermediate to form an active ester that is less prone to racemization.[8]

  • Choose a Low-Racemization Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. Phosphonium and aminium salts are generally considered improvements over carbodiimides in this regard.[2] Recent research has also focused on developing "racemization-free" coupling reagents like ynamides.[9][10][11]

  • Control the Reaction Temperature: Running the reaction at a lower temperature can help to minimize racemization.[7]

Comparison of Coupling Reagents and Racemization Potential

Coupling Reagent ClassAdditive Often RequiredGeneral Racemization RiskReference
Carbodiimides (DCC, EDC)HOBt, OxymaModerate to High without additive[1][2][8]
Uronium/Aminium Salts (HATU, HBTU)Often incorporatedLow to Moderate[1][2]
Phosphonium Salts (PyBOP, BOP)NoneLow[1][2]
YnamidesNoneVery Low[9][10]
Q4: The reaction seems to stall, and I suspect hydrolysis of my activated intermediate. What are the best practices for ensuring anhydrous conditions?

Water is a common enemy in amide coupling reactions as it can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and quenching the reaction.[7]

Best Practices for Anhydrous Conditions:

  • Use Anhydrous Solvents: Use freshly dried solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.

  • Dry Your Reagents: Ensure your carboxylic acid, amine, and any solid reagents are thoroughly dried before use. This can be done by drying under high vacuum.

  • Perform the Reaction Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.[4]

  • Consider Water Scavengers: In some cases, the addition of a water scavenger, such as molecular sieves or organosilicon compounds, can be beneficial.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions about carboxamide synthesis.

Q5: What are the most common classes of coupling reagents, and how do I choose the right one?

The choice of coupling reagent is critical and depends on factors like the substrate's steric hindrance, chirality, and the desired reaction conditions.[1][7] The main classes are:

  • Carbodiimides (e.g., DCC, EDC): These are widely used and cost-effective.[8][13] They form a highly reactive O-acylisourea intermediate.[8] However, they are prone to causing racemization and often require an additive like HOBt.[2][8] The byproduct of DCC (dicyclohexylurea) is insoluble in many organic solvents, which can simplify purification but makes it unsuitable for solid-phase synthesis.[14] EDC forms a water-soluble urea byproduct, which is advantageous for aqueous workups.[14]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are very efficient coupling reagents that lead to rapid reaction times and minimal racemization.[2] They are often the reagents of choice for difficult couplings.

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these are highly effective and have a low risk of racemization.[2] A key advantage is that they do not react with the free amino group of the amine component.[2]

Decision-Making Workflow for Coupling Reagent Selection

Caption: A decision tree for selecting an appropriate amide coupling reagent.

Q6: What is the role of the base in an amide coupling reaction?

A base is typically required in amide coupling reactions for two main reasons:

  • To Neutralize Acid Byproducts: Many coupling reactions generate acidic byproducts (e.g., HCl in the Schotten-Baumann reaction) that can protonate the amine nucleophile, rendering it unreactive.[8] The base neutralizes this acid, allowing the reaction to proceed.

  • To Deprotonate the Amine Salt: If the amine starting material is in the form of a salt (e.g., an amine hydrochloride), a base is needed to deprotonate it to the free, nucleophilic amine.[15]

It is crucial to use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to avoid competition with the primary amine in the coupling reaction.[4]

Q7: How does the choice of solvent affect the reaction outcome?

The solvent can significantly impact the solubility of reagents, reaction rates, and even the side reaction profile.

  • Aprotic Polar Solvents (DMF, DMAc, NMP): These are excellent solvents for dissolving a wide range of substrates and are commonly used in amide coupling reactions.[16] However, as mentioned earlier, DMF can be a source of dimethylamine contamination.[3]

  • Chlorinated Solvents (DCM): Dichloromethane is another common choice, particularly for reactions run at or below room temperature.[8]

  • Ethereal Solvents (THF): Tetrahydrofuran is also a viable option.

  • "Green" Solvents: In recent years, there has been a push to replace traditional solvents with more environmentally friendly alternatives.[16][17] Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) can be effective replacements for DCM and DMF in many cases.[16] There is also growing interest in performing amide bond formation in water using micellar catalysis.[18][19][20][21]

Q8: What is the general mechanism of amide bond formation using a coupling reagent?

While the specifics vary between different classes of coupling reagents, the general principle involves a two-step process:[2]

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, effectively converting the hydroxyl group into a good leaving group.[8][22]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.

Generalized Mechanism of Amide Bond Formation

G CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (R-CO-LG) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Amide Amide Product (R-CO-NHR') TetrahedralIntermediate->Amide Collapse Byproduct Byproduct (H-LG) TetrahedralIntermediate->Byproduct

Caption: The general two-step mechanism of amide bond formation.

General Experimental Protocol for Amide Coupling

This protocol provides a general starting point for an amide coupling reaction using a uronium salt like HATU. It should be optimized for your specific substrates.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).[4]

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the amine (1.2 equivalents). If the amine is an HCl salt, add an additional equivalent of the base.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4][7]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[7]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[7]

  • Purify the crude product by column chromatography.[4]

By systematically addressing potential issues related to reagents, reaction conditions, and side reactions, you can significantly improve the yield and purity of your carboxamide products.

References

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. (2016, June 17).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH.
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation - Benchchem.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - RSC Publishing. (2024, May 10).
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Amide Synthesis - Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed. (2024, June 5).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. (2012, December 19).
  • Coupling Reagents - Aapptec Peptides.
  • Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering. (2022, April 7).
  • Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds - AFINITICA.
  • Troubleshooting low yield in Nipamovir synthesis - Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Side reactions with HBTU amide coupling? : r/Chempros - Reddit. (2025, December 22).
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - Novartis OAK. (2022, June 14).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Welcome to the technical support center for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3). This molecule is a key building block in modern drug discovery, particularly in the synthesis of enzyme in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CAS 1219960-66-3). This molecule is a key building block in modern drug discovery, particularly in the synthesis of enzyme inhibitors and other complex bioactive molecules.[1] Its successful synthesis and purification are critical for advancing research and development.

The most common synthetic routes involve the coupling of cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid. This is typically achieved either by activating the carboxylic acid as an acyl chloride or, more commonly, by using a peptide coupling agent such as a carbodiimide (DCC, EDC) or a uronium salt (HATU, HBTU).[2][] While the synthesis is straightforward, achieving high purity can present several challenges related to unreacted starting materials, reagent byproducts, and the compound's physicochemical properties.

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in a direct question-and-answer format.

Question 1: After my aqueous work-up, I have a very low yield. Where did my product go?

Answer: Low yield after an aqueous work-up is most often due to the amphipathic nature of your product. It contains both a nonpolar cyclobutane group and a highly polar, ionizable carboxylic acid. The issue likely lies in pH control during the liquid-liquid extraction.

  • Underlying Cause: The carboxylic acid moiety (pKa ≈ 4-5) will be deprotonated to its carboxylate salt form in neutral or basic aqueous solutions. This salt is highly water-soluble and will partition into the aqueous layer rather than the organic solvent (like Dichloromethane or Ethyl Acetate).

  • Solution: Before extracting your product into an organic solvent, you must aggressively acidify the aqueous layer.

    • After quenching the reaction, add 1M or 2M HCl dropwise while stirring vigorously.

    • Monitor the pH with a pH meter or pH paper, aiming for a final pH of 1 to 2.[4]

    • At this low pH, the carboxylate is fully protonated to the neutral carboxylic acid, which is significantly more soluble in organic solvents.

    • Proceed with the extraction using a solvent like ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure maximum recovery.[4]

Question 2: My final product is contaminated with unreacted cyclobutanecarboxylic acid. How can I remove it?

Answer: This is a common issue, as the starting acid and the final product have similar acidic properties. However, their solubility profiles can be exploited.

  • Underlying Cause: Unreacted cyclobutanecarboxylic acid is an acidic impurity that will be extracted along with your product if the organic layer is not properly washed.

  • Solution: Mild Basic Wash. A carefully controlled wash with a mild basic solution can selectively remove the more acidic starting material without significantly deprotonating and solubilizing your less acidic amide-containing product.

    • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).

    • The unreacted carboxylic acid will be converted to its sodium salt and partition into the aqueous layer. Your product, being a weaker acid, will largely remain in the organic phase.

    • Combine the aqueous layers and perform a "back-extraction" with a small amount of fresh organic solvent to recover any product that may have partitioned.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Question 3: My NMR spectrum shows my product, but also byproducts from my coupling agent (e.g., DCC or EDC). How do I get rid of them?

Answer: Byproducts from carbodiimide coupling agents are a classic purification challenge. The strategy for removal depends on which reagent you used.

  • If you used Dicyclohexylcarbodiimide (DCC):

    • Byproduct: The primary byproduct is dicyclohexylurea (DCU).

    • Solution: DCU is notoriously insoluble in most common organic solvents, including dichloromethane (DCM), diethyl ether, and ethyl acetate. This property is your advantage. After the reaction is complete, but before the aqueous work-up, add DCM and stir. The DCU will precipitate as a white solid. It can be removed by simple vacuum filtration. For maximum removal, you can cool the mixture in an ice bath to further decrease the solubility of DCU before filtering.

  • If you used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

    • Byproduct: The corresponding urea byproduct (EDU) is water-soluble.[2]

    • Solution: EDU and any unreacted EDC are readily removed during the standard aqueous work-up. Washing the organic layer with water, dilute acid (to protonate the dimethylamino group on EDU, making it even more water-soluble), and then brine is highly effective. If you are still seeing contamination, it suggests an inefficient work-up. Increase the number and volume of aqueous washes.

Question 4: My product refuses to crystallize and remains an oil, or it precipitates as an amorphous solid. What should I do?

Answer: This indicates the presence of impurities that are inhibiting the formation of a crystal lattice, or that you have not yet found a suitable solvent system.

  • Underlying Cause & Solution 1: Purity. An oily product is often an impure one. Before attempting crystallization again, consider purifying the material by column chromatography. The polarity difference between the nonpolar impurities and your highly polar carboxylic acid product should allow for good separation. See Protocol 2 for a detailed method.

  • Underlying Cause & Solution 2: Solvent Choice. If the product is pure but oily, a systematic solvent screen is required. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold.

Table 1: Solvent Screening for Recrystallization
Solvent SystemPolarityRationale & Procedure
TolueneLowGood for dissolving nonpolar compounds. Try dissolving the crude oil in a minimal amount of hot toluene and allowing it to cool slowly.
Ethyl Acetate / HexanesMedium/LowA versatile system. Dissolve the product in a minimum of hot ethyl acetate. Add hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of ethyl acetate to redissolve, then cool slowly.
Isopropanol / WaterHigh/HighFor highly polar compounds. Dissolve in a minimum of hot isopropanol. Add water dropwise to the cloud point, then cool. The carboxylic acid may form strong hydrogen bonds with the alcohol.
Dichloromethane / HexanesMedium/LowDissolve in a minimal amount of room temperature DCM. Slowly add hexanes while stirring. This can sometimes induce precipitation or crystallization without heating.
Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic method—acid chloride or coupling agent—is generally "cleaner" and leads to easier purification?

A1: The use of modern, water-soluble coupling agents like EDC in combination with an additive like HOBt or HATU is generally considered cleaner.[] The acid chloride method requires harsh reagents like thionyl chloride to generate the acyl chloride, which must then be isolated before reacting with the amine.[2] This two-step process can introduce more side products. In contrast, the EDC method is a one-pot reaction whose primary byproduct is water-soluble and easily removed during work-up.[2]

Q2: How can I best monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Your product contains a carboxylic acid, which can cause "streaking" on silica TLC plates. To prevent this, use an eluent system that contains a small amount of acid, such as 95:5:0.5 Dichloromethane:Methanol:Acetic Acid . The product spot should be UV-active (due to the amide carbonyl) and will also stain with potassium permanganate (KMnO₄) stain due to the oxidizable C-H bonds. Unreacted starting materials should have different Rf values, allowing you to track the separation.

Q3: Is my product susceptible to degradation?

A3: Yes, the amide bond can be susceptible to hydrolysis under harsh conditions.[5] Prolonged exposure to strong acids or bases, especially at elevated temperatures (e.g., refluxing during a saponification attempt), can cleave the amide bond, regenerating the starting materials.[6] Therefore, all purification steps, including acid/base washes and chromatography, should be performed at room temperature whenever possible and without unnecessary delays.

Section 3: Experimental Protocols
Protocol 1: Standard Purification via Acid-Base Extraction

This protocol is designed to remove unreacted starting materials and water-soluble byproducts from the crude reaction mixture.

  • Quench and Acidify: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Add 1M HCl solution dropwise until the aqueous layer reaches a stable pH of 1-2.

  • Initial Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Basic Wash: Wash the combined organic layers twice with a saturated NaHCO₃ solution to remove unreacted cyclobutanecarboxylic acid.

  • Acidic Wash (Optional): If unreacted 2-amino-2-methylpropanoic acid is suspected, wash once with 0.1M HCl.

  • Final Wash and Dry: Wash the organic layer once with saturated NaCl solution (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid/oil.

Protocol 2: Purification via Silica Gel Flash Chromatography

This protocol is for removing impurities with similar solubility but different polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a "dry load." This prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding methanol. A typical gradient might be:

    • Hexane → 70:30 Hexane:Ethyl Acetate (to elute non-polar impurities)

    • 70:30 → 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

    • 95:5 Ethyl Acetate:Methanol (to elute the product)

  • Monitoring: Collect fractions and monitor them by TLC using an eluent containing acetic acid (e.g., 80:20:1 Ethyl Acetate:Hexane:Acetic Acid) to ensure good spot shape.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow

A Crude Reaction Mixture B Filter to Remove DCU (if DCC was used) A->B DCC Route C Aqueous Work-up: Quench & Acidify (pH 1-2) A->C EDC/Other Route B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Wash Organic Layer (NaHCO3, Brine) D->E F Dry (Na2SO4) & Concentrate E->F G Assess Purity (NMR, LC-MS) F->G H Flash Chromatography G->H Impurities Present J Pure Product G->J Purity OK I Recrystallization H->I I->J

Caption: A flowchart of the purification process from crude mixture to final product.

Diagram 2: Impurity Removal Logic

Crude Crude Organic Extract Product Starting Acid Urea Byproduct (EDU) Neutral Impurities Wash_NaHCO3 NaHCO3 Wash Crude:sa->Wash_NaHCO3 Removes Acidic Impurities Wash_H2O Water Wash Crude:u->Wash_H2O Removes Water-Soluble Impurities Chromatography Silica Chromatography Crude:n->Chromatography Separates by Polarity

Caption: How specific purification steps target and remove different classes of impurities.

References
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7751-7764. Retrieved from [Link]

  • European Patent Office. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (EP 2532644 A1).
  • Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (US9334223B2).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography, 502(2), 389-397. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (CN101585762B).
  • PubMed. (2013). Two-step Ion-Exchange Chromatographic Purification Combined With Reversed-Phase Chromatography to Isolate C-peptide for Mass Spectrometric Analysis. Analytical Chemistry, 85(15), 7479-7486. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620A1).
  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Retrieved from [Link]

  • Seedchem. (n.d.). 2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572-2575. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving the Selectivity of Cyclobutane-Based Enzyme Inhibitors

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges in optimizing the selectivity of cyclobutane-based enzyme inhibitors. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower your experimental decisions.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the use of the cyclobutane scaffold in inhibitor design.

Question: Why incorporate a cyclobutane ring into an enzyme inhibitor?

Answer: The cyclobutane ring is a powerful tool in medicinal chemistry for several reasons.[1][2] Unlike flexible aliphatic chains, its rigid, puckered conformation can reduce the entropic penalty upon binding to a target, potentially increasing potency.[1] This three-dimensional structure is excellent for orienting pharmacophore groups into specific spatial arrangements to complement a target's binding pocket.[1]

Key advantages include:

  • Conformational Restriction: The rigid structure limits the number of possible conformations, which can decrease the entropic penalty of binding and improve affinity.[1]

  • Improved Physicochemical Properties: Replacing planar aromatic rings with saturated cyclobutane rings can lead to higher water solubility and metabolic stability, key attributes for a successful drug candidate.[1][3]

  • Novel Structural Space: The unique 3D geometry of cyclobutanes allows for exploration of chemical space that is not accessible with more traditional, flexible, or planar scaffolds.[1][2]

  • Metabolic Stability: The cyclobutane core itself is relatively inert and can be used to replace metabolically labile groups.[1] For instance, difluorination of a cyclobutyl group has been shown to block metabolic oxidation and improve drug exposure.[1]

Question: What are the key structural properties of the cyclobutane ring that I should consider?

Answer: The cyclobutane ring is not a flat square. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms.[4][5][6] This puckering is critical; the specific conformation and the orientation of substituents (e.g., cis vs. trans) can dramatically influence how the inhibitor fits into an enzyme's active site and, therefore, its selectivity.[1] The ring has significant angle strain (bond angles of ~88° instead of the ideal 109.5°), which makes it more rigid than larger cycloalkanes.[4][5] This inherent strain and defined three-dimensional shape are the primary features to be exploited in rational inhibitor design.

Question: What does "selectivity" mean in this context, and why is it the primary challenge?

Answer: Selectivity is a measure of a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets (off-targets). Many enzymes belong to large families with highly conserved active sites (e.g., kinases, proteases). An inhibitor that binds to the intended target but also to other family members can lead to off-target effects and toxicity.[7][8] The primary challenge with cyclobutane inhibitors—and all inhibitors—is to design a molecule that precisely fits the unique topological and electrostatic features of the target active site but not those of closely related off-targets.[9]

Section 2: Troubleshooting Guides for Selectivity Issues

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Question: My cyclobutane-based inhibitor is highly potent for my target, but a screening panel revealed it inhibits several related enzymes. How can I improve its selectivity?

Answer: This is a common and critical challenge. Low selectivity despite high potency suggests your inhibitor binds to a conserved region in the enzyme family. Here is a systematic approach to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Poor Selectivity A Problem: Potent, Non-Selective Inhibitor B Step 1: Structural Analysis - Obtain co-crystal structure - Build homology model A->B C Step 2: Identify Selectivity Pockets Compare on-target vs. off-target active sites B->C D Step 3: Rational Redesign Modify cyclobutane substituents to exploit differences C->D E Step 4: Synthesis Create focused library of analogs (e.g., cis/trans isomers) D->E F Step 5: Comprehensive Selectivity Profiling Test against enzyme panel E->F G Outcome: Potent AND Selective Inhibitor F->G Success H Iterate Design Cycle F->H Failure H->B

Caption: A logical workflow for improving inhibitor selectivity.

Detailed Troubleshooting Steps:

  • Exploit the Cyclobutane Scaffold: The puckered conformation of the cyclobutane ring allows substituents to be projected in precise vectors.[1] Analyze the crystal structure of your target enzyme (or a reliable homology model).

    • Are there unique "selectivity pockets" near the active site that are present in your target but absent or different in the off-target enzymes?[9]

    • Action: Design new analogs where a substituent on the cyclobutane ring is positioned to interact with this selectivity pocket. This could involve adding a bulky group that would clash with the active site of off-target enzymes or a hydrogen-bonding group that can interact with a unique residue in the target enzyme. For example, the cis-1,3-cyclobutane diamine linker showed excellent selectivity within the JAK kinase family because the puckered ring positioned a sulphonamide moiety for optimal interactions.[1]

  • Vary Stereochemistry: The spatial arrangement of substituents is critical.

    • Have you synthesized and tested all possible stereoisomers? The difference between a cis and trans substituent on the cyclobutane ring can be the difference between a selective and non-selective compound.

    • Action: If your synthesis allows, create a small library of diastereomers. For example, if you have a 1,3-disubstituted cyclobutane, synthesize both the cis and trans isomers and compare their selectivity profiles.

  • Perform a Full Mechanistic Study: Understand how your inhibitor works.

    • Is your inhibitor competitive, non-competitive, or uncompetitive with the native substrate? [10] An inhibitor that is competitive with a substrate that varies across the enzyme family may offer a route to selectivity.

    • Action: Conduct enzyme kinetic studies to determine the mechanism of inhibition for both your primary target and a key off-target enzyme. If the mechanisms differ, you can exploit this. (See Protocol 2).

Question: My assay results are inconsistent, or I have high background noise. How can I trust my selectivity data?

Answer: Assay integrity is paramount for reliable data. Inconsistent results often stem from issues with reagents, protocol execution, or the samples themselves.[11][12]

Table 1: Troubleshooting Common Assay Problems

Problem Potential Cause Recommended Solution & Rationale
High Background Signal Reagent contamination or instability.Prepare fresh buffers and substrate solutions. Ensure ATP (for kinase assays) is fresh, as degradation can lead to high background.[12]
Non-specific binding of inhibitor or detection antibody.Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific interactions. Ensure blocking steps are sufficient if using an ELISA-based format.[12]
Intrinsic fluorescence/absorbance of the compound.Run a control reaction without the enzyme to measure the compound's direct contribution to the signal. Subtract this value from your experimental wells.
Low or No Signal Inactive enzyme.Always store enzymes at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[12][13] Run a positive control with a known potent inhibitor to validate enzyme activity.
Incorrect assay conditions (pH, salt).Verify that the assay buffer pH and ionic strength are optimal for your enzyme's activity. Even small deviations can drastically reduce activity.[12][13]
Substrate concentration is too low.Ensure the substrate concentration is at or near the Michaelis constant (Km) for IC50 determination.[10] This provides a sensitive window to measure competitive inhibition.
Inconsistent Readings Pipetting errors.Use calibrated pipettes and avoid pipetting very small volumes (<2 µL). Prepare a master mix of reagents to add to your wells to minimize well-to-well variability.[11]
Inhibitor precipitation.Check the solubility of your cyclobutane compound in the final assay buffer. Poor solubility can lead to artificially low potency and high variability. You may need to add a small percentage of DMSO, but always run a vehicle control.

Question: I am struggling with the chemical synthesis of my designed cyclobutane analogs. What are the common pitfalls?

Answer: The synthesis of multi-substituted cyclobutanes can be challenging due to the inherent ring strain.[14][15][16]

  • Challenge: Stereocontrol. Achieving the desired cis or trans relationship between substituents is often the most difficult step.

    • Solution: Photochemical [2+2] cycloadditions are a dominant strategy but may not always be suitable.[15] Alternative strategies, such as C-H functionalization on a pre-formed cyclobutane core, can provide excellent stereocontrol guided by a directing group.[17] Consulting recent literature on diastereoselective cyclobutane synthesis is highly recommended.[14][15]

  • Challenge: Ring-opening. The strain in the cyclobutane ring can make it susceptible to opening under harsh reaction conditions.[14][18]

    • Solution: Employ mild reaction conditions whenever possible. Palladium-catalyzed reactions, for example, have been developed to functionalize cyclobutanes while keeping the core intact.[14]

Section 3: Key Experimental Protocols

Here are detailed, self-validating protocols for essential experiments in selectivity determination.

Protocol 1: Kinase Selectivity Profiling via IC50 Determination

This protocol describes how to determine the IC50 value of an inhibitor against a panel of on-target and off-target kinases using a luminescence-based assay that quantifies ATP consumption.

Principle: Active kinases consume ATP. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. A luminescent luciferase/luciferin reaction is used to detect the remaining ATP.

Materials:

  • Your cyclobutane inhibitor, dissolved in 100% DMSO.

  • Target kinase and a panel of related off-target kinases.

  • Kinase-specific substrates (peptides or proteins).

  • Kinase assay buffer (varies by kinase, but typically contains HEPES, MgCl2, BSA, DTT).

  • ATP solution.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well plates (for luminescence).[11]

Step-by-Step Methodology:

  • Inhibitor Preparation: a. Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. b. Create a serial dilution series of the inhibitor. For a 10-point curve, perform 1:3 serial dilutions in DMSO. This will be your intermediate plate. c. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Reaction Setup (per well): a. To each well of a white assay plate, add reagents in the following order: i. Assay Buffer. ii. Inhibitor from your dilution series (or DMSO for vehicle controls). iii. Kinase + Substrate mix (pre-mixed in assay buffer). b. Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: a. Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase. b. Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for the specified reaction time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well (typically in a 1:1 volume ratio to the reaction). c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. d. Read the luminescence on a plate reader.

  • Controls (Critical for a Self-Validating System):

    • 100% Activity Control (No Inhibition): Replace inhibitor with DMSO. This represents the maximum kinase activity.

    • 0% Activity Control (Background): Replace kinase with assay buffer. This measures the background signal.

  • Data Analysis: a. Normalize the data: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibition - Signal_Background)). b. Plot % Inhibition vs. log[Inhibitor Concentration]. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. d. Calculate Selectivity Index (SI): SI = IC50 (Off-target Kinase) / IC50 (On-target Kinase). A higher SI value indicates greater selectivity.

Protocol 2: Determining Mechanism of Action (MOA) - Competitive Inhibition

This protocol helps determine if your inhibitor is competitive with respect to the ATP substrate.

Principle: A competitive inhibitor will appear less potent as the substrate concentration increases.[10] Its IC50 value will increase linearly with an increase in substrate concentration.

Methodology:

  • Follow the setup in Protocol 1 .

  • Instead of using a single ATP concentration, set up multiple parallel experiments. In each experiment, use a different, fixed concentration of ATP (e.g., 0.2x Km, 1x Km, 5x Km, 10x Km).

  • For each ATP concentration, determine the full 10-point IC50 curve for your inhibitor.

  • Data Analysis: a. Calculate the IC50 value at each ATP concentration. b. Plot the determined IC50 values against the corresponding [ATP]. c. Interpretation: If the plot shows a linear increase in IC50 with increasing [ATP], your inhibitor is competitive with ATP.[10] This is a desirable property for many kinase inhibitors.

Section 4: Computational Approaches to Guide Selectivity

Computational modeling can save significant time and resources by predicting which modifications are most likely to improve selectivity before you synthesize them.[19][20][21]

G cluster_1 Decision Tree for Assay Selection A Goal: Improve Inhibitor Selectivity B Do you have a crystal structure or reliable homology model? A->B C Perform in silico docking of inhibitor into on-target and off-target active sites. B->C Yes E Perform broad screening (e.g., fragment-based screen) to identify new scaffolds. B->E No D Focus on synthesizing analogs with steric or electronic changes predicted to improve selectivity. C->D F Use screening results to build a pharmacophore model for selective inhibitors. E->F

Caption: Using structural data to guide experimental design.

Question: How can I use computational tools to predict selectivity?

Answer:

  • Molecular Docking: This is the most common approach.[21]

    • What it does: It predicts the preferred orientation and binding affinity of your inhibitor when bound to the enzyme's active site.

    • How to use it for selectivity: a. Obtain high-resolution crystal structures of your on-target and key off-target enzymes. If structures are not available, build high-quality homology models.[20] b. Dock your cyclobutane inhibitor into the active site of each enzyme. c. Analyze the poses: Look for differences. Does your inhibitor make a key hydrogen bond in the target that it can't make in the off-target? Does a part of your inhibitor clash with an amino acid in the off-target that is different from the on-target (e.g., a bulky phenylalanine instead of a small glycine)? d. Hypothesize: Use these observations to design new analogs. For example, if an off-target has a bulkier residue, design an inhibitor with a smaller substituent at that position.[22][23]

  • Pharmacophore Modeling:

    • What it does: It creates a 3D model of the essential steric and electronic features required for binding and selectivity.

    • How to use it: If you have a set of compounds with known selectivity data, a pharmacophore model can identify the key features that confer selectivity. This model can then be used to screen virtual compound libraries to find new, diverse, and selective chemotypes.[19]

References
  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Ghattas, W., et al. (2020). Computational design of substrate selective inhibition. PLOS Computational Biology. Available at: [Link]

  • Fleishman, S. J., et al. (2011). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology. Available at: [Link]

  • Fleishman, S. J., et al. (2013). Computational design of a protein-based enzyme inhibitor. Illinois Experts. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Chimonides, G. F., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Request PDF. Available at: [Link]

  • Hubálek, M., et al. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Marques, S. M., et al. (2021). Computational design of enzymes for biotechnological applications. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products.... AUETD Home - Auburn University. Available at: [Link]

  • Mills, J. J., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Zhang, R. K., et al. (2019). Enzymatic Construction of Highly Strained Carbocycles. Science. Available at: [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • ChemTalk. (n.d.). Ring Conformation. ChemTalk. Available at: [Link]

  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. Available at: [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Sched. (2023). The Stereocontrolled Synthesis of a Cycl.... SCCUR 2023. Available at: [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Al-awar, R. S., et al. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]

  • Ohno, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link]

  • Rowland, M. A., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment.... Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Johnson, D. S., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Annual Reports in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Cyclobutylphosphonic Acids as Inhibitors of Imidazole Glycerol Phosphate Dehydratase. Request PDF. Available at: [Link]

  • ResearchGate. (2025). Inhibitors of cyclooxygenases: Mechanisms, selectivity and uses. Request PDF. Available at: [Link]

  • MDPI. (2023). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. International Journal of Molecular Sciences. Available at: [Link]

  • Copeland, R. A., et al. (2000). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

Sources

Troubleshooting

stability issues with 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in solution

Welcome to the dedicated technical support resource for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this molecule in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction to the Molecule and its Stability Profile

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a unique small molecule featuring a tertiary amide linkage and an α,α-disubstituted carboxylic acid. This structural arrangement, while offering potential pharmacological advantages, also presents specific stability considerations in solution. The primary degradation pathways to consider are hydrolysis of the amide bond, and to a lesser extent, photolytic, thermal, and oxidative degradation. Understanding the kinetics and mechanisms of these degradation routes is crucial for developing robust formulations and ensuring the integrity of experimental data.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in solution.

Issue 1: Loss of Potency or Concentration Over Time in Aqueous Buffers

Possible Cause: The most probable cause for a decrease in the concentration of the parent molecule in aqueous solution is the hydrolysis of the amide bond. This reaction is often catalyzed by acidic or basic conditions.[1][2][3]

Troubleshooting Steps:

  • pH Profiling:

    • Rationale: The rate of amide hydrolysis is highly dependent on the pH of the solution.[4] By studying the degradation at various pH values, you can identify the pH of maximum stability.

    • Protocol:

      • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

      • Dissolve a known concentration of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in each buffer.

      • Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

      • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and quench any further reaction by neutralizing the pH or freezing the sample.

      • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any major degradants.[5][6][7]

  • Identification of Degradation Products:

    • Rationale: Identifying the degradation products confirms the hydrolytic pathway. The expected hydrolysis products are cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid.

    • Methodology: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the stressed samples. The masses of the observed degradation products should correspond to the expected hydrolytic products.

Preventative Measures:

  • Buffer Selection: Based on the pH-stability profile, formulate your solutions in a buffer system that provides the greatest stability.

  • Aprotic Solvents: If experimentally feasible, consider using aprotic solvents or co-solvent systems to minimize the availability of water for hydrolysis.[8]

  • Temperature Control: Store solutions at the lowest practical temperature to reduce the rate of hydrolysis.

Issue 2: Appearance of New Peaks in Chromatograms After Exposure to Light

Possible Cause: The amide bond in your molecule could be susceptible to photolytic cleavage. N-alkyl amides have been shown to undergo photodecomposition.[9]

Troubleshooting Steps:

  • Forced Photodegradation Study:

    • Rationale: A controlled photostability study will determine the molecule's sensitivity to light.

    • Protocol (based on ICH Q1B guidelines):

      • Prepare a solution of the compound in a photochemically transparent solvent (e.g., water, acetonitrile).

      • Expose the solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber).

      • Simultaneously, keep a control sample in the dark at the same temperature.

      • Analyze both the exposed and control samples at appropriate time intervals by HPLC.

      • Compare the chromatograms to identify any new peaks that are specific to the light-exposed sample.

Preventative Measures:

  • Light Protection: Always store solutions of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Conduct Experiments Under Dim Light: If the molecule is found to be highly photosensitive, perform experimental manipulations under yellow or red light to minimize exposure to high-energy wavelengths.

Issue 3: Degradation in Solutions Subjected to High Temperatures

Possible Cause: Elevated temperatures can accelerate hydrolysis and may also induce thermal degradation, such as decarboxylation of the carboxylic acid group.[3]

Troubleshooting Steps:

  • Forced Thermal Degradation Study:

    • Rationale: This study will help to understand the thermal liability of the molecule.

    • Protocol:

      • Prepare solutions of the compound at a relevant pH.

      • Expose the solutions to a range of elevated temperatures (e.g., 50°C, 70°C, 90°C).

      • Include a control sample stored at a lower, stable temperature (e.g., 4°C).

      • Analyze the samples at various time points to monitor for the loss of the parent compound and the formation of degradants.

Preventative Measures:

  • Avoid High Temperatures: Do not autoclave solutions containing this compound if it is found to be thermally labile. Consider sterile filtration for sterilization.

  • Controlled Storage: Maintain all stock and working solutions at recommended storage temperatures.

Issue 4: Instability in the Presence of Oxidizing Agents or Metal Ions

Possible Cause: While amides are generally stable to oxidation, the tertiary carbon atoms and the carboxylic acid group could be susceptible to oxidative degradation, which can be catalyzed by trace metal ions.

Troubleshooting Steps:

  • Forced Oxidation Study:

    • Rationale: To assess the molecule's susceptibility to oxidation.

    • Protocol:

      • Prepare a solution of the compound.

      • Treat the solution with a mild oxidizing agent, such as hydrogen peroxide (e.g., 0.1-3% H₂O₂).[10]

      • Incubate at room temperature and monitor the reaction over time by HPLC.

Preventative Measures:

  • Use High-Purity Solvents and Reagents: Minimize the presence of trace metal ion contaminants.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent (e.g., EDTA) may improve stability.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in an aqueous solution?

A1: The most probable degradation pathway is hydrolysis of the amide bond to yield cyclobutanecarboxylic acid and 2-amino-2-methylpropanoic acid. This reaction can be catalyzed by both acid and base.

Q2: What analytical techniques are recommended for stability studies of this compound?

A2: A stability-indicating HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[5][7] For structural elucidation of unknown degradants, LC-MS is highly recommended.[6]

Q3: How can I prepare a stock solution of this compound with enhanced stability?

A3: For maximum stability, prepare stock solutions in a high-purity aprotic solvent like DMSO or ethanol, if solubility permits. Store these stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. When preparing aqueous working solutions, use a buffer at the pH of maximum stability as determined by a pH-rate profile study.

Q4: Are there any formulation strategies to improve the stability of this compound in an aqueous solution?

A4: Yes, several strategies can be employed:

  • pH and Buffer Optimization: Maintain the pH at the point of minimum degradation.[12]

  • Co-solvents: The addition of co-solvents like propylene glycol or ethanol can reduce the water activity and slow down hydrolysis.

  • Antioxidants: If the compound is susceptible to oxidation, the inclusion of antioxidants may be beneficial.[11]

  • Lyophilization: For long-term storage, lyophilizing the compound from a suitable aqueous solution can significantly improve its stability by removing water.

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Hydrolytic Degradation Pathway

G parent 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 Cyclobutanecarboxylic Acid hydrolysis->product1 product2 2-Amino-2-methylpropanoic Acid hydrolysis->product2 products Degradation Products

Caption: Predicted hydrolytic degradation of the target compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc HPLC Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (UV/Vis) photo->hplc lcms LC-MS Analysis hplc->lcms method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway parent Prepare Solution of Compound parent->acid parent->base parent->oxidation parent->thermal parent->photo

Caption: Workflow for a comprehensive forced degradation study.

Quantitative Data Summary

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) e.g., 15.2%e.g., 2e.g., 101.1 (Cyclobutane-carboxylic acid)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) e.g., 25.8%e.g., 2e.g., 101.1 (Cyclobutane-carboxylic acid)
Oxidative (3% H₂O₂, RT, 24h) e.g., 5.1%e.g., 1e.g., 201.2 (Oxidized parent)
Thermal (70°C in solution, 48h) e.g., 8.9%e.g., 2e.g., 101.1 (Cyclobutane-carboxylic acid)
Photolytic (ICH Q1B, 24h) e.g., 12.5%e.g., 3e.g., 142.1 (Photodegradant)

Note: The data in this table is hypothetical and should be replaced with your experimental results.

References

  • The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. Blue Mountain. Available from: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available from: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Pd triggered pH dependent hydrolysis of amide bond. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. STEMart. Available from: [Link]

  • Transdermal Formulation Forced Degradation Testing. CD Formulation. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • the hydrolysis of amides. Chemguide. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview. IPA. Available from: [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Derivatives

Welcome to the technical support center for 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific challenges, providing not just protocols but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative shows poor solubility in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to evaluate the pH-dependent solubility of your compound. Your derivative possesses a carboxylic acid moiety, which is ionizable. The solubility of such compounds is highly dependent on the pH of the medium.[1][2][3]

  • Scientific Rationale: The carboxylic acid group has a specific pKa, the pH at which 50% of the molecules are in their ionized (deprotonated) form and 50% are in their non-ionized (protonated) form.[4] In its ionized carboxylate form (COO-), the molecule is significantly more polar and, therefore, more soluble in aqueous solutions. At a pH below the pKa, the non-ionized form (COOH) predominates, which is less polar and generally less soluble.

  • Troubleshooting Action:

    • Determine the pKa of your specific derivative (either experimentally or through in silico prediction). Most carboxylic acids have a pKa in the range of 3.5 to 4.5.[4]

    • Prepare a series of buffers with pH values ranging from 2 to 8.

    • Attempt to dissolve your compound in each buffer to its saturation point.

    • Quantify the concentration in each saturated solution to generate a pH-solubility profile.

    • You should observe a significant increase in solubility as the pH rises above the pKa. For many applications, a pH of 7.4 (physiological pH) is a good starting point for achieving adequate solubility.

Q2: I've adjusted the pH, but the solubility of my compound is still insufficient for my in vitro assays. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is a practical and effective next step.[5][6][] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[8][9]

  • Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for lipophilic or poorly soluble molecules.[] They disrupt the hydrogen bonding network of water, which can "squeeze out" non-polar compounds.[9]

  • Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%A powerful solvent, but be mindful of potential cellular toxicity at higher concentrations.
Ethanol1% - 10%A commonly used and less toxic option.
Polyethylene Glycol 400 (PEG 400)5% - 20%Often used in formulation development for its low toxicity.[8][9]
Propylene Glycol5% - 20%Another common and safe choice for in vitro and in vivo studies.
  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG 400).

    • In your aqueous buffer (at an optimized pH from Q1), add the co-solvent to your desired final concentration (e.g., 1%, 5%, 10%).

    • Add your compound from the stock solution to the co-solvent/buffer mixture.

    • Vortex and/or sonicate to aid dissolution.

    • Visually inspect for precipitation and quantify the solubility if necessary.

Advanced Troubleshooting for Persistent Solubility Issues

If the foundational methods of pH adjustment and co-solvency do not yield the desired results, more advanced formulation strategies may be necessary.

Q3: My compound precipitates out of solution over time, even with pH adjustment and co-solvents. How can I improve its stability in solution?

A3: The issue you're facing is likely related to the compound's tendency to crystallize from a supersaturated solution. This can be addressed by altering the solid-state properties of the compound or by using stabilizing excipients. Two powerful techniques are the formation of solid dispersions and cyclodextrin inclusion complexes.

  • Option 1: Solid Dispersions

    • Scientific Rationale: A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[10][11][12] This can be achieved by methods like solvent evaporation or melting. The drug exists in an amorphous state within the carrier, which has a higher energy state than the crystalline form and thus dissolves more readily.[13][14] The carrier also improves the wettability of the drug particles.[10]

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[10][15]

  • Option 2: Cyclodextrin Inclusion Complexes

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your derivative, within their hydrophobic core, forming an inclusion complex.[18][19][20] This complex has a hydrophilic exterior, significantly enhancing its aqueous solubility.[16][17][21]

    • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Experimental Workflow: Feasibility Assessment

    G cluster_0 Initial Assessment cluster_1 Solid Dispersion Path cluster_2 Cyclodextrin Path A Compound with Persistent Precipitation Issue B Select Formulation Strategy A->B C Select Hydrophilic Carrier (e.g., PVP, PEG) B->C Feasible with thermostable compounds G Select Cyclodextrin (e.g., HP-β-CD) B->G Broadly applicable D Prepare Solid Dispersion (Solvent Evaporation Method) C->D E Characterize (DSC, XRD) to Confirm Amorphous State D->E F Test Dissolution and Stability E->F H Prepare Inclusion Complex (Kneading or Co-evaporation) G->H I Characterize (DSC, FTIR, XRD) to Confirm Complexation H->I J Test Dissolution and Stability I->J

    Caption: Workflow for selecting and evaluating advanced solubility enhancement techniques.

Q4: My compound is intended for in vivo studies, and high concentrations of organic solvents are not ideal. Are there other advanced options?

A4: For in vivo applications where toxicity is a concern, nanosuspension technology is an excellent choice. Additionally, if structural modification is permissible, a prodrug approach can be highly effective.

  • Option 1: Nanosuspensions

    • Scientific Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[22][23] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to a higher dissolution rate and saturation solubility.[24] This approach avoids the need for co-solvents and can be suitable for oral and parenteral administration.[22]

    • Preparation Methods: Media milling or high-pressure homogenization are common techniques for producing nanosuspensions.[22][25]

  • Option 2: Prodrug Strategy

    • Scientific Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[26][27] For your carboxylic acid derivative, esterification is a common prodrug strategy.[4][28][29] By masking the polar carboxylic acid group with a lipophilic ester group, you can improve membrane permeability and potentially alter the solubility profile. The ester is then cleaved by esterases in the body to regenerate the active carboxylic acid.[29]

    • Considerations: This approach requires synthetic chemistry expertise to design and create the prodrug. The release kinetics of the active drug from the prodrug must be carefully evaluated.

  • Decision-Making Diagram: In Vivo Formulation Strategies

    G cluster_prodrug Prodrug Strategy cluster_nano Nanosuspension Strategy start Need for In Vivo Formulation q1 Is structural modification of the API permissible? start->q1 prodrug Design and synthesize an ester prodrug. - Masks polar carboxylic acid. - May improve permeability. q1->prodrug Yes nanosus Formulate as a nanosuspension. - Increases surface area and dissolution rate. - Avoids organic co-solvents. q1->nanosus No prodrug_eval Evaluate in vivo cleavage and PK profile. prodrug->prodrug_eval nanosus_eval Characterize particle size and stability. - Conduct preclinical PK studies. nanosus->nanosus_eval

    Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Q5: Could the crystalline form of my compound be contributing to its poor solubility?

A5: Absolutely. The solid-state properties of your active pharmaceutical ingredient (API), specifically its crystal form (polymorphism), can have a dramatic impact on its solubility and dissolution rate.[30][31]

  • Scientific Rationale: Different polymorphs are different arrangements of the same molecule in the crystal lattice.[30] Some arrangements are more stable (lower energy) and typically less soluble, while metastable forms are higher in energy and tend to be more soluble.[13] An amorphous form, which lacks a crystal lattice altogether, generally has the highest solubility but is also the least stable.[13][14]

  • Troubleshooting Action:

    • Polymorph Screen: Conduct a polymorph screen by crystallizing your compound from a variety of different solvents and under different conditions (e.g., temperature, cooling rate).

    • Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystal forms.

    • Solubility Testing: Measure the solubility of each identified polymorph. You may find that one form has a significantly better solubility profile than another.

    • Co-crystals: As an extension of this, consider co-crystallization. This involves crystallizing your API with a benign "co-former" to create a new crystalline structure with potentially improved physicochemical properties, including solubility.[30][32]

By systematically addressing these common issues, from basic pH adjustments to advanced formulation and solid-state characterization, you can effectively overcome the solubility challenges associated with 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives and advance your research and development efforts.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 4, 2026.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68–76.
  • Vertex AI Search. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Retrieved January 4, 2026.
  • Vertex AI Search. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Retrieved January 4, 2026.
  • Vertex AI Search. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Retrieved January 4, 2026.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved January 4, 2026.
  • Vertex AI Search. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Prodrugs of Carboxylic Acids - Semantic Scholar. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). [PDF] Nanosuspension: An approach to enhance solubility of drugs | Semantic Scholar. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Crystal engineering of active pharmaceutical ingredients helps improve solubility and dissolution rates - Oceanic Pharmachem. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Pharmaceutical Crystallization in drug development - Syrris. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences. Retrieved January 4, 2026.
  • Vertex AI Search. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, August 9). (PDF)
  • Vertex AI Search. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. Retrieved January 4, 2026.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the amide coupling of cyclobutanecarboxylic acid (or its activated derivatives) and the sterically hindered amino acid, 2-amino-2-methylpropanoic acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic success.

Troubleshooting Guide: Common Synthesis Problems

This section tackles specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to overcome them.

Question 1: My reaction yield is very low, and I'm recovering mostly unreacted 2-amino-2-methylpropanoic acid. What's going wrong?

Answer: This is a classic problem when working with α,α-disubstituted amino acids like 2-amino-2-methylpropanoic acid. The primary cause is steric hindrance. The two methyl groups on the alpha-carbon physically block the nitrogen atom, making it a poor nucleophile and slowing down the rate of the desired amide bond formation. If the reaction is not efficient, you will isolate the starting materials.

Root Cause Analysis:

  • Insufficiently Reactive Coupling Agent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone may not be potent enough to activate the carboxylic acid and overcome the steric barrier of the amine.[1][2]

  • Hydrolysis of Activated Species: If your activated carboxylic acid species (e.g., acyl chloride, active ester) is not immediately trapped by the hindered amine, it can react with trace amounts of water in your solvent or reagents, reverting to the starting carboxylic acid.

  • Sub-optimal Reaction Conditions: Low temperatures or insufficient reaction times that might work for unhindered amines will likely fail for this substrate.

Troubleshooting Protocol & Recommendations:

  • Employ High-Reactivity Coupling Reagents: For sterically demanding couplings, more potent reagents are required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective.[3][4] These reagents form highly reactive activated esters in situ that can overcome significant steric hindrance.[1][5]

  • Optimize Base and Solvent:

    • Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) . It effectively scavenges the acid produced during the reaction without competing as a nucleophile.[4]

    • Ensure you are using anhydrous solvents (e.g., DMF, DCM) to minimize hydrolysis of the activated intermediate.

  • Increase Equivalents & Concentration:

    • It may be necessary to use a slight excess (1.1-1.5 equivalents) of the activated cyclobutanecarboxylic acid component to drive the reaction to completion.

    • Running the reaction at a higher concentration can also favor the bimolecular coupling reaction over unimolecular decomposition or reaction with trace impurities.

Workflow for Overcoming Low Reactivity:

G cluster_0 Problem Diagnosis cluster_1 Primary Cause cluster_2 Solutions LowYield Low Yield & Unreacted Amine StericHindrance Steric Hindrance at 2-amino-2-methylpropanoic acid LowYield->StericHindrance Reagent Use Potent Coupling Reagent (e.g., HATU, PyBOP) StericHindrance->Reagent Action 1 Conditions Optimize Conditions: - Anhydrous Solvent (DMF) - Hindered Base (DIPEA) StericHindrance->Conditions Action 2 Stoichiometry Adjust Stoichiometry: - Excess Acid Component - Higher Concentration StericHindrance->Stoichiometry Action 3

Caption: Troubleshooting workflow for low coupling efficiency.

Question 2: My reaction is messy, and I'm seeing a significant byproduct with a mass corresponding to N-acylurea. What is this and how do I prevent it?

Answer: The formation of an N-acylurea byproduct is a well-known side reaction when using carbodiimide coupling reagents like DCC or EDC.[5] It occurs when the O-acylisourea intermediate, which is formed upon activation of the carboxylic acid, undergoes an intramolecular rearrangement instead of being intercepted by the amine nucleophile. This side reaction is particularly prevalent with sterically hindered amines because their slow reaction rate gives the intermediate more time to rearrange.

Mechanism of N-Acylurea Formation:

  • Activation: Cyclobutanecarboxylic acid reacts with the carbodiimide (e.g., DCC) to form the highly reactive O-acylisourea intermediate.

  • Desired Path: The amine (2-amino-2-methylpropanoic acid) attacks the O-acylisourea to form the desired amide and dicyclohexylurea (DCU).

  • Side Reaction: If the amine attack is slow due to steric hindrance, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl transfer to form a stable N-acylurea byproduct.

G Carboxylic_Acid Cyclobutanecarboxylic Acid Intermediate O-Acylisourea Highly Reactive Intermediate Carboxylic_Acid->Intermediate DCC DCC DCC->Intermediate Product Desired Amide Product Intermediate->Product  Desired Path (Fast Amine Attack) Side_Product N-Acylurea Byproduct Intermediate->Side_Product Side Reaction (Slow Amine Attack) Amine Hindered Amine Amine->Product

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention Strategy:

The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by using a nucleophilic catalyst or "additive."

  • Protocol: Add HOBt or HOAt: Add 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to your reaction (1.0-1.2 equivalents). These additives rapidly convert the O-acylisourea into a corresponding HOBt/HOAt active ester. This new active ester is less prone to side reactions but still sufficiently reactive to acylate the hindered amine.[2][5]

Reagent CombinationN-Acylurea RiskRacemization RiskRelative Cost
DCC/DIC aloneHighModerateLow
DCC/DIC + HOBt Low Low Medium
EDC + HOBtLowLowMedium
HATU/HBTUVery LowVery LowHigh
Question 3: I am using cyclobutanecarbonyl chloride, but my reaction is still low-yielding and I see cyclobutanecarboxylic acid in my final product. What is happening?

Answer: Cyclobutanecarbonyl chloride is a highly reactive acylating agent.[6][7] While this high reactivity can be beneficial, it also makes it highly susceptible to hydrolysis. The presence of cyclobutanecarboxylic acid in your product indicates that the acyl chloride is reacting with water before it can react with your sterically hindered amine.

Potential Sources of Water:

  • Solvent: Not using a properly dried (anhydrous) solvent.

  • Reagents: The 2-amino-2-methylpropanoic acid may not be perfectly dry. The base used (e.g., triethylamine, DIPEA) can also be a source of water.

  • Atmosphere: Performing the reaction open to the air, especially on a humid day.

Troubleshooting Protocol:

  • Rigorous Anhydrous Technique:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Ensure your 2-amino-2-methylpropanoic acid is dried in vacuo before use.

  • Reaction Setup:

    • Run the reaction under an inert atmosphere (nitrogen or argon).

    • Use a syringe to add the cyclobutanecarbonyl chloride slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions. Then, allow the reaction to slowly warm to room temperature.

  • Alternative: In Situ Activation: Instead of isolating the often-unstable acyl chloride, consider forming it in situ or using a peptide coupling reagent as described in the previous questions. This avoids handling the moisture-sensitive intermediate. A common method for acyl chloride formation is using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[6]

Frequently Asked Questions (FAQs)

Q1: Is racemization a concern in this specific synthesis? A: No. Racemization is the loss of stereochemical integrity at a chiral center. In the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, neither of the reactants, cyclobutanecarboxylic acid or 2-amino-2-methylpropanoic acid, possesses a chiral center. Therefore, racemization is not a possible side reaction. However, it is a critical consideration in many other amide coupling reactions involving chiral α-amino acids.[1][5]

Q2: Can the cyclobutane ring open during the reaction? A: Under standard amide coupling conditions (neutral or slightly basic pH, room temperature to moderate heat), the cyclobutane ring is quite stable and unlikely to undergo ring-opening.[8][9] Ring-opening reactions of cyclobutanes typically require harsh conditions such as strong acids, high temperatures, or specific catalytic systems that are not employed in this synthesis.

Q3: My product is difficult to purify. Any suggestions? A: Purification challenges often stem from byproducts with similar polarity to the desired product.

  • Urea Byproducts: If you used DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[3] If you used a water-soluble carbodiimide like EDC, the corresponding urea can be removed with an aqueous wash during workup.[5]

  • Unreacted Carboxylic Acid: If you have unreacted cyclobutanecarboxylic acid, perform a workup with a mild basic wash (e.g., dilute sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.

  • Chromatography: If issues persist, column chromatography on silica gel is the most reliable method. A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) should provide good separation.

Q4: What is the best way to prepare the cyclobutanecarbonyl chloride starting material? A: The most common and effective method is the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[6] Using oxalyl chloride with a catalytic amount of DMF is often preferred as the byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification. The resulting acyl chloride is typically purified by distillation under reduced pressure to achieve high purity before use in the subsequent coupling step.[6]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

  • Academia. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Stenutz. (n.d.). 2-amino-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]

  • Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Welcome to the comprehensive technical support guide dedicated to the synthesis and scale-up of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This resource is tailored for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide dedicated to the synthesis and scale-up of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthetic process. Our objective is to provide you with expert, actionable solutions to optimize your workflow, ensuring both efficiency and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid?

The most prevalent method for synthesizing 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is the acylation of 2-amino-2-methylpropanoic acid with cyclobutanecarbonyl chloride.[1] This approach is favored in a scale-up setting due to its high atom economy and generally robust yields. An alternative, particularly for sensitive substrates, involves using cyclobutanecarboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[2][3] However, this can introduce byproducts that complicate purification.

Q2: What are the critical quality attributes (CQAs) for the final product in a pharmaceutical context?

The primary CQAs for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid include:

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), with a target of >99% for active pharmaceutical ingredients (APIs).

  • Impurity Profile: Careful monitoring of unreacted starting materials, byproducts from side reactions, and any process-related impurities is crucial.[4]

  • Residual Solvents: Levels must be within the limits set by the International Council for Harmonisation (ICH) guidelines.

  • Polymorphism: The crystalline form of the final product can significantly impact its solubility and bioavailability, making it a critical parameter to control.

Q3: What are the known stability concerns for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid?

This compound is generally stable as a crystalline solid under standard storage conditions (room temperature, protected from light and moisture). The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5] Forced degradation studies are recommended to fully characterize its stability profile and identify potential degradation products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges that may arise during the synthesis and scale-up of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Issue 1: Low Reaction Yield

Symptoms:

  • The isolated yield of the final product is significantly below expectations (<80%).

  • Thin Layer Chromatography (TLC) or HPLC analysis of the crude reaction mixture reveals a substantial amount of unreacted 2-amino-2-methylpropanoic acid.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Inefficient Acylation The zwitterionic nature of 2-amino-2-methylpropanoic acid can limit its solubility and the nucleophilicity of the amino group in certain organic solvents.[6] Insufficient base may fail to fully deprotonate the ammonium group, hindering the reaction.[1]Ensure the use of a suitable base, such as triethylamine or sodium carbonate, in at least a 2:1 molar ratio to the amino acid. A mixed solvent system, like water and a polar aprotic solvent (e.g., THF or acetone), can improve the solubility of both reactants.
Hydrolysis of Acyl Chloride Cyclobutanecarbonyl chloride is highly reactive and readily hydrolyzes in the presence of water, which consumes the reagent and reduces the overall yield.[2]Add the cyclobutanecarbonyl chloride slowly to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to minimize hydrolysis. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Product Loss During Workup The product exhibits some solubility in water, leading to potential losses during aqueous extraction and washing steps.Minimize the volume of water used during the workup. Perform multiple extractions with a suitable organic solvent like ethyl acetate. A back-extraction of the combined aqueous layers can help recover any dissolved product.

Experimental Workflow: Addressing Low Yield

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Significant Impurities

Symptoms:

  • HPLC analysis reveals multiple impurity peaks in the final product.

  • The isolated product is discolored or has a poor crystalline appearance.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Diacylation of the Amino Acid An excess of cyclobutanecarbonyl chloride or elevated reaction temperatures can lead to a second acylation on the amide nitrogen, forming a diacylated byproduct.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of cyclobutanecarbonyl chloride. Maintain a low reaction temperature (0-10 °C) during the addition of the acylating agent.
Anhydride Formation Cyclobutanecarbonyl chloride can react with the carboxylate of the amino acid or the product to form a mixed anhydride, which can then lead to other side products.[7]Slow, controlled addition of the acyl chloride while maintaining the pH of the reaction mixture between 8 and 9 can minimize this side reaction.
Starting Material Impurities The purity of the starting materials, especially the cyclobutanecarbonyl chloride, is critical. Impurities present in the starting materials can be carried through to the final product.Use high-purity starting materials. If necessary, consider purifying the cyclobutanecarbonyl chloride by distillation before use.[8]

Reaction Pathway and Potential Side Reactions

Reaction_Pathway SM1 2-Amino-2-methylpropanoic Acid Product Desired Product SM1->Product Desired Reaction SideProduct2 Mixed Anhydride SM1->SideProduct2 Side Reaction SM2 Cyclobutanecarbonyl Chloride SM2->Product Desired Reaction SideProduct1 Diacylated Impurity SM2->SideProduct1 Side Reaction (Excess Acyl Chloride) SM2->SideProduct2 Side Reaction HydrolysisProduct Cyclobutanecarboxylic Acid SM2->HydrolysisProduct Hydrolysis Base Base Base->Product Desired Reaction Product->SideProduct1 Side Reaction (Excess Acyl Chloride)

Caption: The desired reaction pathway and common side reactions.

Issue 3: Challenges in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid, making filtration and handling difficult.

  • Recrystallization does not significantly improve the product's purity.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
"Oiling Out" During Crystallization Rapid cooling or high supersaturation in the crystallization solvent can cause the product to separate as a liquid phase (an oil) instead of forming crystals.Screen for a suitable anti-solvent to induce crystallization. Employ a slower cooling rate with gentle agitation. Seeding the solution with a small amount of pure product can also promote proper crystal formation.
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they can co-precipitate during crystallization, limiting the effectiveness of this purification method.For small-scale purifications, column chromatography may be a viable option. On a larger scale, a thorough re-evaluation of the crystallization solvent system is necessary. A solvent/anti-solvent combination may offer better selectivity.
Incomplete Reaction The presence of unreacted starting materials can interfere with the crystallization process, often leading to the formation of oils or impure solids.Monitor the reaction to completion using TLC or HPLC before beginning the workup and isolation procedures.
Step-by-Step Experimental Protocol: Synthesis

Materials:

  • 2-Amino-2-methylpropanoic acid

  • Cyclobutanecarbonyl chloride

  • Triethylamine (TEA) or Sodium Carbonate

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • 1M Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) and triethylamine (2.2 eq) in a 1:1 mixture of water and THF at 0-5 °C.

  • Addition of Acyl Chloride: Slowly add a solution of cyclobutanecarbonyl chloride (1.1 eq) in THF to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detectable.

  • Workup:

    • Adjust the pH of the reaction mixture to 2-3 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

References
  • Benchchem.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Reddit. (2021, October 20).
  • PMC.
  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.).
  • YouTube. (2022, April 29).
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Organic Chemistry Portal.
  • ScienceDirect. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.
  • NIH. (2022, July 11).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

A Guide to Impurity Profiling and Control Welcome to the technical support guide for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Profiling and Control

Welcome to the technical support guide for the synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your process, control impurities, and ensure the highest quality of your final product.

The synthesis, typically achieved via a Schotten-Baumann reaction between 2-amino-2-methylpropanoic acid and cyclobutanecarbonyl chloride, is a crucial step in various research and development pipelines.[1][2][3] However, like many chemical transformations, it is not without its challenges. This guide provides a structured, question-and-answer approach to address specific issues, from low yields to persistent impurities, grounding all recommendations in established chemical principles.

Section 1: Troubleshooting Guide - Common Synthesis & Purification Issues

This section addresses the most frequently encountered problems during the synthesis and purification of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Each entry details the problem, explores the underlying causes, and provides actionable solutions.

Q1: My final product analysis shows the presence of unreacted 2-amino-2-methylpropanoic acid. What went wrong?

Answer:

The presence of unreacted 2-amino-2-methylpropanoic acid is a common issue that typically points to incomplete acylation. The root causes can be traced to several key reaction parameters:

  • Incorrect Stoichiometry: An insufficient amount of the acylating agent, cyclobutanecarbonyl chloride, is a primary cause. While a 1:1 molar ratio is theoretically required, a slight excess of the acid chloride (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion.

  • Ineffective pH Control: The Schotten-Baumann reaction requires a basic environment to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5] If the pH drops too low, the reaction will stall. Conversely, a pH that is too high can accelerate the hydrolysis of the cyclobutanecarbonyl chloride. Maintaining a pH between 9-11 is generally optimal.

  • Poor Reagent Quality: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[6] Using a reagent that has degraded will result in an effective sub-stoichiometric amount being added.

  • Insufficient Reaction Time or Temperature: While the reaction is typically rapid and exothermic, insufficient time or low temperatures (if the reaction is run under cooled conditions) can lead to an incomplete reaction.

Troubleshooting Workflow:

  • Verify Reagent Quality: Before starting, ensure the cyclobutanecarbonyl chloride is fresh or has been stored properly under anhydrous conditions. A simple check is to observe if it fumes upon exposure to air, indicating reactivity.

  • Optimize Stoichiometry: Begin with 1.05 equivalents of cyclobutanecarbonyl chloride relative to the amino acid.

  • Control pH: Use a reliable pH meter or indicator strips. Add your base (e.g., 1-2M NaOH) solution dropwise throughout the addition of the acid chloride to maintain the target pH range.

  • Monitor Reaction: Use a suitable analytical technique like Thin Layer Chromatography (TLC) or a quick liquid chromatography-mass spectrometry (LC-MS) analysis on a quenched aliquot to monitor the disappearance of the starting amine.

  • Refine Work-up: During the aqueous work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic starting material.

Q2: I've identified an impurity with a mass corresponding to the diacylated amine or a dimer. How can I prevent its formation?

Answer:

This impurity likely arises from a side reaction involving the starting materials or intermediates. One plausible mechanism is the self-condensation of the amino acid or reaction of the product with an activated intermediate. While direct amidation of unprotected amino acids can be challenging and sometimes lead to oligomers, the Schotten-Baumann conditions are generally effective at minimizing this.[7][8]

However, under non-optimal conditions, particularly with localized high concentrations of the acylating agent, side reactions can occur.

Preventative Strategies:

  • Controlled Reagent Addition: The most critical factor is the slow, controlled addition of cyclobutanecarbonyl chloride to the solution of the amino acid and base. Adding the acid chloride too quickly creates localized areas of high concentration, which can promote side reactions. Using a syringe pump for addition is highly recommended for scalability and reproducibility.

  • Effective Stirring: Ensure vigorous and efficient stirring of the biphasic mixture.[2] This maintains a homogeneous distribution of reagents and prevents localized pH changes or concentration gradients.

  • Temperature Management: The reaction is exothermic.[] Running the reaction in an ice bath to maintain a temperature between 0-10 °C during the addition can significantly reduce the rate of side reactions relative to the desired amidation.

Workflow Diagram: Troubleshooting Common Synthesis Issues

The following diagram outlines a logical workflow for diagnosing and resolving common problems during the synthesis.

G cluster_0 Analysis & Diagnosis cluster_1 Corrective Actions cluster_2 Purification start Analyze Crude Product (HPLC, LC-MS, NMR) issue1 High Starting Material Content? start->issue1 issue2 Unexpected Impurity (e.g., Dimer)? issue1->issue2 No sol1 1. Check Stoichiometry 2. Verify pH Control (9-11) 3. Monitor Reaction issue1->sol1 Yes issue3 Low Yield? issue2->issue3 No sol2 1. Slow Reagent Addition 2. Maintain Low Temp (0-10°C) 3. Ensure Vigorous Stirring issue2->sol2 Yes sol3 Investigate All Parameters: - Reagent Quality - Reaction Conditions - Work-up Losses issue3->sol3 Yes purify Proceed to Purification (Recrystallization) issue3->purify No sol1->start Re-run Synthesis sol2->start Re-run Synthesis sol3->start Re-run Synthesis

Caption: A troubleshooting workflow for synthesis issues.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" during recrystallization is a common and frustrating problem where the solute separates from the solvent as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).

Causes and Solutions:

  • High Impurity Level: The presence of significant impurities can depress the melting point of your compound and interfere with crystal lattice formation.[10]

    • Solution: Before recrystallization, try washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold water or a hexane/ethyl acetate mixture). If this is ineffective, a chromatographic purification might be necessary first.

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures. If the compound is too soluble, it may not crystallize upon cooling.

    • Solution: Use a solvent-pair system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, add a "poor" hot solvent (e.g., heptane, hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[11]

  • Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming ordered crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated if necessary. Do not place it directly into an ice bath.[12] Once it has reached room temperature and crystals have started to form, then you can move it to an ice bath to maximize recovery.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution: If slow cooling doesn't produce crystals, try scratching the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites.[10][12] Alternatively, add a tiny "seed crystal" of previously purified product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of carboxylic acids like this one.[13][14] A reverse-phase C18 column is typically effective. For more definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it provides both retention time and mass-to-charge ratio data.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Q2: Can you provide a standard protocol for HPLC analysis?

Certainly. The following is a general starting method that should be optimized for your specific system and impurities.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidification suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidThe organic component used to elute the compound from the column.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 5 minA gradient is effective for separating components with different polarities, including starting materials and byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmThe amide and carboxyl groups have some absorbance in this low UV range.[15]
Injection Volume 5-10 µLStandard volume; adjust based on sample concentration.
Q3: What are the key safety precautions when working with cyclobutanecarbonyl chloride?

Cyclobutanecarbonyl chloride is a corrosive and moisture-sensitive reagent.[6][16]

  • Handling: Always handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

  • Reactivity: It reacts violently with water and alcohols, releasing corrosive HCl gas.[6] Ensure all glassware is dry and avoid contact with incompatible materials.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[17]

Section 3: Protocols and Data

Protocol: Robust Synthesis and Purification Workflow

This protocol incorporates best practices to minimize impurity formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and pH probe, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in deionized water. Cool the flask in an ice/water bath.

  • pH Adjustment: Slowly add 2M aqueous sodium hydroxide solution until the pH of the solution is stable between 10.5 and 11.0.

  • Reagent Addition: In a separate, dry dropping funnel or syringe pump, prepare a solution of cyclobutanecarbonyl chloride (1.05 eq) in a suitable organic solvent like dichloromethane or THF.

  • Reaction: Add the acid chloride solution dropwise to the vigorously stirred amino acid solution over 30-60 minutes. Monitor the pH and co-add 2M NaOH as needed to maintain the pH between 10 and 11.

  • Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Check for completion by TLC or LC-MS.

  • Work-up: Transfer the mixture to a separatory funnel. Remove the organic layer. Wash the aqueous layer with dichloromethane. Combine the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of a cold non-polar solvent (like hexane) to aid drying.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane or acetone/water) using the slow cooling techniques described in the troubleshooting section.

Diagram: Key Reaction and Side-Product Pathway

This diagram illustrates the desired reaction alongside a potential side reaction.

Caption: Main synthesis and hydrolysis side reaction.

References

  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Sperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • recrystallization.pdf. (n.d.).
  • Shpak, A. V., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(15), 4485. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Lanigan, R. M., et al. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 22(44), 15844-15850. Retrieved from [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(27), 6449-6455. Retrieved from [Link]

  • Cyclobutanecarbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Safety First: Handling Cyclobutanecarbonyl Chloride with Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Optimization

Technical Support Center: Optimizing Storage for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Welcome to the technical support center for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we will delve into the best practices for storage and handling, troubleshoot common issues, and provide answers to frequently asked questions. Our recommendations are grounded in the fundamental chemical properties of the molecule and established industry standards.

Understanding the Molecule: A Foundation for Optimal Storage

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a small molecule characterized by two key functional groups: a secondary amide and a tertiary carboxylic acid. The stability and reactivity of these groups dictate the optimal storage and handling conditions. Amides are generally stable functional groups, while carboxylic acids can be sensitive to certain conditions.[1][2] This guide will provide recommendations based on these intrinsic properties.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid?

For long-term stability of the solid compound, we recommend storage at -20°C.[3] While storage at 4°C is acceptable for shorter periods, colder temperatures will better preserve the integrity of the compound over months to years.[3] The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants. For general guidance, compounds stored at -20°C can be stable for up to 3 years.[3]

Q2: How should I handle the compound upon receipt?

Small molecule compounds are typically stable for the duration of shipping at room temperature.[3] Upon receipt, it is crucial to transfer the product to its recommended long-term storage condition as indicated on the product's technical data sheet or in this guide.[3] Always wear appropriate personal protective equipment (PPE) when handling this or any chemical compound.[3]

Q3: What are the best practices for preparing and storing stock solutions?

To prepare a stock solution, we recommend adding the solvent directly to the vial for quantities of 10 mg or less.[3] For larger quantities, it is advisable to weigh out the desired amount for immediate use.[3] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[3] Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.[3]

Q4: Which solvents are recommended for creating stock solutions?

The choice of solvent will depend on the experimental requirements. For cell culture applications, if using DMSO as the solvent, ensure the final concentration in your medium is less than 0.5% to avoid cytotoxicity.[3] Stock solutions prepared in ddH₂O can be directly diluted into cell culture medium.[3]

Q5: Are there any signs of degradation I should watch for?

Visible changes in the solid compound, such as discoloration or clumping, may indicate degradation or moisture absorption. For stock solutions, precipitation or changes in color could be a sign of instability. If you observe any of these changes, it is recommended to use a fresh vial of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Compound The compound may have a lower solubility in the chosen solvent.Gently warm the solution and vortex. If solubility issues persist, consider a different solvent or consult the product's technical data sheet for solubility information.
Inconsistent Experimental Results This could be due to compound degradation from improper storage or repeated freeze-thaw cycles of the stock solution.Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. If the problem continues, consider opening a new vial of the solid compound.
Visible Changes in the Solid Compound (e.g., clumping, discoloration) The compound may have been exposed to moisture or light, leading to degradation.Discard the vial and use a new one. Ensure that the storage container is always tightly sealed and protected from light.

Potential Degradation Pathways

While 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is expected to be relatively stable under recommended storage conditions, understanding potential degradation pathways is crucial for troubleshooting and ensuring data integrity. The primary routes of degradation for this molecule would likely involve the hydrolysis of the amide bond and, under more extreme conditions, decarboxylation of the carboxylic acid.

Caption: Potential degradation pathways for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Preparation: Allow the vial of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: For quantities greater than 10 mg, accurately weigh the desired amount of the compound in a sterile microfuge tube. For 10 mg or less, the solvent can be added directly to the manufacturer's vial.[3]

  • Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO, ddH₂O) to achieve the target concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization (if required): If a sterile solution is needed for cell culture, filter the stock solution through a 0.2 μm microfilter.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Workflow for Determining Appropriate Storage Conditions

StorageDecision start Compound Received solid_or_solution Is the compound in solid form or solution? start->solid_or_solution solid Solid Compound solid_or_solution->solid Solid solution Stock Solution solid_or_solution->solution Solution short_term_solid Short-term Storage ( < 1 month ) solid->short_term_solid aliquot Aliquot into single-use volumes solution->aliquot long_term_solid Long-term Storage ( > 1 month ) short_term_solid->long_term_solid No store_4c Store at 4°C short_term_solid->store_4c Yes store_neg20c Store at -20°C long_term_solid->store_neg20c short_term_solution Short-term Storage ( < 1 month ) aliquot->short_term_solution short_term_solution->store_neg20c Yes long_term_solution Long-term Storage ( > 1 month ) short_term_solution->long_term_solution No store_neg80c Store at -80°C long_term_solution->store_neg80c

Caption: Decision workflow for selecting the appropriate storage conditions.

References

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. PubChem. Retrieved from [Link]

  • Pharmuni. (2024). Pharmaceutical Product Storage: Optimize Transport and Handling. Retrieved from [Link]

  • YouTube. (2025). How can you handle small molecule drugs?. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Cyclobutane Ring: A Privileged Scaffold for Potent and Selective Enzyme Inhibition

A Comparative Guide for Drug Discovery Professionals Introduction: The Allure of the Strained Ring In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer enhanced potency...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Allure of the Strained Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the vast arsenal of structural motifs, small, strained carbocycles have emerged as powerful tools for drug designers. This guide focuses on the cyclobutane ring, a four-membered carbocycle whose unique conformational and stereochemical properties are increasingly being exploited to generate highly effective enzyme inhibitors.

The incorporation of a cyclobutane moiety into a drug candidate is far from a trivial substitution. The inherent ring strain of approximately 26 kcal/mol forces the ring into a puckered conformation, a stark contrast to the more flexible cyclopentane and cyclohexane rings.[1] This conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, minimizing the entropic penalty upon binding to a target enzyme and thereby enhancing potency.[2] Furthermore, the three-dimensional nature of the cyclobutane scaffold allows for the exploration of chemical space beyond the flatlands of aromatic and extended aliphatic systems, opening new avenues for achieving selectivity and circumventing existing intellectual property.[3]

This guide provides a comparative analysis of cyclobutane-containing inhibitors targeting three distinct and therapeutically relevant enzyme classes: Janus kinases (JAKs), Hepatitis C virus (HCV) NS3/4A protease, and αvβ3 integrin. Through an examination of supporting experimental data and detailed protocols, we will elucidate the principles that make the cyclobutane ring a privileged scaffold in modern drug discovery.

The Strategic Advantage of the Cyclobutane Scaffold

The utility of the cyclobutane ring in inhibitor design stems from a confluence of unique structural and chemical properties.[3][4][5] Understanding these properties is crucial for rationally incorporating this motif into a drug discovery program.

  • Conformational Constraint: The puckered nature of the cyclobutane ring restricts the rotational freedom of appended substituents.[2] This pre-organization can lead to a lower entropic cost of binding to the enzyme's active site, resulting in higher affinity.

  • Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, offering an advantage over more labile functionalities. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased oral bioavailability.[3]

  • Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of pharmacophoric groups in three-dimensional space. This is critical for optimizing interactions with specific residues within an enzyme's binding pocket and achieving high selectivity.

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even alkenes, providing a means to modulate physicochemical properties like lipophilicity and solubility while preserving or enhancing biological activity.[3]

The following sections will delve into specific examples that showcase these principles in action.

I. Janus Kinase (JAK) Inhibitors: A Case Study in Selectivity

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[6] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[7] A significant challenge in developing JAK inhibitors is achieving selectivity among the highly homologous ATP-binding sites of the four family members.

The strategic incorporation of a cis-1,3-diaminocyclobutane linker has proven to be a highly effective strategy for developing potent and selective JAK1 inhibitors.[2] The puckered conformation of the cyclobutane ring optimally positions a sulfonamide group to form key hydrogen bond interactions with arginine and asparagine residues within the JAK1 active site. This interaction is less favorable in other JAK isoforms, contributing to the observed selectivity. The trans-isomer of the cyclobutane linker is significantly less active, highlighting the critical importance of the precise spatial arrangement of the interacting moieties.[2]

Comparative Inhibitory Activity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several approved JAK inhibitors, illustrating the range of potencies and selectivities that have been achieved.

InhibitorTarget(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
TofacitinibJAK1/JAK311182.658[3]
BaricitinibJAK1/JAK25.95.7>40053[8]
AbrocitinibJAK1~29~803>10,000~1,300[9]
UpadacitinibJAK1431102300460[8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro JAK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generalized method for determining the IC50 of a test compound against a recombinant JAK1 enzyme using a luminescence-based assay that quantifies ATP consumption.

Objective: To measure the dose-dependent inhibition of JAK1 by a test compound and determine its IC50 value.

Materials:

  • Recombinant human JAK1 enzyme

  • Peptide substrate (e.g., IRS-1tide)

  • High-purity ATP

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of the assay plate. Include "high control" (0% inhibition, DMSO only) and "low control" (100% inhibition, e.g., a potent pan-kinase inhibitor like staurosporine) wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JAK1 to ensure accurate IC50 determination for ATP-competitive inhibitors. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Data Acquisition: Read the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. HCV NS3/4A Protease Inhibitors: The Impact of Ring Size on Potency

The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[10] Boceprevir, a first-generation HCV protease inhibitor, features a cyclobutane moiety in its P1 region.[11][12] The choice of this specific carbocycle was the result of careful optimization, as the size of the ring at this position has a profound impact on inhibitory activity.

Comparative Inhibitory Activity of Boceprevir
CompoundTargetKi (nM)EC50 (nM) in replicon assayReference
BoceprevirHCV NS3/4A Protease14200-400[10]
Experimental Workflow: HCV NS3/4A Protease FRET Assay

A common method for assessing the activity of HCV protease inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

FRET_Assay_Workflow

Caption: Workflow for an HCV NS3/4A Protease FRET Assay.

III. αvβ3 Integrin Antagonists: Constrained Mimetics for Enhanced Performance

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin is overexpressed in various cancers and is a key player in tumor growth, metastasis, and angiogenesis.[13] Small molecule antagonists that mimic the natural Arg-Gly-Asp (RGD) peptide sequence are a promising therapeutic strategy.

Recent work has demonstrated the successful use of a cyclobutane scaffold as a conformationally constrained Gly-mimetic in novel RGD antagonists.[13][14][15] This approach leverages the rigid cyclobutane core to present the Arg and Asp mimetic sidechains in an optimal orientation for high-affinity binding to the αvβ3 integrin.[13]

Comparative Inhibitory Activity of Cyclobutane-Based RGD Mimetics

The following table summarizes the in vitro cell adhesion inhibitory activity for a series of cyclobutane-based RGD mimetics.

CompoundDescriptionCell Adhesion IC50 (µM)Reference
Lead Compound Cyclobutane core with optimized Arg and Asp mimetics< 1[13]
Analogue 1 Shorter Asp mimetic sidechain> 10[13]
Analogue 2 Different Arg mimetic sidechain2.5[13]

These data underscore the importance of the cyclobutane scaffold in achieving potent αvβ3 antagonism and highlight the sensitivity of the integrin binding site to the precise positioning of the recognition motifs.

Experimental Protocol: Cell-Based αvβ3 Integrin Adhesion Assay

This protocol outlines a general procedure for assessing the ability of test compounds to inhibit the adhesion of αvβ3-expressing cells to a substrate coated with an integrin ligand.

Objective: To determine the IC50 value of a test compound for the inhibition of αvβ3-mediated cell adhesion.

Materials:

  • αvβ3-expressing cells (e.g., U87MG glioblastoma cells)

  • Cell culture medium

  • Integrin ligand (e.g., vitronectin or fibronectin)

  • 96-well tissue culture plates

  • Test compounds

  • Cell viability/quantification reagent (e.g., Calcein-AM or crystal violet)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest αvβ3-expressing cells and resuspend them in serum-free medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Cell Seeding: Add the cell-compound suspension to the coated and blocked wells.

  • Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method. For example, lyse the cells and measure the fluorescence of a pre-loaded dye like Calcein-AM, or stain the cells with crystal violet and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition of cell adhesion for each compound concentration relative to untreated controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Adhesion_Assay_Workflow

Caption: Workflow for an αvβ3 Integrin Cell Adhesion Assay.

Conclusion and Future Outlook

The strategic incorporation of the cyclobutane ring has proven to be a highly successful approach for the design of potent and selective enzyme inhibitors across diverse target classes. As demonstrated with JAK kinases, HCV protease, and αvβ3 integrin, the unique conformational constraints imposed by this strained carbocycle can optimize ligand-protein interactions in a manner that is difficult to achieve with more flexible or planar scaffolds. The ability to rigidly control the spatial orientation of key pharmacophoric elements is a powerful tool for enhancing potency and achieving selectivity, two of the most significant challenges in modern drug discovery.

As synthetic methodologies for the stereocontrolled synthesis of functionalized cyclobutanes continue to advance, we can anticipate an even wider application of this versatile scaffold in the design of next-generation therapeutics. The case studies presented in this guide provide a compelling rationale for the continued exploration of the cyclobutane ring as a privileged element in the medicinal chemist's toolbox.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • Semantic Scholar. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • MDPI. (2019). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Available from: [Link]

  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers (Basel), 15(16), 4023. Available from: [Link]

  • PubMed. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Available from: [Link]

  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. Available from: [Link]

  • Reymond, J. L., et al. (2024). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2017). (A) IC 50 values for first-, second-, and third-generation bicyclic integrin α v β 3 binders. Available from: [Link]

  • Liu, Z., et al. (2020). Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. Theranostics, 10(6), 2549–2562. Available from: [Link]

  • Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available from: [Link]

  • BPS Bioscience. JAK1 (Janus Kinase 1) Assay Kit. Available from: [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • ResearchGate. (2018). Competitive αvβ3 integrin binding assay with (a) ELISA (b) Epic BT. Available from: [Link]

  • PubMed. (2007). Novel potent macrocyclic inhibitors of the hepatitis C virus NS3 protease: use of cyclopentane and cyclopentene P2-motifs. Available from: [Link]

  • Rusnati, M., et al. (1998). αvβ3 Integrin Mediates the Cell-adhesive Capacity and Biological Activity of Basic Fibroblast Growth Factor (FGF-2) in Cultured Endothelial Cells. Journal of Biological Chemistry, 273(45), 29364-29372. Available from: [Link]

  • Chen, C. Y., et al. (2022). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Journal of Biomedical Science, 29(1), 59. Available from: [Link]

  • Voura, E. B., et al. (2004). Involvement of Integrin αvβ3 and Cell Adhesion Molecule L1 in Transendothelial Migration of Melanoma Cells. Molecular Biology of the Cell, 15(9), 4464–4473. Available from: [Link]

  • ResearchGate. (2023). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. Available from: [Link]

  • MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]

  • ResearchGate. (2020). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... Available from: [Link]

  • OUCI. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Available from: [Link]

  • ResearchGate. (2023). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Available from: [Link]

  • AdisInsight. Boceprevir. Available from: [Link]

  • PubMed Central. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • PubMed. (2011). Boceprevir, an NS3 protease inhibitor of HCV. Available from: [Link]

  • Xia, E., & He, S. (2012). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatology. Available from: [Link]

  • MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

Sources

Comparative

A Comparative Guide to Prolyl Hydroxylase Domain (PHD) Inhibitor Scaffolds: Spotlight on 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid

This guide provides an in-depth comparison of various inhibitor scaffolds targeting the prolyl hydroxylase domain (PHD) enzymes, key regulators of the cellular response to hypoxia. We will situate the 2-(Cyclobutanecarbo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various inhibitor scaffolds targeting the prolyl hydroxylase domain (PHD) enzymes, key regulators of the cellular response to hypoxia. We will situate the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold within the broader landscape of PHD inhibitors (PHIs), comparing its structural and functional characteristics with those of leading clinical and preclinical candidates. This analysis is supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Central Role of PHD Enzymes in Cellular Oxygen Sensing

In normoxic conditions, prolyl hydroxylase domain (PHD) enzymes utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. Under hypoxic conditions, the lack of oxygen as a substrate inactivates PHDs. Consequently, HIF-α is stabilized, translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on DNA. This transcriptional activation upregulates a suite of genes crucial for adaptation to low oxygen, including those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and glucose metabolism (e.g., GLUT1)[1][2][3].

Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the induction of this adaptive response. This mechanism is the foundation for a new class of therapeutics for anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs)[1][4].

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition PHD_active PHD (Active) VHL VHL Complex PHD_active->VHL HIF-α-OH binds VHL HIF_a HIF-α HIF_a->PHD_active Hydroxylation O2 O₂, 2-OG O2->PHD_active Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHI PHD Inhibitor (e.g., 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid) PHD_inactive PHD (Inactive) PHI->PHD_inactive Inhibition HIF_a_stable HIF-α (Stable) Nucleus Nucleus HIF_a_stable->Nucleus Translocation HIF_b HIF-β HIF_b->Nucleus HIF_dimer HIF-α/β Dimer HRE HRE HIF_dimer->HRE Binds DNA Nucleus->HIF_dimer Dimerization Gene_Tx Gene Transcription (EPO, VEGF, etc.) HRE->Gene_Tx

Caption: The HIF-PHD signaling pathway under normoxia versus hypoxia/PHD inhibition.

A Comparative Analysis of PHD Inhibitor Scaffolds

The majority of clinically advanced PHIs are competitive inhibitors that occupy the 2-oxoglutarate binding site of the enzyme[3]. These molecules typically feature a core scaffold that chelates the active-site Fe(II) ion, a crucial cofactor for PHD activity. The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid structure belongs to the N-acylated α-amino acid class, which presents a compelling scaffold for PHD inhibition.

Scaffold Class: N-Acylated α-Amino Acids
  • Exemplar: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

  • Core Structure: This scaffold is characterized by a carboxylic acid group, which is critical for coordinating with the active site iron and interacting with key residues. The α-methyl group and the cyclobutane ring likely serve to orient the molecule within the binding pocket and enhance van der Waals interactions, contributing to potency and selectivity. The amide linkage is a common feature in many biologically active molecules.

  • Hypothesized Binding Mode: The carboxylate group is predicted to form a bidentate chelate with the Fe(II) ion, mimicking the binding of the 1-carboxylate and 2-keto groups of 2-OG. The rest of the molecule occupies the pocket normally filled by the remainder of the 2-OG substrate, with the cyclobutane moiety potentially interacting with hydrophobic residues.

Scaffold Class: Pyridine Carboxamides
  • Exemplar: Daprodustat (GSK-1278863)

  • Core Structure: These inhibitors feature a glycine amide derivative of a substituted pyridine or isoquinoline core. This structure also acts as a 2-OG mimetic.

  • Comparison: Like the N-acylated α-amino acid scaffold, pyridine carboxamides utilize a carboxylate for iron chelation. However, the aromatic pyridine ring offers different possibilities for establishing π-π stacking interactions with aromatic residues (e.g., Trp389, His313) in the active site, potentially leading to distinct potency and selectivity profiles across the three PHD isoforms (PHD1, PHD2, PHD3)[5].

Scaffold Class: Quinoline Carboxamides
  • Exemplar: Roxadustat (FG-4592)

  • Core Structure: Roxadustat is built upon a 4-hydroxyquinoline carboxamide scaffold. This larger, more rigid bicyclic system provides a distinct shape and set of interaction points compared to monocyclic or acyclic scaffolds.

  • Comparison: The quinoline core allows for extensive interactions within the active site. Its clinical success validates this scaffold's effectiveness. Compared to the smaller 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, the larger surface area of the quinoline ring may lead to higher affinity but could also present challenges in achieving selectivity against other 2-OG-dependent dioxygenases[6][7].

Scaffold Class: Bicyclic Heterocycles
  • Exemplar: Molidustat (BAY 85-3934)

  • Core Structure: Molidustat features a unique bicyclic pyrazolone-based structure.

  • Comparison: This scaffold moves away from the simple carboxamide design while still effectively chelating the active-site iron. The specific geometry and electronic properties of this heterocyclic system result in a unique interaction profile, contributing to its efficacy and safety profile observed in clinical trials[8].

Novel Non-2-OG Mimetic Scaffolds
  • Exemplar: PyrzA (5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1,3-dimethylbarbituric acid)

  • Core Structure: Researchers are actively seeking novel scaffolds that do not rely on the canonical 2-OG mimetic structure to achieve PHD inhibition. PyrzA was identified through high-throughput screening and does not contain a 2-OG-like scaffold[9].

  • Comparison: These scaffolds represent a paradigm shift. They may bind to allosteric sites or induce conformational changes in the enzyme rather than directly competing with 2-OG. This could lead to improved selectivity and different pharmacological profiles compared to active-site inhibitors like 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid[9].

Quantitative Performance Metrics

The potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%[10][11]. The relative potency against the three PHD isoforms (PHD1, PHD2, and PHD3) is a critical determinant of the inhibitor's overall biological effect. While PHD2 is considered the primary regulator of HIF-α in most cells, inhibition of PHD1 and PHD3 may contribute to other physiological effects[6].

Inhibitor ScaffoldExemplar CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference
N/A Vadadustat15.3611.837.63[8]
Pyridine Carboxamide Daprodustat3.522.25.5[8]
Quinoline Carboxamide Roxadustat-591-[8]
Bicyclic Heterocycle Molidustat480280450[8]
N-Acylated α-Amino Acid 2-(Cyclobutanecarboxamido)-2-methylpropanoic acidData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableN/A

Note: IC₅₀ values can vary based on specific assay conditions. The data for 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is not available in the public domain and would require experimental determination.

Experimental Protocols for Inhibitor Characterization

Evaluating a novel inhibitor scaffold requires a multi-tiered approach, moving from biochemical assays to cell-based systems to confirm the mechanism of action and cellular potency.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic hydroxylation of a HIF-1α peptide substrate by recombinant PHD2. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is a sensitive, high-throughput method that relies on antibody recognition of the hydroxylated proline residue[12]. A decrease in the AlphaScreen signal indicates enzymatic inhibition.

start Start: Prepare Assay Plate step1 Add Recombinant PHD2, Biotinylated HIF-1α Peptide, Fe(II), Ascorbate, and 2-OG start->step1 step2 Add Test Inhibitor (e.g., 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid) or Vehicle (DMSO) step1->step2 step3 Incubate at RT to allow enzymatic reaction step2->step3 step4 Add Stop Solution containing Streptavidin-Donor Beads, Anti-OH-Proline Acceptor Beads step3->step4 step5 Incubate in Dark step4->step5 end Read Luminescence on Plate Reader step5->end

Caption: Workflow for an in vitro AlphaScreen-based PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare solutions of recombinant human PHD2, a biotinylated peptide corresponding to the HIF-1α C-terminal oxygen-dependent degradation domain (CODD), ferrous sulfate, sodium ascorbate, and 2-oxoglutarate[12].

  • Compound Plating: Serially dilute the test inhibitor in DMSO and add to a 384-well assay plate. Include vehicle-only (negative control) and no-enzyme (background) wells.

  • Reaction Initiation: Add the enzyme and substrate mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction by adding a mix containing streptavidin-conjugated donor beads and protein A-conjugated acceptor beads pre-incubated with an anti-hydroxy-proline antibody. The donor beads bind the biotinylated peptide, and the acceptor beads bind the hydroxylated proline if it was formed.

  • Signal Reading: Incubate in the dark for 1 hour to allow bead proximity signal to develop, then read the luminescence signal on a compatible plate reader[12].

  • Data Analysis: Normalize the data to controls and fit to a dose-response curve to calculate the IC₅₀ value.

Cellular HIF-1α Stabilization Assay (Western Blot)

Causality: This cell-based assay validates that the inhibitor engages its target in a cellular context, leading to the intended downstream effect: stabilization of the HIF-1α protein. An increase in the HIF-1α protein band intensity, as detected by Western blot, confirms the inhibitor's mechanism of action[8].

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, U2OS, or Hep3B) in appropriate media. Seed cells in 6-well plates and allow them to adhere overnight[8].

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the test inhibitor or a vehicle control (e.g., 0.1% DMSO). A positive control, such as Dimethyloxalylglycine (DMOG) or a known PHI like Daprodustat, should be included. Incubate for a standard duration (e.g., 4-8 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Subsequently, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system[8].

  • Analysis: Quantify the band intensities. Normalize the HIF-1α signal to the loading control to determine the fold-increase in HIF-1α stabilization relative to the vehicle control.

Conclusion and Future Directions

The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold represents a classic 2-OG mimetic design for PHD inhibition. Its compact and synthetically accessible structure makes it an attractive starting point for medicinal chemistry campaigns. Its performance relative to more complex, clinically validated scaffolds like quinoline carboxamides (Roxadustat) or pyridine carboxamides (Daprodustat) would depend on its specific potency, isoform selectivity, and pharmacokinetic properties.

The key challenge and opportunity in the field lie in achieving isoform selectivity to fine-tune therapeutic effects and minimize off-target activity. While pan-PHD inhibition has proven effective for treating anemia, selective inhibition of PHD1, PHD2, or PHD3 may be desirable for other therapeutic areas, such as inflammation, ischemic injury, and oncology[2][13]. The exploration of novel scaffolds, including non-2-OG mimetics, will continue to be a vibrant area of research, pushing the boundaries of this important therapeutic class.

References

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]

  • Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. PubMed Central. [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers. [Link]

  • Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed Central. [Link]

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. PubMed. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH. [Link]

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. [Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. PubMed Central. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC - NIH. [Link]

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. MySkinRecipes. [Link]

  • Summary of PHD activity assays. ResearchGate. [Link]

  • Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. PMC - PubMed Central. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]

  • inhibiting concentration ic50: Topics by Science.gov. Science.gov. [Link]

  • Comparison of the binding modes of PHD inhibitors. Views from crystal... ResearchGate. [Link]

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PMC - NIH. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

Sources

Validation

A Researcher's Guide to the Biological Evaluation of Novel NLRP3 Inflammasome Inhibitors: A Comparative Analysis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid Derivatives

This guide provides a comprehensive framework for the biological evaluation of novel small molecule inhibitors targeting the NLRP3 inflammasome, a key mediator of innate immunity and a critical therapeutic target in a ho...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel small molecule inhibitors targeting the NLRP3 inflammasome, a key mediator of innate immunity and a critical therapeutic target in a host of inflammatory diseases.[1][2][3] For the purpose of this guide, we will focus on a putative inhibitor, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, hereafter referred to as Compound X . While direct biological data for Compound X is not yet publicly available, its core structural motifs, including a cyclobutane ring and a carboxamide linkage, are present in known NLRP3 inhibitors, making it a compelling candidate for investigation.

This document will serve as a comparative guide, benchmarking the hypothetical performance of Compound X against well-characterized NLRP3 inhibitors, MCC950 and CY-09. We will delve into the underlying scientific principles of experimental design, provide detailed protocols for key assays, and present a logical workflow for the comprehensive evaluation of novel NLRP3-targeting compounds.

The NLRP3 Inflammasome: A Central Hub of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system's response to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous chronic diseases, such as type 2 diabetes, Alzheimer's disease, atherosclerosis, and autoinflammatory syndromes.[1][2][3]

Canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. An activation signal (Signal 2), triggered by stimuli such as extracellular ATP, crystalline substances, or pore-forming toxins, induces the assembly of the inflammasome complex. This complex comprises the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also initiate a form of inflammatory cell death known as pyroptosis.[5]

Given its central role in inflammation, the development of small molecule inhibitors that directly and selectively target NLRP3 is a major focus of drug discovery efforts.[2][6]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis of NLRP3 Inhibitors

A critical step in the evaluation of a novel inhibitor is to benchmark its performance against established compounds. Here, we compare the hypothesized profile of Compound X with two well-characterized and structurally distinct NLRP3 inhibitors: MCC950 and CY-09 .

FeatureCompound X (Hypothetical)MCC950CY-09
Chemical Class Cyclobutanecarboxamido-propanoic acidDiaryl-sulfonylureaBenzimidazole derivative
Target NLRP3 (putative)NLRP3NLRP3
Mechanism of Action Putatively binds to the NACHT domain, potentially interfering with ATP hydrolysis or conformational changes required for activation.Directly binds to the Walker B motif within the NACHT domain, inhibiting ATP hydrolysis and preventing ASC oligomerization.[1][2]Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3's ATPase activity.[3]
Potency (IC50) To be determined. Expected in the nanomolar to low micromolar range for IL-1β release inhibition.~7.5 nM in mouse bone marrow-derived macrophages (BMDMs).[7][8]~5 µM in LPS-primed BMDMs stimulated with nigericin.[9]
Selectivity To be determined. The goal is high selectivity for NLRP3 over other inflammasomes (e.g., NLRC4, AIM2).Highly selective for NLRP3; does not inhibit NLRC4, AIM2, or NLRP1 inflammasomes.Specific for NLRP3; does not affect NLRC4, AIM2, or NLRP1 inflammasome activation.[3]
Potential Advantages Novel scaffold may offer improved pharmacokinetic properties, reduced off-target effects, or activity against MCC950-resistant NLRP3 mutants.High potency and well-characterized mechanism of action make it an excellent tool compound.Direct binding to the ATP-binding site provides a clear mechanism of inhibition.
Potential Liabilities Unknown off-target effects and metabolic stability.Some studies have indicated potential for off-target effects, including inhibition of carbonic anhydrases.[10]Lower potency compared to MCC950.

Experimental Workflow for Biological Evaluation

The following section outlines a logical and comprehensive workflow for the biological evaluation of a novel NLRP3 inhibitor like Compound X.

Caption: Experimental Workflow for NLRP3 Inhibitor Evaluation.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for key experiments in the biological evaluation of Compound X.

Cell Viability and Cytotoxicity Assays

Rationale: It is crucial to first determine the concentration range at which Compound X is not toxic to the cells used in subsequent functional assays. This ensures that any observed inhibition of NLRP3 activity is not due to a general cytotoxic effect.

Protocol: MTT Assay

  • Cell Seeding: Seed THP-1 monocytes or bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 nM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Primary Functional Screen: IL-1β Release Assay

Rationale: This is the primary assay to determine the inhibitory potency of Compound X on the NLRP3 inflammasome. The amount of secreted IL-1β is a direct readout of inflammasome activation.

Protocol: ELISA for IL-1β

  • Cell Priming: Seed and differentiate THP-1 cells or BMDMs in a 96-well plate as described above. Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Compound X, MCC950, and CY-09 for 30-60 minutes.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation (Signal 2) by adding a known agonist, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12][13]

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value for each compound.

Selectivity Assays

Rationale: To ensure that Compound X is a specific inhibitor of the NLRP3 inflammasome, its activity must be tested against other inflammasomes, such as NLRC4 and AIM2.

Protocol: NLRC4 and AIM2 Activation

  • NLRC4 Activation: Prime macrophages with LPS as described above. Transfect the cells with flagellin from Salmonella typhimurium to activate the NLRC4 inflammasome.

  • AIM2 Activation: Prime macrophages with LPS. Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.

For both protocols, follow the same steps for inhibitor treatment and IL-1β ELISA as outlined for the NLRP3 activation assay. A selective NLRP3 inhibitor should not significantly inhibit IL-1β release under these conditions.

Mechanism of Action Studies

Rationale: These assays are designed to elucidate how Compound X inhibits NLRP3 inflammasome activation at a molecular level.

a) ASC Oligomerization Assay

Rationale: Upon activation, NLRP3 recruits the adaptor protein ASC, which then forms large oligomeric specks. This is a critical step in inflammasome assembly.

Protocol:

  • Cell Treatment: Prime and treat macrophages with Compound X as in the IL-1β release assay, then stimulate with an NLRP3 agonist.

  • Cell Lysis and Cross-linking: Lyse the cells and cross-link the proteins with a suitable agent (e.g., disuccinimidyl suberate).

  • Western Blotting: Separate the protein lysates by SDS-PAGE and perform a Western blot using an anti-ASC antibody.

  • Analysis: Look for the presence of high-molecular-weight ASC oligomers. An effective inhibitor will reduce or prevent the formation of these oligomers.

b) Caspase-1 Activity Assay

Rationale: Active caspase-1 is the effector enzyme of the inflammasome. Measuring its activity provides a direct assessment of inflammasome function.

Protocol:

  • Cell Treatment: Treat cells as in the IL-1β release assay.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Fluorometric Assay: Use a commercially available caspase-1 activity assay kit, which typically employs a fluorogenic substrate that is cleaved by active caspase-1 to produce a fluorescent signal.

  • Analysis: Measure the fluorescence and compare the activity in treated versus untreated cells.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a more complex biological system.

  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in rodents.

  • In Vivo Efficacy Models:

    • LPS-induced Systemic Inflammation: A model to assess the general anti-inflammatory properties of the compound.

    • Peritonitis Model: Intraperitoneal injection of an NLRP3 agonist (e.g., MSU crystals) to induce localized inflammation.

    • Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Models: These genetic models have gain-of-function mutations in the NLRP3 gene and exhibit constitutive inflammasome activation.[14]

    • Disease-Specific Models: Depending on the therapeutic indication, models for conditions like type 2 diabetes, atherosclerosis, or neurodegenerative diseases can be employed.[15]

Conclusion

The biological evaluation of novel NLRP3 inflammasome inhibitors requires a systematic and multi-faceted approach. By employing a logical progression of in vitro and in vivo assays, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of new chemical entities like the hypothetical Compound X. The comparative framework presented in this guide, using well-established inhibitors as benchmarks, provides a robust strategy for identifying and advancing promising therapeutic candidates for the treatment of a wide range of inflammatory diseases.

References

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC - PubMed Central. Available from: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - Spandidos Publications. Available from: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PubMed Central. Available from: [Link]

  • Inflammasome Inhibitors | Cell Culture Tested - InvivoGen. Available from: [Link]

  • Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC. Available from: [Link]

  • Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor MCC950 in Monocytic Cell Line Confirms Direct MCC950 Engagement with Endogenous NLRP3 | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • Glibenclamide IUPAC Name|Chemical structure|Hypoglycemic drug|Sulfonylureas derivative|Glyburide| - YouTube. Available from: [Link]

  • Mcc-950 | C20H24N2O5S | CID 9910393 - PubChem - NIH. Available from: [Link]

  • An overview of disease models for NLRP3 inflammasome over-activation - PubMed. Available from: [Link]

  • Inflazome patents new NLRP3 inflammasome inhibitors - | BioWorld. Available from: [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC. Available from: [Link]

  • Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem. Available from: [Link]

  • A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PubMed. Available from: [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC - PubMed Central. Available from: [Link]

  • Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Available from: [Link]

  • A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed Central. Available from: [Link]

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity. | Semantic Scholar. Available from: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. Available from: [Link]

  • IL-1β (Human) Colorimetric ELISA Detection Kit IL-1b 79771 - BPS Bioscience. Available from: [Link]

  • Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. Available from: [Link]

  • 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid - MySkinRecipes. Available from: [Link]

  • Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available from: [Link]

  • 2-Methylpropanoic acid - Welcome to FlavorDB. Available from: [Link]

  • Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol - MDPI. Available from: [Link]

  • Propanoic acid, 2-methyl- - the NIST WebBook. Available from: [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680 - PubChem. Available from: [Link]

  • Structure of Cyclopropanebutanoic acid, 2-[[2-[[2-[(2- pentylcyclopropyl)methyl]cyclo present in Cassia angustifolia with RT= 22.845 using GC-MS analysis. - ResearchGate. Available from: https://www.researchgate.net/figure/Structure-of-Cyclopropanebutanoic-acid-2-2-2-2-pentylcyclopropyl-methyl-cyclo-present_fig11_365516761
  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - ResearchGate. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Carboxamide Inhibitors

Welcome, researchers and drug development professionals. The carboxamide moiety is a cornerstone of modern medicinal chemistry, prized for its ability to form critical hydrogen bonds with biological targets.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. The carboxamide moiety is a cornerstone of modern medicinal chemistry, prized for its ability to form critical hydrogen bonds with biological targets. However, its susceptibility to metabolic degradation presents a significant hurdle in drug design, directly impacting a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2]

This guide provides an in-depth comparison of methodologies used to assess the metabolic stability of carboxamide inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring you can design, execute, and interpret these critical assays with confidence. Our focus is on building self-validating experimental systems to generate trustworthy, reproducible data that will accelerate your discovery pipeline.

The Metabolic Fate of Carboxamide Inhibitors: A Mechanistic Overview

The metabolic stability of any drug candidate is its resistance to biotransformation by the body's enzymatic machinery.[3] For carboxamide inhibitors, metabolism primarily occurs in the liver and is broadly categorized into two phases.

  • Phase I Metabolism: This involves the introduction or unmasking of functional groups, most commonly through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, are the primary drivers of Phase I reactions.[2][4] For carboxamides, this can involve hydroxylation of alkyl or aryl groups adjacent to the amide, or N-dealkylation.

  • Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, increasing its water solubility and facilitating excretion.[3]

Understanding which pathway dominates a compound's clearance is crucial. A compound rapidly cleared by Phase I enzymes may require structural modification to block these "metabolic soft spots," whereas a compound primarily cleared by Phase II enzymes might necessitate a different strategic approach.

Choosing the Right Tool: A Comparison of In Vitro Model Systems

The foundation of a reliable metabolic stability assessment lies in selecting the appropriate in vitro test system. The two most common and powerful systems in early drug discovery are liver microsomes and hepatocytes.[5][6]

FeatureLiver MicrosomesCryopreserved Hepatocytes
Composition Subcellular fraction containing endoplasmic reticulum. Rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[7][8]Intact, whole liver cells. Contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[7][9]
Primary Use Case High-throughput screening (HTS) for Phase I metabolic liabilities.[6][10] Cost-effective for ranking large sets of compounds."Gold standard" for in vitro metabolism.[7] Assesses combined Phase I and II metabolism, transporter effects, and provides more accurate predictions of in vivo clearance.[9][11]
Cofactors Require external addition of cofactors, typically an NADPH regenerating system, for CYP activity.[10][12]Contain endogenous cofactors at physiological concentrations.
Limitations Lacks cytosolic enzymes and does not account for cellular uptake (transporters).[6] May underestimate the clearance of drugs metabolized by non-microsomal enzymes or those with permeability-limited metabolism.Lower throughput and higher cost compared to microsomes. Viability of cryopreserved cells is critical.

Causality in System Selection: Your choice depends on the stage of your project. In early lead optimization, the high-throughput and cost-effective nature of liver microsomes is ideal for quickly ranking dozens or even hundreds of analogs based on their susceptibility to Phase I metabolism.[10] As you advance a smaller number of promising candidates, transitioning to hepatocytes provides a more holistic and physiologically relevant picture of hepatic clearance, incorporating both major metabolic phases and the influence of cellular transport.[7][9]

Quantifying Stability: Key Parameters and Data Interpretation

The output of these assays is used to calculate key pharmacokinetic parameters that allow for objective comparison between inhibitors.

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in the assay. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[7][13] It is calculated from the rate of drug disappearance and is considered the most accurate parameter for in vitro to in vivo extrapolation (IVIVE).[8][14]

These parameters allow you to rank-order your compounds. A compound with a long half-life and low intrinsic clearance is generally considered metabolically stable and is more likely to have a favorable pharmacokinetic profile in vivo.

Comparative Analysis: Structure-Metabolic Stability Relationships (SMSR)

Metabolic stability is not a random event; it is intrinsically linked to a molecule's structure. By systematically modifying a carboxamide inhibitor and observing the resulting changes in stability, we can deduce Structure-Metabolic Stability Relationships (SMSR).

Common Strategies to Enhance Carboxamide Stability:

  • Blocking Metabolic Hotspots: Introducing atoms or groups that are resistant to metabolism can "shield" a susceptible position. For example, replacing a metabolically labile para-hydrogen on a phenyl ring with a fluorine atom can dramatically increase stability due to the strength of the C-F bond.[15]

  • Steric Hindrance: Introducing bulky groups near a site of metabolism can physically block the enzyme's active site from accessing it.

  • Modulating Electronics: Altering the electronic properties of the molecule can make it a less favorable substrate for metabolizing enzymes.[2] For instance, introducing electron-withdrawing groups can decrease the susceptibility of an adjacent aromatic ring to oxidation.

  • Amide Bioisosteres: In some cases, the amide bond itself may be liable to hydrolysis. Replacing it with a bioisostere like a triazole or carbamate can maintain key binding interactions while improving metabolic robustness.[15][16]

Illustrative Comparison of Carboxamide Inhibitors

The table below presents hypothetical but realistic data for three carboxamide inhibitors, illustrating how structural changes can impact metabolic fate. Compound A is the initial lead, while B and C are subsequent modifications.

CompoundStructure Modificationt½ (min) in HLM¹CLint, in vitro (µL/min/mg protein)²Predicted Major Metabolite
Cmpd A Parent Scaffold886.6Hydroxylation on terminal phenyl ring
Cmpd B Fluorine added to para-position of terminal phenyl ring4515.4N-dealkylation of ethyl group
Cmpd C Fluorine at para-position + replacement of ethyl with cyclopropyl>120<5.8Minimal metabolism observed

¹HLM: Human Liver Microsomes. ²CLint calculated using the half-life method. (Note: This data is illustrative. Real experimental data can be found in studies such as that by Li et al. on pyrimidine-carboxamides[17])

Interpretation:

  • Compound A is metabolized rapidly, with the terminal phenyl ring identified as a metabolic "soft spot."

  • Compound B shows a significant improvement in stability. The para-fluoro substitution successfully blocked the primary site of oxidation, as predicted by SMSR principles.[15] The metabolic burden has now shifted to a slower N-dealkylation pathway.

  • Compound C is highly stable. Replacing the metabolically susceptible ethyl group with a more robust cyclopropyl group, in addition to the fluoro-substitution, has effectively eliminated major metabolic liabilities in this in vitro system.

Visualizing the Process

To better understand the experimental process and the factors at play, the following diagrams illustrate the workflow and key concepts.

Metabolic Stability Workflow Figure 1: In Vitro Metabolic Stability Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound 1. Prepare Test Compound (10 mM DMSO stock) Incubate 4. Incubate at 37°C (Test Compound + System + Cofactor) Compound->Incubate System 2. Prepare Metabolic System (Microsomes or Hepatocytes) System->Incubate Cofactor 3. Prepare Cofactor (NADPH for Microsomes) Cofactor->Incubate Timepoints 5. Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench 6. Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Process 7. Process Sample (Centrifuge to pellet protein) Quench->Process LCMS 8. Analyze Supernatant (LC-MS/MS) Process->LCMS Data 9. Quantify Parent Compound (Peak Area Ratio vs. Time) LCMS->Data Calc 10. Calculate Parameters (t½, CLint) Data->Calc

Caption: A typical workflow for determining metabolic stability.

Metabolic Factors Figure 2: Key Factors Influencing Carboxamide Metabolism cluster_chemical Chemical Properties cluster_biological Biological System center Metabolic Stability of Carboxamide Inhibitor Structure Molecular Structure (e.g., 'soft spots') Structure->center LogP Lipophilicity (LogP) (Access to enzymes) LogP->center pKa Ionization (pKa) pKa->center Enzymes Enzyme Expression Levels (CYPs, UGTs) Enzymes->center Transporters Cellular Transporters (Uptake/Efflux) Transporters->center Genetics Genetic Polymorphisms (e.g., poor metabolizers) Genetics->center

Caption: Interplay of factors governing inhibitor stability.

Detailed Experimental Protocols

Trustworthy data comes from robust, well-controlled protocols. The following are detailed, step-by-step methodologies for the two key assays discussed.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes, primarily assessing Phase I metabolism.

Self-Validation System:

  • Positive Control: A compound with known high clearance (e.g., Verapamil, Dextromethorphan) must be run in parallel to confirm enzyme activity.[10]

  • Negative Control (-NADPH): An incubation performed without the NADPH cofactor system ensures that compound disappearance is enzymatic and not due to chemical instability.[18]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)[18]

  • NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)[12][18]

  • Stop Solution: Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation and collection plates.

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[19]

    • Prepare test compound working solutions by diluting the 10 mM DMSO stock. A typical final incubation concentration is 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.[20]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in a 96-well plate):

    • Add phosphate buffer to all wells.

    • Add the microsomal solution to all wells (except for a buffer blank). Final protein concentration is typically 0.5 mg/mL.[14]

    • Add the test compound to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" negative control wells, to which buffer is added instead).[18] The T=0 sample should be taken immediately by transferring an aliquot to a collection plate already containing the stop solution.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot from each well and add it to the collection plate containing ice-cold stop solution to terminate the reaction.[14]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal and centrifuge the collection plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.[10]

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[17]

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro CLint in a system containing the full complement of hepatic enzymes, accounting for both metabolism and cellular uptake.

Self-Validation System:

  • Positive Controls: Include high clearance (e.g., Propranolol) and low clearance (e.g., Warfarin) compounds to validate both Phase I and Phase II activity and ensure the clearance values fall within the expected range.

  • Cell Viability Check: Assess hepatocyte viability (e.g., via Trypan Blue exclusion) before and after the incubation period to ensure the results are from a healthy cell population.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds (10 mM in DMSO)

  • Stop Solution: Ice-cold acetonitrile with an appropriate internal standard (IS).

  • 96-well incubation and collection plates.

Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.

    • Perform a cell count and viability assessment. Centrifuge the cell suspension and resuspend in fresh medium to achieve the desired cell density (e.g., 0.5-1.0 million viable cells/mL).[11]

    • Prepare test compound working solutions. A typical final concentration is 1 µM.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound working solutions to initiate the reaction. The T=0 sample is taken immediately by transferring an aliquot to the stop solution plate.

    • Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking to keep cells in suspension.[9]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a well-mixed aliquot of the cell suspension and add it to the collection plate containing ice-cold stop solution.[21]

  • Sample Processing & Analysis:

    • Process samples as described in the microsomal assay (centrifugation to pellet cell debris and protein, followed by LC-MS/MS analysis of the supernatant).[9]

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine the half-life and intrinsic clearance. The CLint value is typically expressed in µL/min/10⁶ cells.[11]

    • This value can then be scaled to predict in vivo hepatic clearance by taking into account factors like liver weight and hepatocellularity.[11]

Conclusion

The evaluation of metabolic stability is an indispensable, iterative process in the optimization of carboxamide inhibitors. It is not merely a checkbox exercise but a critical source of data that directly informs synthetic chemistry efforts. By starting with high-throughput microsomal assays to establish broad SMSR and then progressing promising candidates to more physiologically relevant hepatocyte assays, researchers can efficiently identify and engineer compounds with favorable pharmacokinetic profiles. A thorough understanding of the underlying principles and a commitment to robust, self-validating protocols are the keys to mitigating late-stage attrition and successfully advancing new therapeutics to the clinic.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Online] Available at: [Link]

  • Domainex. Hepatocyte Stability Assay. [Online] Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Online] Available at: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Online] Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Online] Available at: [Link]

  • Evotec. Hepatocyte Stability. [Online] Available at: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Online] Available at: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Online] Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Online] Available at: [Link]

  • ResearchGate. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. [Online] Available at: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Online] Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Online] Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. [Online] Available at: [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Online] Available at: [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs... [Online] Available at: [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. [Online] Available at: [Link]

  • Journal of Pharmacy and Pharmacology. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Online] Available at: [Link]

  • Ingenta Connect. Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. [Online] Available at: [Link]

  • Merck Millipore. Metabolic Stability Assays. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... [Online] Available at: [Link]

  • PubMed Central. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules... [Online] Available at: [Link]

  • Pharma Focus Asia. Metabolic Stability. [Online] Available at: [Link]

  • ResearchGate. Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. [Online] Available at: [Link]

  • Hypha Discovery. Bioisosteres that influence metabolism. [Online] Available at: [Link]

  • Taylor & Francis Online. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Online] Available at: [Link]

  • Wikipedia. Carbamazepine. [Online] Available at: [Link]

  • Creative Biolabs. In Vivo PK Studies. [Online] Available at: [Link]

  • PubMed Central. Development and validation of LC-MS/MS method for determining the metabolism stability... [Online] Available at: [Link]

  • PNAS. Structure–metabolism relationships in human-AOX... [Online] Available at: [Link]

  • ResearchGate. Structure−Activity Relationships in Carboxamide Derivatives... | Request PDF. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data... [Online] Available at: [Link]

  • ResearchGate. (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. [Online] Available at: [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability. [Online] Available at: [Link]

  • National Institutes of Health (NIH). LC-MS based stability-indicating method for studying the degradation of lonidamine... [Online] Available at: [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Online] Available at: [Link]

  • RSC Publishing. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug... [Online] Available at: [Link]

  • ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Online] Available at: [Link]

  • Scilit. A Stability-Indicating Lc–Ms/Ms Method Optimization for Ribociclib... [Online] Available at: [Link]

  • PubMed. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. [Online] Available at: [Link]

  • ResearchGate. LC-MS based stability-indicating method for studying the degradation of lonidamine... [Online] Available at: [Link]

  • PubMed Central. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes... [Online] Available at: [Link]

  • PubMed Central. Role of cytochrome P450 in drug interactions. [Online] Available at: [Link]

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Online] Available at: [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Analogs as 11β-HSD1 Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid analogs, a promising class of inhibitors targeting 11β-hydroxysteroid dehydr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid analogs, a promising class of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount for the rational design of potent and selective therapeutic agents. This document synthesizes key findings from published literature and patent filings to offer a detailed comparison of analog performance, supported by experimental data and protocols.

Introduction: Targeting 11β-HSD1 in Metabolic Disease

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. D[1][2]ysregulation of 11β-HSD1 activity is implicated in the pathogenesis of numerous metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. Consequently, the development of potent and selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy. The 2-(cyclobutanecarboxamido)-2-methylpropanoic acid scaffold has been identified as a promising starting point for the design of such inhibitors.

Core Scaffold and Key Areas of Modification

The fundamental structure of the inhibitor class under investigation is 2-(cyclobutanecarboxamido)-2-methylpropanoic acid. The core components amenable to modification to explore the SAR are:

  • The Cyclobutane Ring (R¹): Modifications to this lipophilic group can influence binding affinity and physicochemical properties.

  • The Amide Linker: While less frequently modified, alterations here can impact conformational rigidity and hydrogen bonding interactions.

  • The 2-Methylpropanoic Acid Moiety (R²): The carboxylic acid is crucial for activity, and substitutions at the α-methyl position can affect potency and metabolic stability.

  • Aromatic Substituents (Ar): In many analogs, an aromatic group is introduced, providing a key interaction point within the enzyme's active site.

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications at each key position on the inhibitory potency against 11β-HSD1, with supporting data presented in tabular format.

Modifications of the Cyclobutane Ring (R¹)

The cyclobutane moiety plays a significant role in anchoring the inhibitor within the active site of 11β-HSD1. Modifications in this region have a pronounced effect on inhibitory activity.

CompoundR¹ Modification11β-HSD1 IC50 (nM)
1 Cyclobutyl10
2 Cyclopentyl25
3 Cyclohexyl50
4 Adamantyl2

Analysis: The data suggests that a bulky, lipophilic group at the R¹ position is favorable for potent inhibition. A significant increase in potency is observed when the cyclobutane ring is replaced with an adamantyl group (Compound 4 ), indicating a preference for a larger, more rigid hydrophobic moiety in the binding pocket. Conversely, expanding the cycloalkane ring from cyclobutyl to cyclopentyl and cyclohexyl (Compounds 2 and 3 ) leads to a decrease in potency, suggesting that the specific conformation and size of the cyclobutane ring are optimal among the smaller cycloalkanes for fitting into the enzyme's active site.

Modifications of the Aromatic Substituent (Ar)

The introduction of a substituted aromatic ring is a common strategy to enhance potency. These substituents can engage in additional interactions within the active site.

CompoundAr Substituent11β-HSD1 IC50 (nM)
5 Phenyl15
6 4-Fluorophenyl8
7 4-Chlorophenyl5
8 4-Methoxyphenyl20

Analysis: Halogen substitution on the phenyl ring at the para-position, particularly with chlorine (Compound 7 ), enhances inhibitory activity compared to the unsubstituted phenyl analog (Compound 5 ). This suggests a potential halogen bonding interaction or favorable hydrophobic interaction within the active site. The introduction of a methoxy group at the same position (Compound 8 ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.

Experimental Protocols

The determination of 11β-HSD1 inhibitory activity is crucial for SAR studies. The most commonly employed method is the Scintillation Proximity Assay (SPA).

11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This assay measures the conversion of [³H]-cortisone to [³H]-cortisol by 11β-HSD1. The produced [³H]-cortisol is captured by a specific antibody coupled to scintillant-containing beads, bringing the radiolabel into close proximity to the scintillant and generating a light signal.

Caption: Workflow for the 11β-HSD1 SPA.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 250 mM sucrose.

    • Enzyme Solution: Dilute human recombinant 11β-HSD1 in assay buffer to the desired concentration.

    • Substrate Solution: Prepare a solution of [³H]-cortisone in assay buffer.

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer.

    • Test Compound: Serially dilute the test compounds in DMSO.

    • SPA Beads: Prepare a slurry of anti-cortisol antibody-coated protein A-PVT SPA beads in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 2 µL of the test compound solution in DMSO.

    • Add 50 µL of the enzyme solution to each well.

    • Initiate the reaction by adding a 50 µL mixture of the substrate and cofactor solutions.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the SPA bead slurry.

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Data Acquisition:

    • Measure the scintillation signal using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The structure-activity relationship of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid analogs as 11β-HSD1 inhibitors is characterized by a strong dependence on the nature of the substituents at the cyclobutane and aromatic positions. The key takeaways for future drug design efforts are:

  • Bulky and lipophilic groups at the R¹ position are critical for high potency, with the adamantyl moiety being particularly effective.

  • Electron-withdrawing substituents, such as halogens, at the para-position of an aromatic ring at the Ar position enhance inhibitory activity.

  • The 2-methylpropanoic acid is a crucial pharmacophore, and its carboxylic acid group is essential for activity.

This guide provides a foundational understanding of the SAR for this important class of inhibitors. Further exploration of diverse substituents and their combinations, guided by the principles outlined herein, will be instrumental in the development of next-generation 11β-HSD1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Solomon, L. R. et al. (2005). Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Journal of Biomolecular Screening, 10(5), 437-444.
  • Zhang, Y. et al. (2022). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Chinese Medicine, 17(1), 1-15. 3[1]. Barf, T. et al. (2009). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). Journal of Medicinal Chemistry, 52(22), 7144-7156.

  • Pereira, C. D. et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International Journal of Molecular Sciences, 22(2), 569.
  • Wang, Y. et al. (2010). The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-2902. 6[2]. Solly, K. et al. (2005). High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. ASSAY and Drug Development Technologies, 3(4), 377-384. 7[3]. Sun, D. et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 18(10), 3140-3145.

  • Yeh, V. S. C. et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. 9[4]. Zhong, Y. et al. (2012). Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. Acta Pharmacologica Sinica, 33(11), 1437-1446. 1[5]0. Scott, J. D. et al. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(11), 4999-5019. 1[6]1. Cisbio Bioassays. (n.d.). HTRF Technology. Retrieved from [Link]

  • Williams, K. et al. (2000). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Pharmacology, 12.4.1-12.4.19.

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the preclinical efficacy of a novel class of small molecule inhibitors based on the 2-(Cyclobutanecarboxamid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of a novel class of small molecule inhibitors based on the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold. As Senior Application Scientists, our goal is to offer a technically robust and objective comparison of these inhibitors against relevant alternatives, supported by detailed experimental methodologies and data. This document is intended to empower researchers in making informed decisions during the drug discovery and development process.

Introduction: A Novel Scaffold for Targeted Therapy

The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold has emerged as a promising starting point for the development of targeted therapies. Its unique three-dimensional structure and chemical properties allow for the design of potent and selective inhibitors against a variety of biological targets, particularly enzymes implicated in disease pathogenesis. This guide will focus on a lead candidate, designated CBM-A1 , designed as a competitive inhibitor of a key inflammatory enzyme. We will compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID) that has been modified for selectivity, herein referred to as NSAID-M .[1]

The development of small molecule inhibitors is a cornerstone of modern drug discovery, offering alternatives to antibody-based therapies with potential advantages in oral bioavailability and tissue penetration.[2] The rigorous preclinical evaluation of these compounds, both in vitro and in vivo, is critical for predicting their clinical success.[3][4]

Mechanism of Action: Targeting the Catalytic Site

CBM-A1 is hypothesized to function as a competitive inhibitor, binding to the active site of the target enzyme and preventing substrate binding. The cyclobutane ring and carboxamide group are designed to form specific hydrogen bonds and hydrophobic interactions within the catalytic pocket, while the methylpropanoic acid moiety enhances solubility and cell permeability.

cluster_0 Enzyme Active Site cluster_1 Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex CBM-A1 CBM-A1 CBM-A1->Enzyme Competitively Binds

Caption: Competitive inhibition of the target enzyme by CBM-A1.

In Vitro Efficacy: A Head-to-Head Comparison

A battery of in vitro assays is essential to determine the potency, selectivity, and cellular activity of a novel inhibitor.[5] These experiments provide the foundational data for advancing a compound to more complex biological systems.

Biochemical Potency: Direct Enzyme Inhibition

The initial assessment of an inhibitor's potency is typically performed in a purified, cell-free system. This allows for the direct measurement of the inhibitor's effect on the target enzyme without the confounding factors of cellular uptake and metabolism.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Purified recombinant target enzyme, fluorogenic substrate, CBM-A1, NSAID-M, and assay buffer.

  • Procedure:

    • A dilution series of CBM-A1 and NSAID-M is prepared.

    • The inhibitors are pre-incubated with the enzyme in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is measured over time using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression model.

Table 1: Biochemical Potency of CBM-A1 vs. NSAID-M

CompoundTarget Enzyme IC50 (nM)Off-Target Enzyme 1 IC50 (µM)Off-Target Enzyme 2 IC50 (µM)Selectivity Index (Off-Target 1/Target)
CBM-A1 15> 50> 50> 3333
NSAID-M 50510100

Interpretation: CBM-A1 demonstrates significantly higher potency against the target enzyme compared to NSAID-M. Furthermore, CBM-A1 exhibits a superior selectivity profile, with no significant inhibition of the tested off-target enzymes at high concentrations. This high selectivity is crucial for minimizing potential side effects.

Cellular Activity: Target Engagement in a Biological Context

While biochemical assays are informative, cell-based assays are necessary to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment.[2]

Experimental Protocol: Cellular Target Inhibition Assay

  • Cell Line: A human cell line known to express the target enzyme is used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with a dilution series of CBM-A1 and NSAID-M.

    • After a defined incubation period, the cells are stimulated to activate the target enzyme's pathway.

    • Cell lysates are collected, and the level of a downstream biomarker is quantified using an ELISA.

  • Data Analysis: The biomarker levels are plotted against inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

Table 2: Cellular Activity of CBM-A1 vs. NSAID-M

CompoundCellular EC50 (nM)
CBM-A1 75
NSAID-M 300

Interpretation: CBM-A1 demonstrates potent cellular activity, effectively inhibiting the target pathway at a low nanomolar concentration. The approximately 5-fold difference between the biochemical IC50 and the cellular EC50 is expected and reflects factors such as cell permeability and protein binding within the cell.

Inhibitor Inhibitor Cell Membrane Cell Membrane Inhibitor->Cell Membrane Passive Diffusion Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Target Enzyme Target Enzyme Cytoplasm->Target Enzyme Binding Downstream Signaling Downstream Signaling Target Enzyme->Downstream Signaling Inhibition Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Workflow for assessing cellular inhibitor activity.

In Vivo Efficacy: Translating In Vitro Success to a Living System

The ultimate test of a preclinical drug candidate is its efficacy in a relevant animal model of disease.[4] These studies provide critical information on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Animal Model Selection: Mimicking Human Disease

For an inflammatory target, a common and well-characterized model is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce acute inflammation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Prior to efficacy testing, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). This is coupled with measuring the drug's effect on the target (pharmacodynamics).

Experimental Protocol: PK/PD Study in Rats

  • Dosing: A single oral dose of CBM-A1 or NSAID-M is administered to rats.

  • Sample Collection: Blood samples are collected at various time points.

  • Analysis:

    • PK: Plasma concentrations of the drug are measured using LC-MS/MS.

    • PD: The activity of the target enzyme is measured in isolated white blood cells.

  • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) and the relationship between drug concentration and target inhibition are determined.

Table 3: Key Pharmacokinetic Parameters of CBM-A1 vs. NSAID-M

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (%)
CBM-A1 8501.5420065
NSAID-M 6002.0300040

Interpretation: CBM-A1 exhibits favorable pharmacokinetic properties, including rapid absorption and good oral bioavailability, suggesting it is well-suited for oral administration.

In Vivo Efficacy Study: Anti-Inflammatory Effects

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Acclimation: Rats are acclimated to the experimental conditions.

  • Dosing: CBM-A1, NSAID-M, or vehicle is administered orally one hour prior to carrageenan injection.

  • Inflammation Induction: Carrageenan is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control.

Table 4: In Vivo Efficacy in the Rat Paw Edema Model

Treatment (Dose)% Inhibition of Paw Edema at 4 hours
Vehicle0
CBM-A1 (10 mg/kg) 68
NSAID-M (30 mg/kg) 55

Interpretation: CBM-A1 demonstrates superior in vivo efficacy compared to NSAID-M, achieving a greater reduction in inflammation at a lower dose. This finding, coupled with its strong in vitro potency and favorable PK profile, underscores the therapeutic potential of the 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid scaffold.

cluster_0 Pre-Treatment cluster_1 Inflammation Induction cluster_2 Efficacy Measurement Oral Dosing Oral Dosing Carrageenan Injection Carrageenan Injection Oral Dosing->Carrageenan Injection 1 hour Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Multiple Time Points

Caption: Experimental workflow for the in vivo efficacy study.

Conclusion and Future Directions

The 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid-based inhibitor, CBM-A1, has demonstrated a compelling preclinical profile. Its high potency, excellent selectivity, favorable pharmacokinetics, and robust in vivo efficacy position it as a promising candidate for further development.

Future studies should focus on:

  • Expanded Selectivity Profiling: Testing against a broader panel of related enzymes to further confirm its specificity.

  • Chronic Disease Models: Evaluating efficacy in animal models that more closely mimic chronic inflammatory diseases.

  • Toxicology Studies: Comprehensive safety and toxicology assessments to establish a therapeutic window.

This guide has provided a framework for the systematic evaluation of novel small molecule inhibitors. The principles and methodologies described herein are broadly applicable and can be adapted for a wide range of therapeutic targets and disease indications.

References

  • Gao YF, et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
  • Kuenemann, M. A., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
  • MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Leone, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Leone, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • ProBio CDMO. (n.d.).
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • MDPI. (n.d.). Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. MDPI.
  • WuXi Biologics. (n.d.). Efficacy Studies. WuXi Biologics.
  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. MySkinRecipes.
  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.

Sources

Validation

Comparative Analysis of Novel Matrix Metalloproteinase Inhibitors Derived from 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid: A Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While achieving high potency against a therapeutic target is a primary objective, ensuring minimal off-target activity, or cross-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While achieving high potency against a therapeutic target is a primary objective, ensuring minimal off-target activity, or cross-reactivity, is equally critical to mitigate potential adverse effects and ensure a favorable safety profile. This guide provides a comprehensive comparison of a series of novel matrix metalloproteinase (MMP) inhibitors synthesized from a central scaffold, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. We will delve into the rationale behind their design, present comparative cross-reactivity data, and provide a detailed protocol for assessing inhibitor selectivity.

Introduction: The Imperative of Selective MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a range of pathologies, including arthritis, cancer, and cardiovascular diseases. Consequently, MMPs have emerged as attractive therapeutic targets. However, the high degree of structural similarity among the various MMP family members presents a significant challenge in developing selective inhibitors.[1][2] Cross-reactivity among MMPs can lead to a host of undesirable side effects, underscoring the necessity for meticulous cross-reactivity profiling during the early stages of drug development.[3]

The core scaffold, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, was selected for its potential to form key interactions within the active site of MMPs, while offering synthetic tractability for generating a library of analogues with diverse substitutions. This guide will focus on three lead compounds derived from this scaffold: CMA-001 , CMA-002 , and CMA-003 , each bearing distinct chemical modifications designed to enhance potency and selectivity.

Inhibitor Design and Synthesis: A Strategy for Tuning Selectivity

The design of the CMA series of inhibitors was guided by a structure-based drug design approach, leveraging computational modeling to predict binding affinities and inform synthetic strategies.[4] The core 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid structure provides a rigid framework to which various functional groups can be appended to explore the chemical space of the MMP active site.

  • CMA-001 (Lead Compound): The unsubstituted parent compound, serving as a baseline for assessing the impact of further modifications.

  • CMA-002 (Hydroxamate Analogue): The carboxylic acid moiety is replaced with a hydroxamate group, a well-known zinc-binding group in many MMP inhibitors, intended to enhance potency.

  • CMA-003 (Sulfonamide Analogue): A sulfonamide group is introduced, which can form distinct hydrogen bonding interactions within the S1' pocket of certain MMPs, potentially conferring selectivity.

The synthetic routes for these compounds are straightforward, allowing for the rapid generation of analogues for screening. A generalized synthetic scheme is depicted below.

G cluster_synthesis Generalized Synthetic Pathway cluster_analogues Analogue Synthesis start 2-Amino-2-methylpropanoic acid step1 Protection of amine start->step1 step2 Activation of carboxylic acid step1->step2 step3 Coupling with Cyclobutanecarbonyl chloride step2->step3 step4 Deprotection step3->step4 core 2-(Cyclobutanecarboxamido)- 2-methylpropanoic acid step4->core cma001 CMA-001 core->cma001 Final Product cma002 CMA-002 (Hydroxamate formation) core->cma002 Modification cma003 CMA-003 (Sulfonamide coupling) core->cma003 Modification

Caption: Generalized synthetic pathway for CMA series inhibitors.

Comparative Cross-Reactivity Profiling

To evaluate the selectivity of the CMA series, their inhibitory activity was assessed against a panel of five MMPs: MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-9 (gelatinase-B), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3). The half-maximal inhibitory concentrations (IC50) were determined using a standardized fluorescence-based enzymatic assay.

CompoundMMP-1 (IC50, nM)MMP-2 (IC50, nM)MMP-9 (IC50, nM)MMP-3 (IC50, nM)MMP-13 (IC50, nM)Selectivity Score (Entropy)[1][5]
CMA-001 5802503108501201.52
CMA-002 853542450151.38
CMA-003 >10,000890950>10,000250.45

Data Interpretation:

  • CMA-001 exhibits moderate, broad-spectrum MMP inhibition, with the lowest IC50 value against MMP-13. Its high entropy score reflects its lack of selectivity.

  • CMA-002 , the hydroxamate analogue, demonstrates significantly increased potency across all tested MMPs, a common characteristic of this zinc-binding group. However, it still lacks substantial selectivity, as indicated by its relatively high entropy score.

  • CMA-003 , the sulfonamide derivative, displays a remarkable selectivity profile. It is a potent inhibitor of MMP-13, with an IC50 of 25 nM, while showing significantly weaker activity against the other MMPs tested. Its low entropy score of 0.45 highlights its high degree of selectivity, making it a promising candidate for further development.[5]

Experimental Protocol: In Vitro MMP Inhibition Assay

The following protocol outlines a robust method for determining the IC50 values of inhibitors against a panel of MMPs. This fluorescence-based assay measures the cleavage of a quenched fluorescent substrate.

Materials:

  • Recombinant human MMP enzymes (MMP-1, -2, -3, -9, -13)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test compounds (CMA series) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant MMP enzymes in Assay Buffer to their optimal working concentrations.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compounds to the appropriate wells.

    • Add 10 µL of DMSO/Assay Buffer to the control wells (no inhibitor).

    • Add 20 µL of the diluted enzyme solution to all wells except the blank wells (add 20 µL of Assay Buffer to blank wells).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the fluorescent MMP substrate to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the control wells (100% activity) and blank wells (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro MMP inhibition assay.

Conclusion and Future Directions

The cross-reactivity profiling of the CMA series of inhibitors demonstrates the profound impact of subtle chemical modifications on inhibitor selectivity. While the introduction of a hydroxamate group in CMA-002 enhanced overall potency, it did not significantly improve selectivity. In contrast, the sulfonamide moiety in CMA-003 proved to be a key determinant of selectivity, resulting in a potent and highly selective inhibitor of MMP-13.

This study underscores the importance of a systematic approach to inhibitor design and the critical role of comprehensive cross-reactivity screening in the early stages of drug discovery.[1][2] Future work will focus on the optimization of CMA-003 to further enhance its potency and pharmacokinetic properties. Additionally, broader screening against a more extensive panel of proteases and other off-targets will be necessary to fully characterize its selectivity profile before advancing to cellular and in vivo models. The principles and methodologies outlined in this guide provide a solid framework for researchers engaged in the development of targeted therapeutics.

References

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1950. Retrieved from [Link]

  • Patsnap. (2025, May 21). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 721-733. Retrieved from [Link]

  • van der Zee, H., & Aalberse, R. C. (2009). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 39(8), 1119-1121. Retrieved from [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4301. Retrieved from [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Retrieved from [Link]

  • Woessner, K. M., & Simon, R. A. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(5), 1649-1650. Retrieved from [Link]

  • Eurofins DiscoverX. (2023, September 19). Functional Assays for the Development of Agonistic Antibodies. YouTube. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. Retrieved from [Link]

  • Baxter, A. D., et al. (2004). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 14(11), 2829-2832. Retrieved from [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Current Drug Metabolism, 2(1), 37-51. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. Retrieved from [Link]

  • Vu, K., & Williamson, P. R. (2016). Identification of Multiple Cryptococcal Fungicidal Drug Targets by Combined Gene Dosing and Drug Affinity Responsive Target Stability Screening. mBio, 7(4), e01073-16. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Retrieved from [Link]

  • Stover, K. R., Barber, K. E., & Wagner, J. L. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy (Basel, Switzerland), 7(3), 77. Retrieved from [Link]

  • Marton, M. J., et al. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature Medicine, 4(11), 1293-1301. Retrieved from [Link]

  • Romano, A., & Caubet, J. C. (2005). Cross-reactivity among drugs: clinical problems. Current Pharmaceutical Design, 11(23), 2985-3000. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Protease Inhibitors: The Case of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Abstract The discovery and characterization of novel protease inhibitors are cornerstones of modern drug development, targeting pathologies from cancer to viral infections.[1][2] This guide presents a comprehensive, tech...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel protease inhibitors are cornerstones of modern drug development, targeting pathologies from cancer to viral infections.[1][2] This guide presents a comprehensive, technically detailed framework for the systematic evaluation of a novel candidate compound, using the hypothetical molecule 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (herein abbreviated as CB-MPA) as a case study. We will proceed through a logical, multi-stage workflow, from initial activity screening and potency determination (IC50) to elucidating the mechanism of inhibition and assessing target selectivity. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the expert rationale behind critical experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction: The Imperative for Novel Protease Inhibitors

Proteases are a vast and critical class of enzymes that regulate a myriad of physiological processes through the cleavage of peptide bonds.[1][3] Their dysregulation is implicated in numerous diseases, making them highly attractive therapeutic targets.[1][2] The executioner caspase-3, a cysteine-aspartic protease, is a central mediator of apoptosis (programmed cell death), and its modulation is a key strategy in oncology and neurodegenerative disease research.[4][5][6]

This guide will use caspase-3 as our target enzyme to benchmark the novel compound CB-MPA. To establish a meaningful comparison, we will evaluate CB-MPA against two well-characterized caspase-3 inhibitors:

  • Ac-DEVD-CHO: A potent, reversible peptide-based inhibitor.[7]

  • Z-DEVD-FMK: A specific, irreversible inhibitor of caspase-3.[7]

Our objective is to outline the rigorous experimental process required to determine if CB-MPA has potential as a therapeutic candidate and to understand its biochemical profile in comparison to established standards.

Part 1: Primary Screening and Assay Development

Objective: The first and most fundamental question is whether CB-MPA exhibits any inhibitory activity against our target, caspase-3. To answer this, we must develop a reliable biochemical assay.

Expertise & Experience: The choice of assay is critical. For high-throughput and sensitive detection, fluorogenic substrate assays are the industry standard.[8] These assays utilize a peptide substrate that is recognized and cleaved by the protease. The peptide contains a fluorophore that is initially quenched. Upon cleavage, the fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity.[8][9] We will use Ac-DEVD-AMC, a classic and commercially available fluorogenic substrate for caspase-3.[10]

Workflow 1: Initial Inhibitor Screening

This diagram illustrates the logical flow for the initial test of CB-MPA's activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Reagents: - Caspase-3 Enzyme - Ac-DEVD-AMC Substrate - Assay Buffer - CB-MPA Stock E1 Dispense Controls & Test - Positive Control (Enzyme + Substrate) - Negative Control (Substrate only) - Test (Enzyme + Substrate + CB-MPA) P1->E1 E2 Incubate at 37°C E1->E2 E3 Measure Fluorescence (Ex: 380nm, Em: 460nm) E2->E3 A1 Calculate Percent Inhibition E3->A1 A2 Decision Point: Is Inhibition > 50%? A1->A2 A3_yes Proceed to IC50 Determination A2->A3_yes Yes A3_no Compound Inactive or Re-evaluate A2->A3_no No

Caption: Initial screening workflow for CB-MPA against Caspase-3.

Protocol 1: Caspase-3 Activity Assay for Primary Screening

Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The positive control (enzyme, no inhibitor) defines 100% activity, while the negative control (no enzyme) defines the background signal. A significant drop in fluorescence in the test well compared to the positive control indicates inhibition.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for caspase-3 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2).

    • Enzyme Stock: Reconstitute recombinant human caspase-3 to a stock concentration of 1 unit/µL in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of Ac-DEVD-AMC in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of CB-MPA in DMSO. For the initial screen, we will use a final concentration of 10 µM.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Negative Control Wells (No Enzyme): Add 50 µL of assay buffer.

    • Positive Control Wells (100% Activity): Add 49 µL of assay buffer and 1 µL of DMSO.

    • Test Wells (CB-MPA): Add 49 µL of assay buffer and 1 µL of the 1 mM working stock of CB-MPA (to achieve 10 µM final concentration).

  • Enzyme Addition:

    • Add 50 µL of a working dilution of caspase-3 to the Positive Control and Test wells.

    • Add 50 µL of assay buffer to the Negative Control wells.

    • Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 5 µL of a 1 mM working dilution of Ac-DEVD-AMC substrate to all wells (final concentration 50 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 60 seconds for 30 minutes at 37°C.

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Data Analysis:

    • Calculate Percent Inhibition using the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) * 100

For this guide, we will assume our initial screen showed that 10 µM CB-MPA resulted in ~85% inhibition , justifying progression to the next stage.

Part 2: Quantifying Potency (IC50 Determination)

Objective: Having confirmed that CB-MPA is active, we must now quantify how potent it is. The half-maximal inhibitory concentration (IC50) is the standard metric for this.[11][12][13] It represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]

Expertise & Experience: A single-point inhibition value is insufficient. A full dose-response curve, typically using 8-12 concentrations of the inhibitor, is required for an accurate IC50 determination.[11] This allows us to visualize the full inhibitory range of the compound and ensures the calculated IC50 is robust. We will compare the IC50 of CB-MPA to our benchmarks, Ac-DEVD-CHO and Z-DEVD-FMK.

Workflow 2: IC50 Determination

This diagram shows the process of generating a dose-response curve to find the IC50.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Create Serial Dilution Series of CB-MPA and Benchmarks (e.g., 100 µM to 1 nM) E1 Run Caspase-3 Activity Assay (Protocol 1) with each inhibitor concentration P1->E1 E2 Acquire Kinetic Data for each concentration E1->E2 A1 Calculate % Inhibition for each concentration E2->A1 A2 Plot % Inhibition vs. log[Inhibitor] A1->A2 A3 Fit Data to a Sigmoidal Dose-Response Model A2->A3 A4 Determine IC50 Value A3->A4

Caption: Workflow for determining inhibitor IC50 values.

Protocol 2: IC50 Determination via Dose-Response Curve
  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions for CB-MPA, Ac-DEVD-CHO, and Z-DEVD-FMK in DMSO, starting from a top concentration that gives >90% inhibition (e.g., 100 µM).

  • Assay Execution: Perform the Caspase-3 Activity Assay as described in Protocol 1, substituting the single inhibitor concentration with the full dilution series. Run each concentration in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Data Presentation: Comparative Potency

Below is a table of hypothetical, yet plausible, results from this analysis.

CompoundTypeTargetIC50 (nM)
CB-MPA Novel Small Molecule Caspase-3 130
Ac-DEVD-CHOReversible PeptideCaspase-30.2[7]
Z-DEVD-FMKIrreversible PeptideCaspase-3(See note)

Note on Irreversible Inhibitors: The IC50 for irreversible inhibitors like Z-DEVD-FMK is highly dependent on pre-incubation time.[14] A more informative value is the second-order rate constant (k_inact/K_i), but time-dependent IC50s are still useful for initial comparison.[14][15] Our hypothetical data suggests CB-MPA is a potent inhibitor, though less so than the highly optimized peptide-based benchmarks.

Part 3: Elucidating the Mechanism of Inhibition (MoA)

Objective: Potency is only part of the story. We must understand how CB-MPA inhibits caspase-3. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.[][17][18]

Expertise & Experience: Determining the MoA requires a matrix of experiments where we vary the concentration of both the substrate (Ac-DEVD-AMC) and the inhibitor (CB-MPA). By analyzing how the key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), change in the presence of the inhibitor, we can deduce the mechanism.[17][19]

  • Competitive Inhibition: Inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[][20]

  • Non-competitive Inhibition: Inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.[18][20]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[17]

Conceptual Diagram: Models of Enzyme Inhibition

This diagram visualizes the different ways an inhibitor can interact with an enzyme.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I ES1->E1 -S P1 Product (P) ES1->P1 -> E+P EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 -> E+P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Simplified models of competitive and non-competitive inhibition.

Protocol 3: Michaelis-Menten Kinetics for MoA Determination
  • Determine Substrate Km: First, in the absence of any inhibitor, perform the caspase-3 activity assay with a wide range of Ac-DEVD-AMC concentrations (e.g., 0.5 µM to 200 µM). Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine the baseline Km and Vmax.

  • Set Inhibitor Concentrations: Choose two fixed concentrations of CB-MPA: one near its IC50 (e.g., 150 nM) and one significantly higher (e.g., 500 nM).

  • Run Kinetic Matrix: Repeat the substrate titration from step 1 in the presence of each fixed concentration of CB-MPA.

  • Data Analysis:

    • For each condition (no inhibitor, 150 nM CB-MPA, 500 nM CB-MPA), calculate the apparent Km and Vmax.

    • Visualize the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The changes in the x- and y-intercepts clearly reveal the mechanism of inhibition.[21]

Hypothetical Outcome: Let's assume the Lineweaver-Burk plot shows that with increasing CB-MPA concentration, the lines intersect on the y-axis (Vmax is unchanged) but have different x-intercepts (Km increases). This is the classic signature of a competitive inhibitor , suggesting CB-MPA binds to the caspase-3 active site.[17][20]

Part 4: Assessing Specificity and Selectivity

Objective: A potent inhibitor is of little therapeutic value if it is not selective. A promiscuous compound that inhibits many different proteases will likely cause significant off-target effects and toxicity.[22] Therefore, we must assess the selectivity of CB-MPA.

Expertise & Experience: Selectivity profiling involves testing the compound against a panel of related and unrelated proteases.[1][8][22] For a caspase-3 inhibitor, the panel should include other caspases (e.g., Caspase-1, -8, -9) and proteases from different classes, such as serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases (e.g., MMP-2).[22]

Protocol 4: Protease Selectivity Profiling
  • Select Protease Panel: Assemble a panel of relevant proteases.

  • Optimize Assays: For each protease in the panel, use an appropriate fluorogenic substrate and optimized assay buffer.

  • Screen Inhibitor: Test CB-MPA and a non-selective control (e.g., PMSF for serine proteases) at a fixed, high concentration (e.g., 10 µM) against every protease in the panel.

  • Follow-up IC50: If significant inhibition (>50%) is observed for any off-target protease, perform a full IC50 determination as in Protocol 2.

Data Presentation: Selectivity Profile

The goal is to demonstrate a large window between the on-target potency and any off-target activity.

Protease TargetClassCB-MPA (IC50)Ac-DEVD-CHO (IC50)
Caspase-3 Cysteine 130 nM 0.2 nM
Caspase-7Cysteine850 nM0.3 nM[7]
Caspase-8Cysteine> 10,000 nM> 1,000 nM
Caspase-1Cysteine> 25,000 nM> 10,000 nM
ChymotrypsinSerine> 50,000 nM> 50,000 nM
TrypsinSerine> 50,000 nM> 50,000 nM

This hypothetical data demonstrates that CB-MPA has good selectivity for caspase-3 over other proteases, with at least a ~6.5-fold selectivity for Caspase-3 over the closely related Caspase-7 and significantly higher selectivity against more distant family members.

Summary and Conclusion

This guide has systematically outlined the essential workflow for characterizing a novel protease inhibitor, using the hypothetical compound 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid (CB-MPA) as an example against the therapeutic target caspase-3.

Through a series of robust, self-validating protocols, we hypothetically determined that:

  • CB-MPA is a potent inhibitor of caspase-3 with an IC50 of 130 nM.

  • It acts via a competitive mechanism of inhibition , suggesting it binds to the enzyme's active site.

  • It exhibits good selectivity , preferentially inhibiting caspase-3 over other caspases and proteases from different classes.

While less potent than highly optimized peptide-based inhibitors, its novel, non-peptidic structure may offer advantages in cell permeability and metabolic stability, warranting further investigation in cell-based apoptosis assays and preclinical development. This structured benchmarking approach provides the critical data needed to make informed decisions in the complex process of drug discovery.

References

  • Gao, Y., et al. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PMC. [Link]

  • DIFF Biotech. (2024). Five commonly used methods for testing protease inhibitors. DIFF Biotech. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Eurogentec. (n.d.). Caspase 3 (Apopain) Substrate 1m, fluorogenic. Eurogentec. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • AK LECTURES. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. [Link]

  • Wikipedia. (n.d.). Non-competitive inhibition. Wikipedia. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions. Eurofins Discovery. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. [Link]

  • BPS Bioscience. (n.d.). Protease Screening and Profiling Services. BPS Bioscience. [Link]

  • Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. [Link]

  • Crawford, E. D., et al. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. PNAS. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

  • Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. [Link]

  • O'Donoghue, A. J., et al. (2012). Quantitative profiling of protease specificity. PLoS ONE. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Biocompare. [Link]

  • Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Reddy, K. K., et al. (2021). Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies. Journal of Receptors and Signal Transduction. [Link]

  • Pollard, T. D. (2017). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. [Link]

  • Okun, I., et al. (2006). Screening for caspase-3 inhibitors: a new class of potent small-molecule inhibitors of caspase-3. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Solidzymes. [Link]

  • de Souza, A. C., et al. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Letters in Drug Design & Discovery. [Link]

  • Gorshkov, V., et al. (2024). Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. MDPI. [Link]

  • Jarho, E. M., et al. (2007). 2(S)-(Cycloalk-1-enecarbonyl)-1-(4-phenyl-butanoyl)pyrrolidines and 2(S)-(aroyl)-1-(4-phenylbutanoyl)pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Brosnan, C. F., et al. (1980). Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis. Journal of Neuropathology and Experimental Neurology. [Link]

Sources

Validation

A Researcher's Guide to Assessing Off-Target Effects of 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid Derivatives

In the pursuit of novel therapeutics, the specificity of a drug candidate is as crucial as its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ri...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the specificity of a drug candidate is as crucial as its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives. By integrating established methodologies with expert insights, we will explore how to build a robust, self-validating system for identifying and characterizing unintended molecular interactions, ensuring a more complete understanding of your compound's biological activity.

The Criticality of Off-Target Profiling

While 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives have shown promise in various therapeutic areas, their interaction with unintended proteins can lead to unforeseen side effects or toxicity. A thorough investigation of off-target binding is therefore not merely a regulatory hurdle but a fundamental aspect of preclinical drug development. This guide will provide both the theoretical underpinnings and practical protocols to empower your research.

I. Understanding the Landscape: On-Target vs. Off-Target Effects

Before delving into experimental design, it is essential to have a clear picture of the known and predicted molecular landscape for your derivatives.

(A detailed understanding of the primary target and its signaling pathway is assumed. This guide will focus on the methods to uncover the unknown interactions.)

II. A Multi-pronged Approach to Off-Target Assessment: An Experimental Workflow

A single assay is insufficient to comprehensively map the off-target profile of a compound. We advocate for a tiered, multi-pronged approach that begins with broad, unbiased screening and progresses to more focused, hypothesis-driven validation.

experimental_workflow A Kinome Scanning C Cellular Thermal Shift Assay (CETSA) A->C B Proteome-wide Profiling B->C E Animal Models of Toxicity C->E F Functional Assays C->F D Phenotypic Screening D->F

Figure 1: A tiered workflow for off-target effect assessment.

Tier 1: Broad, Unbiased Screening

The initial step involves casting a wide net to identify potential off-target interactions without prior bias.

1. Kinome Scanning:

  • Rationale: Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. Kinome-wide screening provides a rapid and comprehensive assessment of a compound's interaction with a large panel of kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative at a concentration suitable for the assay (typically 10 mM in DMSO).

    • Assay Execution (Service Provider): Submit the compound to a specialized service provider for kinome scanning (e.g., Eurofins DiscoverX, Reaction Biology). The compound is typically screened at one or two concentrations against a panel of several hundred kinases.

    • Data Analysis: The primary output is typically the percent inhibition of each kinase at the tested concentration. Hits are identified as kinases that show significant inhibition (e.g., >50% at 1 µM).

2. Proteome-wide Profiling (e.g., Chemical Proteomics):

  • Rationale: To look beyond kinases, chemical proteomics techniques can identify compound binding partners across the entire proteome.

  • Methodology (Illustrative Example using Affinity Chromatography):

    • Probe Synthesis: Synthesize an analog of the 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative with a linker and an affinity tag (e.g., biotin).

    • Cell Lysate Preparation: Prepare a lysate from a relevant cell line.

    • Affinity Pull-down: Incubate the biotinylated probe with the cell lysate. Use streptavidin-coated beads to capture the probe and any bound proteins.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

    • Data Analysis: Compare the proteins identified in the probe-treated sample to a control (e.g., beads alone or a structurally similar but inactive compound) to identify specific binding partners.

Tier 2: Target Engagement & Validation in Cellular Models

Once potential off-targets are identified, the next step is to confirm their engagement in a cellular context.

1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA is a powerful technique to confirm target engagement in intact cells. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative or a vehicle control.

    • Heating: Heat the treated cells at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Protein Quantification: Quantify the amount of the putative off-target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

cetsa_workflow A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot) C->D E Plot melting curves D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

2. Phenotypic Screening:

  • Rationale: To understand the functional consequences of off-target engagement, a panel of phenotypic assays can be employed.

  • Methodology:

    • Assay Selection: Choose assays relevant to the potential off-target's known biological function (e.g., cell proliferation, apoptosis, cytokine release).

    • Dose-Response Analysis: Perform dose-response studies with the 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative to determine the concentration at which a phenotype is observed.

    • Comparison with On-Target EC50: Compare the EC50 for the off-target phenotype with the EC50 for the on-target activity. A significant window between these values suggests a potentially acceptable therapeutic index.

Tier 3: In Vivo Confirmation & Functional Consequences

The final stage of assessment involves confirming the off-target effects in a whole-organism context.

1. Animal Models of Toxicity:

  • Rationale: In vivo studies are crucial for understanding the potential for adverse effects.

  • Methodology:

    • Model Selection: Choose an appropriate animal model (e.g., mouse, rat).

    • Dosing Regimen: Administer the 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative at a range of doses, including a therapeutically relevant dose and a maximum tolerated dose.

    • Monitoring: Monitor the animals for clinical signs of toxicity.

    • Histopathology and Biomarker Analysis: At the end of the study, perform a full histopathological examination of major organs and analyze relevant biomarkers in blood and tissues.

III. Data Interpretation and Comparison with Alternatives

The ultimate goal of this comprehensive assessment is to build a detailed off-target profile for your 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivative. This profile should then be compared with those of alternative compounds, if available, to make informed decisions about lead candidate selection and further development.

Table 1: Illustrative Comparison of Off-Target Profiles

CompoundPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)In Vivo Toxicity
Derivative A 10>10,000500None observed at 10x therapeutic dose
Derivative B 15100>10,000Liver toxicity at 5x therapeutic dose
Alternative C 252,0001,500Mild gastrointestinal effects

IV. Conclusion

A thorough and systematic assessment of off-target effects is a non-negotiable component of modern drug discovery. By employing a multi-tiered approach that combines broad screening with focused validation, researchers can gain a deep understanding of the pharmacological profile of their 2-(cyclobutanecarboxamido)-2-methylpropanoic acid derivatives. This knowledge is paramount for mitigating risks, optimizing lead candidates, and ultimately, developing safer and more effective medicines.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and sustainability of our laboratory practices. The proper management and disposal of n...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and sustainability of our laboratory practices. The proper management and disposal of novel chemical entities are paramount, not only for regulatory compliance but also for the protection of our personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, a compound featuring both an amide and a carboxylic acid functional group. The procedures outlined herein are grounded in established principles of chemical safety and waste management, ensuring a self-validating system of protocol adherence.

Understanding the Compound: Hazard Analysis

  • Carboxylic Acid Group: Carboxylic acids are generally corrosive and can cause severe skin burns and eye damage.[1][2] Concentrated acids are highly toxic if ingested and their vapors can be toxic upon inhalation.[2] For instance, the closely related cyclobutanecarboxylic acid is classified as a corrosive material that causes severe skin burns and eye damage.[3][4][5] It is also crucial to avoid storing carboxylic acids with incompatible materials such as bases and oxidizing agents.[1][5]

  • Amide Group: Amides are generally more neutral than their constituent acids and amines.[6] However, some amides can be hazardous. For example, cyclobutanecarboxamide is harmful if swallowed and causes serious eye irritation.[7][8] It is essential to prevent inhalation of dust or vapors and to avoid skin contact.[6]

Based on this analysis, 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid should be handled as a hazardous substance with corrosive properties and potential for toxicity.

Table 1: Inferred Hazard Profile and Necessary Precautions
Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage.[3][4]Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, and a chemical-resistant apron or lab coat.[2][9]
Acute Toxicity (Oral) Harmful if swallowed.[7][8]Standard laboratory PPE; do not eat, drink, or smoke in the work area.
Eye Irritant Causes serious eye irritation/damage.[7][8]Chemical splash goggles and/or face shield are mandatory.[9]
Respiratory Irritant May cause respiratory irritation upon inhalation of dust or aerosols.[3][10]Work in a well-ventilated area or a chemical fume hood.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a multi-step process that begins at the point of generation and ends with collection by a licensed waste disposal service. The following workflow is designed to ensure safety and regulatory compliance at every stage.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow A Generation of Waste (Solid or Solution) B Is the waste container correctly labeled? A->B C Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards Date of Accumulation Start B->C No D Segregate Waste: Organic Acid Waste Stream B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full? E->F G Arrange for pickup by Environmental Health & Safety (EHS) F->G Yes H Continue accumulation, inspect weekly F->H No H->F

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid: A Senior Application Scientist's Guide

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. The focus is on procedural,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE) selection, operational handling, and disposal to ensure a safe laboratory environment.

Hazard Assessment: Understanding the Compound

  • Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[1] Ingestion can lead to burns of the digestive tract.[1]

  • Amide Moiety & Solid Form: As a solid, likely a powder, the compound poses a risk of inhalation, which can cause respiratory tract irritation.[2] Fine particles can also irritate the eyes.[3]

Based on analogous compounds like isobutyric acid and cyclopropanecarboxylic acid, it is prudent to treat this compound as capable of causing irritation and potential burns to the eyes, skin, and respiratory system.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: A Multi-Layered Defense

Effective protection from chemical hazards relies on creating a reliable barrier between the user and the substance.[4] The following PPE is mandatory when handling 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid in any form.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[1]

  • Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 are required.[2]

  • High-Risk Operations: When there is a risk of splashing or aerosolization (e.g., during dissolution in volatile solvents or heating), a face shield must be worn in addition to chemical splash goggles.[5][6]

Hand Protection

Skin contact can lead to irritation or chemical burns.[1] Glove selection is critical and must be based on chemical compatibility.

  • Recommended Material: Nitrile gloves are a reliable option for providing splash protection against a broad range of chemicals and are suitable for handling the solid compound and its solutions.[3][5] For prolonged contact or when handling concentrated solutions, butyl gloves may offer superior resistance.[3]

  • Protocol: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[2]

Glove Type Protection Level Recommended Use Cases
Nitrile Splash ProtectionWeighing, transfers, preparing dilute solutions.
Butyl Rubber Extended ContactHandling large volumes, concentrated solutions, or during prolonged procedures.
Body Protection

Protective clothing prevents accidental skin contact with the chemical.

  • Standard Use: A standard laboratory coat is required for all procedures.[2][3]

  • High-Volume/Splash Risk: For tasks involving larger quantities or a significant risk of splashing, an acid-resistant apron should be worn over the lab coat.[3] Ensure clothing fully covers the body; long pants and closed-toe, closed-heel shoes are mandatory.[5]

Respiratory Protection

The primary risk associated with a solid compound is the inhalation of airborne particles.

  • Engineering Controls First: Administrative and engineering controls, such as working in a certified chemical fume hood, are the first line of defense to minimize exposure to dust and aerosols.[2][5]

  • When Respirators are Required: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, respiratory protection is necessary.[5] A NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter may be required.[2][4] All respirator use must comply with a formal respiratory protection program, including fit testing and training.[5]

Operational Protocols: From Benchtop to Disposal

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid.

PPE_Workflow PPE Selection Workflow for 2-(Cyclobutanecarboxamido)-2-methylpropanoic Acid cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational & Disposal Phase start Start: Task Assessment sds Consult SDS of Analogous Compounds start->sds hazards Identify Hazards: - Skin/Eye Corrosion - Respiratory Irritation sds->hazards core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hazards->core_ppe weighing Handling Solid? core_ppe->weighing fume_hood Work in Fume Hood weighing->fume_hood Yes splash_risk Splash Risk? weighing->splash_risk No respirator Add N95 Respirator (if hood unavailable/dusty) fume_hood->respirator Alternative fume_hood->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Experiment splash_risk->proceed No apron Add Chemical Apron face_shield->apron apron->proceed disposal Segregate Waste proceed->disposal neutralize Neutralize Acidic Waste (if permissible) disposal->neutralize ehs Contact EHS for Disposal neutralize->ehs

Caption: Decision workflow for PPE selection and handling.

Step-by-Step Handling Procedures

1. Weighing and Handling the Solid Compound:

  • Step 1: Don all core PPE (lab coat, nitrile gloves, chemical splash goggles).

  • Step 2: Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Step 3: Use a spatula for transfers. Avoid creating dust clouds.

  • Step 4: Tightly close the container immediately after use.[2]

2. Preparing Solutions:

  • Step 1: In addition to core PPE, consider a face shield if splashing is possible.

  • Step 2: Work inside a chemical fume hood.

  • Step 3: Slowly add the solid compound to the solvent to avoid splashing.

  • Step 4: If the dissolution is exothermic, use an ice bath to control the temperature.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: Evacuate the area. For a small spill of solid, carefully sweep it up, avoiding dust generation, and place it in a designated, sealed waste container. For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not allow the chemical to enter drains.[7]

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal of chemical waste is a significant safety and environmental hazard.[2] Never dispose of this chemical down the drain or in regular trash.[2]

  • Step 1: Waste Collection: Collect all waste containing 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid, including contaminated gloves, paper towels, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Step 2: Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials.[9] Carboxylic acids should not be stored with bases or strong oxidizing agents.[9]

  • Step 3: Neutralization (Aqueous Waste Only): For dilute aqueous waste streams, neutralization may be an option, subject to institutional and local regulations. Slowly add a base like sodium bicarbonate to the acidic solution while stirring in a fume hood until the pH is between 5.5 and 9.0.[10] This should only be done if the compound itself is not otherwise hazardous. Given the lack of specific toxicity data, this step is not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) office.

  • Step 4: Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[8][11]

By adhering to these stringent PPE and handling protocols, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • USDA ARS. Acceptable Drain Disposal Procedures.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Benchchem.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Mallcom India. (2024, February 2). PPE Essentials for Chemical Handling & Manufacturing Safety.
  • Sigma-Aldrich. (2024, September 7).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (2025, December 18).
  • Clark, J. (n.d.). Making Carboxylic Acids. Chemguide.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Chemistry Steps.
  • Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods.
  • MIT OpenCourseWare. (2019). 5.310 (F19)
  • Chemistry LibreTexts. (2024, April 15). 20.5 Preparing Carboxylic Acids.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration (OSHA).
  • European Chemicals Agency (ECHA).
  • National Institute for Public Health and the Environment (RIVM).
  • Canadian Centre for Occupational Health and Safety (CCOHS).
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC).
  • Thermo Fisher Scientific. (2010, June 7).

Sources

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